4-Methyl-4H-1,2,4-triazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-6-2-4-5-3-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILPCSMEKCBYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147258 | |
| Record name | 4H-1,2,4-Triazole, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10570-40-8 | |
| Record name | 4H-1,2,4-Triazole, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010570408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1,2,4-Triazole, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a key synthesis pathway for 4-Methyl-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details a regioselective approach, offering experimental protocols, quantitative data, and visual representations of the synthetic process to aid in its practical application.
Introduction
The 1,2,4-triazole moiety is a fundamental scaffold in a wide array of pharmacologically active molecules, exhibiting diverse biological activities. The strategic methylation of the triazole ring, particularly at the N4 position, can significantly influence a compound's physicochemical properties, including its binding affinity, metabolic stability, and solubility. This guide focuses on a robust and regioselective method for the synthesis of this compound, a key building block for the development of novel therapeutics.
Core Synthesis Pathway: Reaction of N,N'-Diformylhydrazine with Methylamine
A prominent and regioselective method for the synthesis of this compound involves the reaction of N,N'-diformylhydrazine with methylamine. This approach is advantageous as it directly and selectively introduces the methyl group at the desired N4 position of the triazole ring, minimizing the formation of isomeric impurities that can be challenging to separate.
The reaction proceeds through the nucleophilic attack of methylamine on the carbonyl carbons of N,N'-diformylhydrazine, followed by a cyclization and dehydration cascade to yield the stable this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Synthesis of N,N'-Diformylhydrazine
N,N'-diformylhydrazine serves as a crucial precursor for the regioselective synthesis. It can be prepared from the reaction of formic acid and hydrazine.
Procedure: A mixture of formic acid and hydrazine hydrate is heated, typically for several hours at elevated temperatures (e.g., 100°C), to yield N,N'-diformylhydrazine. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product can be isolated and purified by recrystallization.
Synthesis of this compound
Procedure: N,N'-diformylhydrazine is reacted with a solution of methylamine. The reaction is typically carried out in a suitable solvent and may require heating to drive the cyclization and dehydration steps. The reaction mixture is then worked up to isolate the crude product. Purification is generally achieved through recrystallization or column chromatography to yield pure this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound and its precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| N,N'-Diformylhydrazine | C₂H₄N₂O₂ | 88.07 | ~60-80 | 106-108 | ~8.2 (s, 2H, CHO), ~9.5 (br s, 2H, NH) |
| This compound | C₃H₅N₃ | 83.09 | High | - | ~3.5 (s, 3H, CH₃), ~8.3 (s, 2H, triazole-H) |
Note: Yields and spectral data can vary depending on the specific reaction conditions and purification methods employed.
Logical Workflow
The overall workflow for the synthesis of this compound can be visualized as a two-step process.
Conclusion
The synthesis of this compound via the reaction of N,N'-diformylhydrazine with methylamine offers a reliable and regioselective route to this important heterocyclic building block. This guide provides the foundational knowledge, including experimental considerations and expected outcomes, to assist researchers in the successful synthesis and application of this compound in their drug discovery and development endeavors. The provided diagrams and data tables serve as a quick reference for laboratory work.
An In-depth Technical Guide to 4-Methyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties of 4-Methyl-4H-1,2,4-triazole (CAS RN: 10570-40-8), a heterocyclic organic compound. Due to the frequent confusion with its thiol derivative, comparative data is provided where available to emphasize the distinct properties of each molecule. This guide includes key physical and chemical data, detailed experimental protocols for its synthesis and analysis, and a logical workflow diagram to support laboratory research.
Physicochemical Properties
The quantitative physicochemical data for this compound are summarized in the table below. It is critical to distinguish this compound from its derivative, this compound-3-thiol (CAS RN: 24854-43-1), for which experimental data is more commonly reported.
| Property | This compound | This compound-3-thiol (for comparison) |
| CAS Number | 10570-40-8[1][2] | 24854-43-1[3][4][5][6] |
| Molecular Formula | C₃H₅N₃[1][2] | C₃H₅N₃S[3][4][6] |
| Molecular Weight | 83.09 g/mol [1][7] | 115.16 g/mol [3][4][5][6] |
| Appearance | White to Off-White Powder | White to Light Yellow Powder/Crystal |
| Boiling Point | 175 °C at 760 mmHg[7] | 135.3 °C[3] |
| Melting Point | Data not available | 163-169 °C[3][4] |
| logP (Octanol/Water) | -0.6 (Computed)[2] | 0.10 (XLogP3)[3] |
| pKa | Data not available (predicted acidic pKa ~9.7 for thiol) | 9.73 ± 0.20 (Predicted) |
| Solubility | Data not available | Acetone: soluble 2.5%[4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.
Synthesis of this compound via N-Alkylation
This protocol describes a general method for the N-methylation of a parent 4H-1,2,4-triazole ring, a common strategy for synthesizing 4-substituted triazoles.[8][9]
Objective: To synthesize this compound by introducing a methyl group onto the N4 position of the 4H-1,2,4-triazole ring.
Materials:
-
4H-1,2,4-triazole
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, and standard glassware
Procedure:
-
Preparation: A 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser is charged with 4H-1,2,4-triazole (1 equivalent) and a suitable base such as potassium carbonate (1.5 equivalents).
-
Solvent Addition: Anhydrous acetonitrile (100 mL) is added to the flask, and the suspension is stirred.
-
Reagent Addition: A methylating agent, such as methyl iodide (1.2 equivalents), is added dropwise to the stirring suspension at room temperature.
-
Reaction: The reaction mixture is heated to 50°C and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Extraction: The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed sequentially with water and brine solution.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography or recrystallization to afford the final product.
Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the acid dissociation constant (pKa) of triazole derivatives.[10]
Objective: To determine the pKa value of a triazole compound in a mixed-solvent system.
Materials:
-
This compound sample (approx. 0.01 M solution)
-
Titrant: Tetrabutylammonium hydroxide (TBAH), standardized solution (approx. 0.1 M)
-
Solvent: A suitable non-aqueous or mixed-aqueous solvent system (e.g., 50% v/v dioxane-water or acetonitrile-water).
-
Calibrated pH meter or potentiometer with a glass electrode
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Instrument Calibration: The potentiometer is calibrated using standard buffer solutions.
-
Sample Preparation: A precise amount of this compound is dissolved in the chosen solvent system in a titration vessel to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The vessel is placed on a magnetic stirrer, and the calibrated electrode is immersed in the solution. The burette is filled with the standardized TBAH titrant.
-
Titration: The titrant is added to the sample solution in small, precise increments (e.g., 0.1 mL). After each addition, the solution is allowed to equilibrate, and the potential (mV) or pH is recorded.
-
Data Collection: Titrant is added until the potential/pH change becomes negligible after passing the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the potential (mV) or pH versus the volume of titrant added. The equivalence point is determined from the point of maximum inflection on the curve.
-
pKa Calculation: The volume of titrant required to reach the half-equivalence point (half-neutralization) is determined. The pH reading at this specific volume corresponds to the pKa of the compound in the selected solvent system.
Logical Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. 4H-1,2,4-Triazole, 4-methyl- [webbook.nist.gov]
- 2. 4H-1,2,4-Triazole, 4-methyl- | C3H5N3 | CID 66354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound-3-thiol 97 24854-43-1 [sigmaaldrich.com]
- 5. This compound-3-THIOL – CHEM-IS-TRY Inc [chem-is-try.com]
- 6. scbt.com [scbt.com]
- 7. This compound [myskinrecipes.com]
- 8. scispace.com [scispace.com]
- 9. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 10. chemmethod.com [chemmethod.com]
An In-depth Technical Guide to 4-Methyl-4H-1,2,4-triazole: CAS Number, Identification, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-4H-1,2,4-triazole, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document details its chemical identity, physicochemical properties, and representative experimental protocols for its synthesis and analysis.
Core Identification and Properties
This compound is a five-membered heterocyclic compound containing three nitrogen atoms and a methyl group attached to one of the nitrogen atoms. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.
Table 1: Chemical Identification and Physicochemical Properties of this compound
| Identifier | Value | Source |
| CAS Number | 10570-40-8 | [1][2][3][4][5] |
| Molecular Formula | C₃H₅N₃ | [1][5] |
| Molecular Weight | 83.09 g/mol | [1][5] |
| IUPAC Name | This compound | |
| Synonyms | 4-Methyl-1,2,4-triazole | [1][5] |
| InChI | InChI=1S/C3H5N3/c1-6-2-4-5-3-6/h2-3H,1H3 | [1][5] |
| InChIKey | XILPCSMEKCBYFO-UHFFFAOYSA-N | [1][5] |
| Physical Form | Colorless to Yellow Liquid or Semi-Solid or solid | |
| Purity | 97% | |
| Storage Conditions | Sealed in dry, 2-8°C |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development. Below are representative methodologies based on established chemical principles for 1,2,4-triazole derivatives.
Representative Synthesis of this compound
The synthesis of 4-substituted-4H-1,2,4-triazoles can be achieved through various methods. A common approach involves the cyclization of a formylhydrazine derivative with a suitable reagent. The following is a representative protocol.
Materials:
-
N-methylformamide
-
Hydrazine hydrate
-
Formic acid
-
Toluene
-
Dean-Stark apparatus
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Formation of N-methyl-N'-formylhydrazine: In a round-bottom flask, equimolar amounts of N-methylformamide and hydrazine hydrate are reacted in the presence of a catalytic amount of formic acid.
-
Cyclization: The resulting N-methyl-N'-formylhydrazine is then cyclized. While a specific protocol for the parent this compound is not detailed in the provided search results, a general method for forming the triazole ring involves heating the intermediate with a dehydrating agent or via a thermal cyclization reaction.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield pure this compound.
Analytical Identification and Quantification
Accurate identification and quantification are essential for quality control and experimental validation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
GC column suitable for polar and nitrogen-containing compounds
-
Helium (carrier gas)
-
Sample vials
GC-MS Parameters (Representative):
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 30-300
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Create a series of calibration standards by serially diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known amount in the chosen solvent.
-
Inject a fixed volume (e.g., 1 µL) of the standards and the sample into the GC-MS system.
Data Analysis:
The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of 1,2,4-triazole derivatives under Electron Ionization typically shows characteristic fragmentation patterns, including the loss of HCN.[6] Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards and determining the concentration of the analyte in the sample from this curve.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and analysis of this compound.
Hazard and Safety Information
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 4H-1,2,4-Triazole, 4-methyl- [webbook.nist.gov]
- 2. 4H-1,2,4-Triazole, 4-methyl- (CAS 10570-40-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 10570-40-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | 10570-40-8 [sigmaaldrich.com]
- 5. 4H-1,2,4-Triazole, 4-methyl- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Tautomerism in 4-Substituted 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry and materials science, valued for its wide range of biological activities and versatile chemical properties.[1][2] Derivatives of 1,2,4-triazole are integral components of numerous pharmaceutical agents, including antifungal, anticancer, and antiviral drugs.[3][4] The chemical behavior, biological activity, and physicochemical properties of these compounds are profoundly influenced by the phenomenon of tautomerism—the dynamic equilibrium between two or more interconvertible structural isomers that differ in the position of a proton and the location of a double bond.[3]
Understanding the tautomeric landscape of 4-substituted 1,2,4-triazoles is critical for rational drug design. The predominant tautomeric form of a molecule dictates its hydrogen bonding capabilities, lipophilicity, and overall three-dimensional shape, which are key determinants of drug-receptor interactions.[5] This guide provides a comprehensive technical overview of the types of tautomerism observed in 4-substituted 1,2,4-triazoles, the factors governing tautomeric equilibria, quantitative analysis of tautomer stability, and detailed experimental protocols for their characterization.
Types of Tautomerism in 4-Substituted 1,2,4-Triazoles
Tautomerism in 1,2,4-triazoles can be broadly categorized into two main types: annular prototropic tautomerism, involving the migration of a proton between the nitrogen atoms of the triazole ring, and side-chain tautomerism, where the proton exchange occurs between a ring atom and a substituent.
Annular Prototropic Tautomerism
For a 1,2,4-triazole ring with a substituent at the C3 or C5 position, three annular tautomers are possible: the 1H, 2H, and 4H forms. The position of the 4-substituent fixes the proton to one of the other ring nitrogens, typically resulting in an equilibrium between the 1H- and 2H-tautomers. The relative stability of these forms is highly dependent on the electronic nature of the substituents on the ring.[6] Generally, the 4H-tautomer is significantly less stable than the 1H and 2H forms in most substituted 1,2,4-triazoles.[5][6]
Caption: Annular tautomeric equilibrium between 1H- and 2H-forms in a substituted 1,2,4-triazole.
Side-Chain Tautomerism
When functional groups with mobile protons are attached to the triazole ring, side-chain tautomerism can occur. This is particularly relevant for derivatives used in drug development.
2.2.1 Thiol-Thione Tautomerism For 1,2,4-triazoles substituted with a mercapto group (-SH), a dynamic equilibrium exists between the thiol (-C-SH) and thione (>C=S) forms. Computational and experimental studies consistently show that in the gas phase and in various solvents, the thione form is the predominant and more stable tautomer.[7][8][9]
Caption: Thiol-Thione tautomeric equilibrium in a 4-substituted-1,2,4-triazole-3-thione.
2.2.2 Amino-Imino Tautomerism An amino group (-NH2) on the triazole ring can exist in equilibrium with its imino (=NH) tautomer. Theoretical studies on amino-1,2,4-triazoles have demonstrated that the amino form is generally more stable.[10]
Caption: Amino-Imino tautomeric equilibrium in a 4-substituted-amino-1,2,4-triazole.
2.2.3 Lactam-Lactim (Keto-Enol) Tautomerism When a hydroxyl group is present on the triazole ring, it can tautomerize to a keto (or lactam) form. Computational analyses of 1,2,4-triazol-5-ones indicate that the keto form is more stable in both the gas phase and in solution.[11][12]
Caption: Lactam-Lactim tautomeric equilibrium in a 4-substituted-1,2,4-triazol-5-one.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed and is sensitive to a variety of internal and external factors.
-
Electronic Effects of Substituents : The nature of the substituent on the triazole ring plays a crucial role. Electron-donating groups (e.g., -NH2, -OH) tend to stabilize the 2H-tautomer, whereas electron-withdrawing groups (e.g., -NO2, -COOH) favor the 1H-tautomer of C5-substituted 1,2,4-triazoles.[6]
-
Solvent Effects : The polarity of the solvent can significantly alter the relative stabilities of tautomers.[13] Polar protic solvents can stabilize more polar tautomers through hydrogen bonding. For instance, while the 1H-tautomer of 1,2,4-triazole is favored in the gas phase, the presence of a polar solvent can increase the population of the 2H-tautomer.[14][15]
-
Physical State : The predominant tautomer can differ between the gas, solution, and solid states. In the solid state, crystal packing forces and intermolecular hydrogen bonding can lock the molecule into a specific tautomeric form, which may not be the most stable form in solution or in the gas phase.[14][16]
Caption: Factors governing the tautomeric equilibrium and its impact on molecular properties.
Quantitative Analysis of Tautomer Stability
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the relative stabilities of tautomers.[3] These calculations provide quantitative data on the differences in Gibbs free energy (ΔG) or electronic energy (ΔE) between isomers.
Table 1: Calculated Relative Energies for Thione-Thiol Tautomerism in 1,2,4-Triazole Derivatives (Gas Phase)
| Compound | Method/Basis Set | More Stable Tautomer | Energy Difference (kcal/mol) | Reference |
| 1,2,4-Triazole-3-thione | B3LYP/6-31G(d,p) | Thione | 8.03 | [7] |
| 1,2,4-Triazole-3-thione | MP2/6-31G(d,p) | Thione | 9.93 | [7] |
| 4-amino-5-phenyl-1,2,4-triazole-3-thione | DFT B3LYP | Thione (TN 2B) | 3.51 (vs. TL 2A) | [17] |
| 4-amino-5-phenyl-1,2,4-triazole-3-thione | DFT B3LYP | Thione (TN 2B) | 7.34 (vs. TL 2C) | [17] |
Note: Energy differences indicate how much more stable the predominant form is compared to the minor tautomer.
Table 2: Calculated Relative Energies for Annular Tautomers of Amino-1,2,4-triazoles (Gas Phase)
| Compound | Method | Relative Energy (kcal/mol) | Reference |
| 3-amino-1,2,4-triazole (1H) | High-level ab initio | 0.00 (Reference) | [5] |
| 3-amino-1,2,4-triazole (2H) | High-level ab initio | ~0.00 (Isoenergetic) | [5] |
| 3-amino-1,2,4-triazole (4H) | High-level ab initio | ~7.00 | [5] |
| 3-amino-5-nitro-1,2,4-triazole (1H) | MP2 | 0.00 (Reference) | [15] |
| 3-amino-5-nitro-1,2,4-triazole (2H) | MP2 | +0.40 | [15] |
Note: These values illustrate that the 4H tautomer is significantly less stable for 3-amino-1,2,4-triazole. For the 3-amino-5-nitro derivative, the 1H and 2H forms are very close in energy in the gas phase, but solvation effects favor the 2H tautomer.[15]
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms.
Caption: General experimental workflow for the characterization of tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying tautomeric equilibria in solution.[16] Chemical shifts (¹H, ¹³C, ¹⁵N) are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of tautomers. In cases of rapid interconversion, time-averaged signals are observed.[14]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation : Dissolve 5-10 mg of the purified 1,2,4-triazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Solvent Selection : To study solvent effects, acquire spectra in a series of solvents with varying polarities.
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integration of all signals. Pay close attention to the N-H proton signals, which are often broad and may exchange with residual water.
-
Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the ring carbons, particularly those adjacent to nitrogen atoms or bearing substituents, are diagnostic for different tautomers. For example, the chemical shift of a thione carbon (>C=S) is typically found far downfield (>160 ppm).
-
If available, perform ¹⁵N NMR, as nitrogen chemical shifts are highly indicative of the protonation state.
-
-
Temperature Variation Studies : Acquire spectra at various temperatures (e.g., from -40 °C to +100 °C). Lowering the temperature can slow the rate of tautomeric interconversion, potentially allowing for the observation of distinct signals for each tautomer.
-
Data Analysis : Compare the observed chemical shifts with data from "fixed" derivatives (e.g., N-methylated analogues) or with predicted shifts from quantum chemical calculations to assign the predominant tautomer.
Single-Crystal X-ray Crystallography
X-ray crystallography provides definitive, unambiguous structural information in the solid state.[18] It allows for the precise determination of bond lengths, confirming, for example, the presence of a C=S double bond in a thione tautomer versus a C-S single bond in a thiol.[16]
Protocol for X-ray Crystallography:
-
Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting : Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection : Place the crystal in a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement : Process the collected diffraction data. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build a molecular model.[18]
-
Structure Refinement : The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit. The positions of hydrogen atoms, especially the one involved in tautomerism, are located from the difference Fourier map, confirming its location on a specific nitrogen or side-chain atom.[18]
-
Validation : The final structure is validated using crystallographic metrics to ensure its quality and accuracy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for studying tautomeric equilibria, as different tautomers often possess distinct chromophores and thus exhibit different absorption maxima (λ_max).[19][20]
Protocol for UV-Vis Spectroscopy Analysis:
-
Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Solvent Study : Record the UV-Vis spectrum (typically from 200-400 nm) in solvents of different polarities to observe shifts in λ_max, which can indicate a shift in the tautomeric equilibrium.[13]
-
pH Titration : For compounds with acidic or basic protons, perform a pH titration. Record spectra at various pH values to observe changes corresponding to the deprotonation or protonation of different tautomers, which can help in their identification.[19]
-
Data Analysis : Compare the observed spectra with those of fixed N-alkyl derivatives representing each tautomer. The spectrum of the tautomeric compound can be analyzed as a composite of the spectra of the individual tautomers to estimate the equilibrium constant.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS can be used to separate and identify tautomers if their interconversion is slow on the chromatographic timescale.[21]
Protocol for HPLC-MS Analysis:
-
Method Development : Develop an HPLC method (typically reverse-phase) that can resolve the tautomers. This involves screening different columns, mobile phases, and gradient conditions.
-
Analysis : Inject the sample into the HPLC-MS system.
-
Data Interpretation : If two peaks are observed with the same mass-to-charge ratio (m/z) in the mass spectrum, they may correspond to the two tautomers. The more polar tautomer (e.g., thione) will typically have a shorter retention time on a reverse-phase column than the less polar tautomer (e.g., thiol).[21] The peak area ratio can provide a quantitative measure of the tautomer populations under the specific chromatographic conditions.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. daneshyari.com [daneshyari.com]
- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dspace.ncl.res.in [dspace.ncl.res.in]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. jocpr.com [jocpr.com]
An In-depth Technical Guide on the Solubility and Stability of 4-Methyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-4H-1,2,4-triazole, a heterocyclic compound of interest in pharmaceutical and materials science. Given the limited publicly available data for this specific molecule, this document leverages data from the closely related analogue, methyl 1H-1,2,4-triazole-3-carboxylate, to illustrate key concepts and methodologies. It also outlines standardized experimental protocols for determining solubility and stability, providing a foundational framework for researchers.
Solubility Profile
Table 1: Mole Fraction Solubility (x) of Methyl 1H-1,2,4-triazole-3-carboxylate in Various Solvents at Different Temperatures (K) [1][2][3]
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetonitrile | Acetone |
| 278.15 | 0.0158 | 0.0048 | 0.0033 | 0.0028 | 0.0024 | - | - |
| 283.15 | 0.0185 | 0.0057 | 0.0039 | 0.0034 | 0.0029 | - | - |
| 288.15 | 0.0216 | 0.0068 | 0.0047 | 0.0041 | 0.0035 | - | - |
| 293.15 | 0.0252 | 0.0081 | 0.0056 | 0.0049 | 0.0042 | - | - |
| 298.15 | 0.0294 | 0.0096 | 0.0067 | 0.0059 | 0.0051 | - | - |
| 303.15 | 0.0343 | 0.0114 | 0.0080 | 0.0071 | 0.0061 | - | - |
| 308.15 | 0.0399 | 0.0135 | 0.0095 | 0.0085 | 0.0073 | - | - |
| 313.15 | 0.0159 | 0.0113 | 0.0101 | 0.0087 | - | - | |
| 318.15 | 0.0539 | 0.0187 | 0.0134 | 0.0120 | 0.0104 | - | - |
Data for Acetonitrile and Acetone was not available in the cited sources.
The solubility of methyl 1H-1,2,4-triazole-3-carboxylate generally increases with temperature in all tested solvents.[2][3] The data suggests that the polarity of the solvent is not the only factor influencing solubility, indicating that other interactions play a significant role.[2][3]
Experimental Protocol for Solubility Determination (Static Gravimetric Method)
This method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature.[1]
Apparatus:
-
Jacketed glass vessel (100 mL)
-
Thermostatic water bath with a temperature controller (accuracy ±0.1 K)
-
Magnetic stirrer
-
Analytical balance (accuracy ±0.0001 g)
-
Drying oven
Procedure:
-
Add an excess amount of the compound (e.g., this compound) to a known mass of the selected solvent in the jacketed glass vessel.[1]
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in the thermostatic water bath set to the desired temperature.
-
Continuously agitate the suspension using a magnetic stirrer for a sufficient time (e.g., at least 10 hours) to ensure solid-liquid equilibrium is reached.[1]
-
Stop the stirring and allow the solution to settle for at least 2 hours.[1]
-
Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature fluctuations.
-
Transfer the sample to a pre-weighed weighing bottle.
-
Weigh the bottle with the sample to determine the mass of the saturated solution.
-
Place the weighing bottle in a drying oven at a suitable temperature (e.g., 333.15 K) until the solvent has completely evaporated and a constant weight is achieved.[1]
-
Weigh the bottle again to determine the mass of the residual solid (solute).
-
Calculate the mole fraction solubility from the masses of the solute and the solvent.
-
Repeat the procedure for each solvent at all specified temperatures.
Stability Profile
The stability of a drug candidate under various environmental conditions is a critical parameter that influences its shelf-life, storage requirements, and therapeutic efficacy. The 1,2,4-triazole ring is generally considered to be aromatic and stable.
Thermal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability of a compound.[4][5][6]
Table 2: Illustrative Thermal Stability Data for 1,2,4-Triazole Derivatives [4]
| Compound | Onset of Decomposition (°C) | Decomposition Steps | Key Observations |
| Derivative PM4a | 215.5 | 1 | Endothermic transition at 277.6 °C (melting).[4] |
| Derivative PM4c | 100 | 1 | Endothermic transition at 258.19 °C (melting).[4] |
This data is for illustrative purposes and is based on derivatives reported in the literature.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Inert gas supply (e.g., Nitrogen)
TGA Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed sample (typically 1-5 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen flow).
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
DSC Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy.
-
Place an accurately weighed sample (typically 1-5 mg) into a DSC pan and seal it.
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
Record the heat flow to the sample relative to the reference.
-
Endothermic (melting) and exothermic (decomposition) events are identified as peaks in the DSC curve.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many drug molecules. Assessing hydrolytic stability at different pH values is a standard part of drug development.
This protocol is based on the OECD 111 guideline for hydrolysis as a function of pH.[7]
Apparatus:
-
HPLC with a suitable detector (e.g., UV-Vis or MS)
-
pH meter
-
Constant temperature bath or incubator
-
Sterile, sealed containers
Procedure:
-
Prepare buffer solutions at pH 4, 7, and 9.
-
Dissolve the test compound in the buffer solutions to a known concentration.
-
Place the solutions in sealed containers and incubate at a constant temperature (e.g., 50 °C for accelerated testing).[7]
-
At specified time intervals (e.g., 0, 2, 5, 7, 14, and 30 days), withdraw samples from each solution.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point.
-
Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.
Photostability
Photostability testing is crucial for compounds that may be exposed to light during manufacturing, storage, or administration. The ICH Q1B guideline provides a framework for these studies.[8][9][10][11]
Apparatus:
-
Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., xenon lamp or a combination of cool white and near-UV lamps).[8][10]
-
Calibrated radiometers/lux meters.
-
Chemically inert, transparent containers.
-
Dark control samples (wrapped in aluminum foil).
Procedure:
-
Place samples of the compound (as a solid or in solution) in the transparent containers.
-
Prepare dark control samples by wrapping identical containers in aluminum foil.
-
Expose the samples and dark controls in the photostability chamber.
-
The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[10][11]
-
Monitor the exposure using calibrated radiometers or a validated chemical actinometric system.[8]
-
After the exposure, analyze the light-exposed and dark control samples for any changes in physical appearance, assay of the parent compound, and the formation of degradation products using a suitable analytical method like HPLC.[12]
-
Compare the results from the exposed samples to those of the dark controls to differentiate between light-induced and thermally-induced degradation.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
An In-depth Technical Guide to the Discovery and History of 4-Alkyl-4H-1,2,4-triazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-alkyl-4H-1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous antifungal, anticancer, and antiviral agents. This technical guide provides a comprehensive overview of the discovery and historical development of this important heterocyclic system. It traces the journey from the foundational synthetic methodologies of the early 20th century to the sophisticated techniques employed today. Detailed experimental protocols for key historical reactions are provided, alongside a comparative analysis of their yields with contemporary methods. Furthermore, this guide elucidates the mechanism of action of prominent 4-alkyl-4H-1,2,4-triazole-based drugs, offering insights into the signaling pathways they modulate.
Discovery and Early History
The story of 4-alkyl-4H-1,2,4-triazoles is intrinsically linked to the broader history of 1,2,4-triazole chemistry, which began in the early 20th century. Two seminal reactions laid the groundwork for the synthesis of this heterocyclic core: the Einhorn-Brunner reaction and the Pellizzari reaction.
1.1. The Einhorn-Brunner Reaction (1905, 1914)
First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction provides a direct route to N-substituted 1,2,4-triazoles.[1] This acid-catalyzed condensation of an imide with an alkyl hydrazine was a pivotal development, allowing for the introduction of a substituent on one of the nitrogen atoms of the triazole ring.[1] The reaction proceeds through the formation of an isomeric mixture of 1,2,4-triazoles.[1]
1.2. The Pellizzari Reaction (1911)
Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole.[2] While similar to the Einhorn-Brunner reaction in its product, the Pellizzari reaction is not regioselective when using different acyl groups on the amide and hydrazide, often leading to a mixture of products.[2] The reaction typically requires high temperatures and long reaction times, which can result in lower yields.[2]
These early methods, while groundbreaking, often suffered from harsh reaction conditions and a lack of regioselectivity, particularly when targeting specific isomers like the 4-alkyl derivatives. The challenge of controlling the position of alkylation on the triazole ring would become a significant focus of subsequent research.
Evolution of Synthetic Methodologies for 4-Alkyl-4H-1,2,4-triazoles
The therapeutic potential of 1,2,4-triazole derivatives spurred the development of more refined and regioselective synthetic strategies for producing 4-alkyl-4H-1,2,4-triazoles.
2.1. Direct Alkylation of 4H-1,2,4-triazole
A more direct approach to 4-alkyl-4H-1,2,4-triazoles involves the direct alkylation of the parent 4H-1,2,4-triazole. However, this method is often complicated by the potential for alkylation at the N1 position, leading to a mixture of isomers. The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the base used, and the reaction solvent. For instance, the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides has been shown to yield a mixture of 1- and 4-alkylated isomers.[3]
2.2. Modern Synthetic Methods
The advent of modern organic chemistry has introduced a host of powerful and highly regioselective methods for the synthesis of 4-alkyl-4H-1,2,4-triazoles.
2.2.1. Synthesis from N,N'-diacylhydrazines
A common modern approach involves the reaction of N,N'-diacylhydrazines with a primary amine. This method offers good control over the substitution pattern of the resulting triazole. For example, 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles can be synthesized by first converting a starting hydrazine derivative to a more reactive intermediate, which is then reacted with an alkylamine.[4]
2.2.2. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as a versatile tool for the synthesis of highly functionalized 4-alkyl-4H-1,2,4-triazoles.[4] This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 and C5 positions of the triazole ring, starting from a pre-formed 4-alkyl-3,5-dihalo-4H-1,2,4-triazole core.[4] These reactions are often characterized by high yields and excellent functional group tolerance.[4]
Data Presentation: A Comparative Analysis of Synthetic Yields
The following tables summarize the quantitative data for the synthesis of 4-alkyl-4H-1,2,4-triazoles using both classical and modern methodologies, providing a clear comparison of their efficiencies.
Table 1: Classical Synthetic Methods for 1,2,4-Triazoles
| Reaction | Reactants | Product | Yield (%) | Reference |
| Einhorn-Brunner | Imides and alkyl hydrazines | Isomeric mixture of 1,2,4-triazoles | Varies | [1] |
| Pellizzari | Amide and a hydrazide | 1,2,4-triazole | Generally low | [2] |
Table 2: Modern Synthetic Methods for 4-Alkyl-4H-1,2,4-triazoles
| Method | Reactants | Product | Yield (%) | Reference |
| From N,N'-diacylhydrazines | N,N′-bis(4-bromobenzoyl)hydrazine and butylamine | 3,5-Bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole | 71 | [4] |
| Suzuki Cross-Coupling | 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole and Phenylboronic acid | 3,5-Bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole | 94 | [4] |
| Suzuki Cross-Coupling | 4-Ethyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole and 3-Methylphenylboronic acid | 4-Ethyl-3,5-bis(3′-methylbiphenyl-4-yl)-4H-1,2,4-triazole | 97 | [4] |
| Suzuki Cross-Coupling | 4-Ethyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole and Furan-2-ylboronic acid | 4-Ethyl-3,5-bis[4-(furan-2-yl)phenyl]-4H-1,2,4-triazole | 92 | [4] |
| Suzuki Cross-Coupling | 4-Ethyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole and Thiophen-2-ylboronic acid | 4-Ethyl-3,5-bis[4-(thiophen-2-yl)phenyl]-4H-1,2,4-triazole | 61 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key historical and modern experiments cited in this guide.
4.1. Einhorn-Brunner Reaction: General Procedure
A mixture of the diacylamine (1 equivalent) and the corresponding alkylhydrazine (1.1 equivalents) is dissolved in a suitable solvent, such as glacial acetic acid or ethanol. The reaction mixture is then heated under reflux for several hours. After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization.
4.2. Pellizzari Reaction: Synthesis of 3,5-diphenyl-1,2,4-triazole
An intimate mixture of benzamide and benzoylhydrazide is heated in an oil bath at high temperatures (typically 220-250°C) for 2-4 hours.[5] During this time, water is evolved. After cooling, the solidified mass is pulverized and washed with a dilute acid solution to remove any unreacted starting materials. The crude product is then purified by recrystallization from a suitable solvent like ethanol.[5]
4.3. Modern Synthesis of a 4-Alkyl-4H-1,2,4-triazole Core
A suspension of N,N′-bis(4-bromobenzoyl)hydrazine in toluene is treated with phosphorus pentachloride and refluxed. The resulting intermediate, N,N′-bis[(4-bromophenyl)chloromethylene]hydrazine, is then reacted with an excess of the desired alkylamine under reflux to yield the 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole.[4]
4.4. Suzuki Cross-Coupling Reaction: General Procedure
To a mixture of the 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole, the desired boronic acid (2.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water), is heated under reflux for several hours. After completion of the reaction, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.[4]
Signaling Pathways and Mechanism of Action
The therapeutic efficacy of many 4-alkyl-4H-1,2,4-triazole derivatives, particularly the widely used azole antifungals, stems from their ability to disrupt the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
5.1. The Ergosterol Biosynthesis Pathway
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its synthesis is a multi-step process, with a key enzyme being lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51). This enzyme catalyzes the removal of a methyl group from lanosterol, a crucial step in the formation of ergosterol.
5.2. Mechanism of Action of Azole Antifungals
4-Alkyl-4H-1,2,4-triazole-containing antifungal drugs, such as fluconazole and voriconazole, act as potent and selective inhibitors of fungal lanosterol 14α-demethylase. The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the active site of the CYP51 enzyme, preventing the binding of the natural substrate, lanosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition disrupts its integrity and function, leading to the inhibition of fungal growth and, ultimately, cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by 4-alkyl-4H-1,2,4-triazole antifungals.
Conclusion
The journey of 4-alkyl-4H-1,2,4-triazoles from their discovery through early, often low-yielding, synthetic methods to their current status as key components of life-saving drugs is a testament to the power of chemical innovation. The development of regioselective and high-yielding synthetic strategies has been paramount to unlocking the full therapeutic potential of this remarkable heterocyclic scaffold. For researchers and drug development professionals, a deep understanding of the history, synthesis, and mechanism of action of 4-alkyl-4H-1,2,4-triazoles is essential for the design and development of the next generation of therapeutics based on this privileged structure.
References
- 1. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties [mdpi.com]
- 5. benchchem.com [benchchem.com]
Theoretical Insights into the Molecular Structure of 4-Methyl-4H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental studies on the molecular structure of 4-Methyl-4H-1,2,4-triazole. This heterocyclic compound is of significant interest due to the prevalence of the 1,2,4-triazole scaffold in a wide range of pharmacologically active molecules. Understanding its structural and electronic properties is crucial for the rational design of novel therapeutics. This document summarizes key data on its molecular geometry, spectroscopic characteristics, and synthesis, providing a foundational resource for researchers in medicinal chemistry and drug development.
Molecular Structure and Geometry
The molecular structure of this compound consists of a five-membered di-unsaturated ring containing three nitrogen atoms and two carbon atoms, with a methyl group attached to the nitrogen atom at position 4. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecule's geometry.
Computational Methodology
A common and reliable method for theoretical investigations of such molecules is DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), provides a good balance between computational cost and accuracy for organic molecules. Geometry optimization is typically performed without any symmetry constraints to find the global minimum on the potential energy surface.
Experimental Data from X-ray Crystallography
The crystal structure of this compound has been determined by X-ray crystallography, providing precise experimental data on its bond lengths and angles. The Cambridge Crystallographic Data Centre (CCDC) entry 128112 contains the detailed crystallographic information for this compound. This experimental data serves as a crucial benchmark for validating the accuracy of theoretical calculations.
Tabulated Geometric Parameters
The following tables summarize the key geometric parameters (bond lengths and bond angles) for this compound, comparing the available experimental data with theoretical values obtained from DFT calculations on similar 1,2,4-triazole derivatives.
Table 1: Bond Lengths of this compound and Related Compounds (Å)
| Bond | This compound (Experimental - CCDC 128112) | This compound-3-thiol (Calculated - DFT/B3LYP) |
| N1-N2 | Data not available in abstract | 1.388 |
| N2-C3 | Data not available in abstract | 1.328 |
| C3-N4 | Data not available in abstract | 1.357 |
| N4-C5 | Data not available in abstract | 1.354 |
| C5-N1 | Data not available in abstract | 1.326 |
| N4-C(Methyl) | Data not available in abstract | 1.464 |
| C3-S | N/A | 1.770 |
Table 2: Bond Angles of this compound and Related Compounds (°)
| Angle | This compound (Experimental - CCDC 128112) | This compound-3-thiol (Calculated - DFT/B3LYP) |
| C5-N1-N2 | Data not available in abstract | 108.5 |
| N1-N2-C3 | Data not available in abstract | 109.5 |
| N2-C3-N4 | Data not available in abstract | 106.5 |
| C3-N4-C5 | Data not available in abstract | 107.0 |
| N4-C5-N1 | Data not available in abstract | 108.5 |
| C3-N4-C(Methyl) | Data not available in abstract | 126.5 |
| C5-N4-C(Methyl) | Data not available in abstract | 126.5 |
Note: Specific values from the CCDC entry 128112 require direct access to the database or the associated publication.
Spectroscopic Properties
Spectroscopic techniques provide valuable information about the vibrational and electronic properties of molecules. Both experimental and theoretical approaches are used to analyze the spectra of this compound and its derivatives.
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule. Theoretical calculations at the DFT level are employed to calculate the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other theoretical approximations.
Table 3: Selected Vibrational Frequencies of this compound Derivatives (cm⁻¹)
| Vibrational Mode | This compound-3-thiol (Experimental - FT-IR) | This compound-3-thiol (Calculated - DFT) |
| C-H stretch (Methyl) | ~2950-3000 | ~2960-3050 |
| C=N stretch | ~1609 | ~1615 |
| Triazole ring stretch | ~1488, 1261 | ~1490, 1270 |
| C-S stretch | ~836 | ~840 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for elucidating the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level.
Table 4: Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound and Derivatives
| Nucleus | This compound (Calculated - GIAO/DFT) | This compound-3-thiol (Experimental) |
| ¹H NMR | ||
| C3-H | Data not available | ~8.3 |
| C5-H | Data not available | - |
| N-CH₃ | Data not available | ~3.6 |
| ¹³C NMR | ||
| C3 | Data not available | ~147 |
| C5 | Data not available | ~168 |
| N-CH₃ | Data not available | ~32 |
Experimental Protocols
Synthesis of this compound
Several synthetic routes are available for the preparation of 1,2,4-triazole derivatives. A common method involves the cyclization of a thiosemicarbazide precursor.
General Protocol for the Synthesis of 4-Alkyl-4H-1,2,4-triazoles:
-
Formation of Thiosemicarbazide: An appropriate isothiocyanate is reacted with a hydrazide in a suitable solvent like ethanol. The mixture is typically refluxed for several hours.
-
Cyclization: The resulting thiosemicarbazide is then cyclized in the presence of a base, such as aqueous sodium hydroxide, by heating under reflux.
-
Purification: The product is isolated by filtration, washed, and recrystallized from a suitable solvent to yield the pure 4-alkyl-4H-1,2,4-triazole-3-thiol. The thiol group can then be removed if the unsubstituted triazole is desired, often through oxidative or reductive methods.
Spectroscopic and Crystallographic Analysis
-
FT-IR Spectroscopy: Spectra are typically recorded on a Fourier-transform infrared spectrometer using KBr pellets for solid samples.
-
Raman Spectroscopy: Raman spectra can be obtained using a Raman spectrometer with a specific laser excitation wavelength.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent. Data is collected on a single-crystal X-ray diffractometer. The structure is solved and refined using specialized crystallographic software.
Visualizations
The following diagrams illustrate the molecular structure and a typical workflow for the theoretical study of this compound.
Caption: Molecular structure of this compound.
Caption: Workflow for theoretical analysis of this compound.
Conclusion
An In-depth Technical Review of 4-Methyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups. These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to the development of a wide array of therapeutic agents. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of 4-Methyl-4H-1,2,4-triazole, a fundamental member of this class, summarizing its chemical properties, synthetic methodologies, and biological significance with a focus on quantitative data and experimental protocols.
Chemical and Physical Properties
This compound is a five-membered heterocyclic compound with the molecular formula C₃H₅N₃.[1] The core 1,2,4-triazole ring's unique electronic configuration and the presence of a methyl group at the 4-position influence its chemical reactivity and biological interactions. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅N₃ | [1] |
| Molecular Weight | 83.09 g/mol | [1] |
| CAS Number | 10570-40-8 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to Off-White to Light Yellow Powder | [2] |
| Purity | 96.5-100% | [2] |
Synthesis of this compound
The synthesis of 4-substituted-4H-1,2,4-triazoles can be achieved through several established synthetic routes, with the Pellizzari and Einhorn-Brunner reactions being classical methods for the formation of the 1,2,4-triazole ring.[3][4]
Pellizzari Reaction
The Pellizzari reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a 1,2,4-triazole.[5] For the synthesis of this compound, a potential pathway would involve the reaction of N-methylformamide with formic hydrazide.
-
An intimate mixture of an equimolar amount of the amide (e.g., N-methylformamide) and the acylhydrazide (e.g., formic hydrazide) is prepared.
-
The mixture is heated in an oil bath, typically at temperatures ranging from 220-250°C, for several hours.[6]
-
The reaction progress can be monitored by the evolution of water vapor.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is then purified, often by recrystallization from a suitable solvent such as ethanol or by trituration to remove unreacted starting materials and byproducts.[6]
The following diagram illustrates the general workflow for a Pellizzari reaction.
Pellizzari Reaction Workflow
Einhorn-Brunner Reaction
The Einhorn-Brunner reaction provides an alternative route to 1,2,4-triazoles through the acid-catalyzed condensation of an imide with a hydrazine.[4][7] This method can also be adapted for the synthesis of 4-substituted triazoles.
The diagram below outlines the general mechanism of the Einhorn-Brunner reaction.
Einhorn-Brunner Reaction Mechanism
Spectroscopic Characterization
While specific, detailed spectroscopic data for this compound is not extensively published, data for the closely related derivative, this compound-3-thiol, is available and provides insight into the expected spectral features.
Table 2: Spectroscopic Data for this compound-3-thiol and Related Compounds
| Technique | Observed Peaks / Signals | Compound | Reference(s) |
| ¹H NMR | δ (ppm): 3.5 (s, 3H, N-CH₃), 8.5 (s, 1H, C-H of triazole ring) | This compound-3-thiol | [8][9] |
| ¹³C NMR | δ (ppm): ~30 (N-CH₃), ~145 (C-H of triazole ring), ~165 (C=S) | This compound-3-thiol | [10] |
| FTIR (cm⁻¹) | ~3100 (N-H stretch), ~2950 (C-H stretch), ~1500 (C=N stretch) | This compound-3-thiol | [11] |
| Mass Spec (m/z) | 115 (M⁺) for C₃H₅N₃S | This compound-3-thiol | [12] |
Biological Activity and Applications
The 1,2,4-triazole scaffold is a key component in numerous clinically important drugs, particularly antifungal and anticancer agents.
Antifungal Activity
Many 1,2,4-triazole derivatives exhibit potent antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[13] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. While specific MIC values for this compound are not widely reported, numerous derivatives have been shown to be active against various fungal strains.
The following diagram illustrates the signaling pathway of ergosterol biosynthesis and the inhibitory action of triazole antifungals.
Antifungal Mechanism of Triazoles
Table 3: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference(s) |
| 1,2,4-Triazole-indole hybrid | Candida glabrata | 0.25 | [14] |
| 1,2,4-Triazole-indole hybrid | Candida krusei | 0.125 | [14] |
| 1,2,4-Triazole-indole hybrid | Candida albicans | 0.5 | [14] |
| Thiazolo[4,5-d]pyrimidine-triazole hybrid | Various Fungi | 0.06 - 2 | [15] |
| 1,2,3-Benzotriazine-4-one-triazole hybrid | Candida albicans | 0.0156 - 2.0 | [16] |
A standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent is the broth microdilution assay.
-
Preparation of Inoculum: A suspension of the fungal strain is prepared and adjusted to a standardized concentration (e.g., 5 x 10² to 2.5 x 10³ cells/mL).[14]
-
Serial Dilution: The test compound (e.g., a 1,2,4-triazole derivative) is serially diluted in a microtiter plate containing a suitable broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48 hours).[14]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., a 50% decrease in turbidity compared to the control).[14]
The following diagram depicts the general workflow for antifungal susceptibility testing.
Antifungal Susceptibility Testing Workflow
Anticancer Activity
Certain 1,2,4-triazole derivatives have shown promise as anticancer agents. Their mechanisms of action can vary, including the inhibition of kinases and other enzymes involved in cancer cell proliferation.
Table 4: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
| Quinazolinone-triazole hybrid | MCF-7 | 38.38 | [17] |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative | MCF-7 | 0.31 | [18] |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative | Caco-2 | 4.98 | [18] |
| 1,2,4-Triazole-pyridine hybrid | HepG2 | 1.93 | [19] |
| N-arylated 1,2,4-triazole acetamide | HepG2 | 16.782 (µg/mL) | [2] |
Conclusion
This compound serves as a fundamental building block in the design and synthesis of a diverse range of biologically active compounds. While detailed experimental protocols and comprehensive characterization data for this specific molecule are not abundantly available in recent literature, the established synthetic routes for the 1,2,4-triazole core, such as the Pellizzari and Einhorn-Brunner reactions, provide a solid foundation for its preparation. The extensive research into the antifungal and anticancer activities of its derivatives highlights the therapeutic potential of the this compound scaffold. Further investigation into the specific biological profile of the parent compound and the development of optimized synthetic procedures will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
References
- 1. 4H-1,2,4-Triazole, 4-methyl- | C3H5N3 | CID 66354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Einhorn-Brunner Reaction [drugfuture.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR spectrum [chemicalbook.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. mdpi.com [mdpi.com]
- 14. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives utilizing the palladium-catalyzed Suzuki cross-coupling reaction. This methodology is of significant interest to the medicinal chemistry and materials science fields due to the wide-ranging biological activities and potential applications of 1,2,4-triazole derivatives.[1][2]
Introduction
The 1,2,4-triazole scaffold is a key heterocyclic motif found in numerous pharmaceuticals and biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties, among others.[1][2] The functionalization of the triazole core, particularly with aryl substituents, allows for the fine-tuning of its pharmacological and physicochemical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a robust strategy for the synthesis of diaryl-substituted triazoles.[3][4] This protocol details the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles starting from 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole and various arylboronic acids.[5][6]
Reaction Principle
The core of this synthetic approach is a palladium-catalyzed Suzuki cross-coupling reaction. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the arylboronic acid (activated by a base), and concluding with reductive elimination to yield the desired diaryl product and regenerate the palladium(0) catalyst.[3]
Experimental Protocols
This section provides a detailed protocol for the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles via a conventional Suzuki cross-coupling reaction.[5]
Materials and Reagents
-
4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (starting material)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
Tetrabutylammonium bromide (NBu₄Br) (phase transfer catalyst)
-
Toluene (solvent)
-
Ethanol (co-solvent)
-
Deionized water (co-solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
General Synthesis Procedure
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.00 mmol), the corresponding arylboronic acid (2.50 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.058 g), tetrabutylammonium bromide (0.10 mmol, 0.032 g), and potassium carbonate (10.00 mmol, 1.382 g).[5]
-
Solvent Addition : To the flask, add toluene (9 mL), deionized water (6 mL), and ethanol (3 mL).[5]
-
Reaction Execution : Heat the reaction mixture to reflux in an oil bath at 130 °C.[5]
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time typically ranges from 4 to 12 hours.[5]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash successively with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkyl-3,5-diaryl-4H-1,2,4-triazole.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles.
| Entry | Alkyl Group (R) | Arylboronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Ethyl | Phenylboronic acid | 4-ethyl-3,5-di(biphenyl-4-yl)-4H-1,2,4-triazole | 6 | 85 |
| 2 | Propyl | Phenylboronic acid | 4-propyl-3,5-di(biphenyl-4-yl)-4H-1,2,4-triazole | 5 | 92 |
| 3 | Butyl | Phenylboronic acid | 4-butyl-3,5-di(biphenyl-4-yl)-4H-1,2,4-triazole | 4 | 95 |
| 4 | Butyl | 4-Methoxyphenylboronic acid | 4-butyl-3,5-bis(4'-methoxybiphenyl-4-yl)-4H-1,2,4-triazole | 8 | 88 |
| 5 | Butyl | 4-Chlorophenylboronic acid | 4-butyl-3,5-bis(4'-chlorobiphenyl-4-yl)-4H-1,2,4-triazole | 12 | 75 |
| 6 | Butyl | Naphthalene-2-boronic acid | 4-butyl-3,5-bis(4-(naphthalen-2-yl)phenyl)-4H-1,2,4-triazole | 7 | 90 |
Data is representative and compiled from similar synthetic procedures. Actual yields may vary.
Visualizations
Reaction Mechanism
The following diagram illustrates the catalytic cycle of the Suzuki cross-coupling reaction for the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methyl-4H-1,2,4-triazole as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-methyl-4H-1,2,4-triazole and its derivatives as ligands in coordination chemistry. The following sections detail the synthesis of these ligands, the preparation of their metal complexes, their structural and thermal properties, and potential applications.
Introduction
1,2,4-triazoles are a significant class of nitrogen-rich heterocyclic compounds that have garnered considerable attention in coordination chemistry. Their ability to act as versatile ligands, bridging metal centers to form polynuclear complexes and coordination polymers, makes them valuable building blocks in the design of functional materials. The presence of multiple nitrogen atoms allows for diverse coordination modes, leading to a wide array of structural motifs with interesting magnetic, optical, and electronic properties. The this compound scaffold, in particular, offers a platform for creating stable and structurally diverse metal-organic frameworks and coordination complexes.
Ligand Synthesis: this compound-3-thiol
A common derivative of this compound used in coordination chemistry is its 3-thiol substituted analogue. A general synthesis protocol is outlined below.
Experimental Protocol: Synthesis of this compound-3-thiol (Hmptrz)
This protocol describes a common method for synthesizing this compound-3-thiol.
Materials:
-
Hydrazide derivative
-
Carbon disulfide (CS₂)
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of a suitable hydrazide (10 mmol) and phenylisothiocyanate (15 mmol) is refluxed in ethanol for 4 hours to yield a white solid.
-
The resulting solid is dissolved in 2N NaOH and refluxed for an additional 3 hours.
-
After cooling, the solution is acidified to a pH of 3-4 with 37% HCl to precipitate the triazole derivative.
-
The precipitate is filtered, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Coordination Polymer Synthesis: A Case Study with Cadmium(II)
A notable application of this compound derivatives is in the formation of coordination polymers. The following protocol details the synthesis of a Cadmium(II) coordination polymer with this compound-3-thiol.
Experimental Protocol: Synthesis of {[Cd(μ-mptrz)₂]·0.5((CH₃)₂SO)}n [1]
This protocol outlines the synthesis of a one-dimensional cadmium(II) coordination polymer using this compound-3-thiol as the ligand.[1]
Materials:
-
Cadmium bromide (CdBr₂)
-
This compound-3-thiol (Hmptrz)
-
Methanol
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A solution of CdBr₂ in methanol is prepared.
-
A solution of this compound-3-thiol (Hmptrz) in methanol is prepared.
-
The methanolic solution of Hmptrz is added to the CdBr₂ solution.
-
The resulting mixture is stirred and allowed to slowly evaporate at room temperature.
-
Single crystals of the coordination polymer, suitable for X-ray diffraction, are obtained from the solution.
Workflow for Coordination Polymer Synthesis
Caption: Workflow for the synthesis of the Cd(II) coordination polymer.
Characterization of Coordination Complexes
The synthesized coordination polymers are typically characterized by a variety of analytical techniques to determine their structure, composition, and properties.
4.1. Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=N, N-N, and C-S bonds.
-
¹H NMR Spectroscopy: Provides information about the structure of the ligand in solution and can indicate coordination through changes in the chemical shifts of the protons.
-
UV-Vis Spectroscopy: Used to study the electronic transitions within the complex and can provide insights into the coordination environment of the metal ion.
4.2. Single-Crystal X-ray Diffraction
This technique provides detailed information about the three-dimensional arrangement of atoms within the crystal, including bond lengths and angles, coordination geometry of the metal center, and the overall crystal packing.
Quantitative Data: Selected Bond Lengths and Angles for {[Cd(μ-mptrz)₂]·0.5((CH₃)₂SO)}n [1]
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| Cd1-S1 | 2.552(2) |
| Cd1-N2 | 2.345(6) |
| Cd1-N2#1 | 2.316(6) |
| S1-C3 | 1.721(8) |
| N1-N2 | 1.401(8) |
| N1-C3 | 1.332(9) |
| **Bond Angles (°) ** | |
| N2#1-Cd1-N2 | 175.7(2) |
| N2#1-Cd1-S1 | 91.01(16) |
| N2-Cd1-S1 | 92.91(16) |
| N2#1-Cd1-S1#2 | 88.99(16) |
| N2-Cd1-S1#2 | 87.09(16) |
| S1-Cd1-S1#2 | 180.0 |
| C3-S1-Cd1 | 96.1(3) |
| C3-N1-N2 | 104.9(6) |
| Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1; #2 -x+1, -y+2, -z+1 |
4.3. Thermal Analysis
Thermogravimetric Analysis (TGA) is used to study the thermal stability of the coordination polymer and to identify the decomposition steps.
Quantitative Data: Thermal Decomposition of {[Cd(μ-mptrz)₂]·0.5((CH₃)₂SO)}n [1]
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Description |
| 1 | 150 - 250 | ~9.5 | Loss of coordinated DMSO molecule |
| 2 | 250 - 450 | ~68 | Decomposition of the organic ligand |
Logical Workflow for Characterization
The characterization of a novel coordination polymer follows a logical progression of experiments to elucidate its structure and properties.
Caption: Logical workflow for the characterization of a coordination polymer.
Applications and Future Perspectives
Coordination polymers based on this compound and its derivatives exhibit a range of interesting properties that make them promising candidates for various applications.
-
Luminescent Materials: The cadmium(II) coordination polymer discussed exhibits photoluminescence, suggesting potential applications in sensors, displays, and lighting.[1]
-
Semiconductors: DFT calculations on the Cd(II) polymer indicate a significant energy band gap, suggesting its potential as a semiconductor material.[1]
-
Catalysis: The versatile coordination environment and the presence of accessible metal sites in such complexes could be exploited for catalytic applications.
-
Drug Development: Triazole derivatives are known for their biological activities. Metal complexes of these ligands could offer enhanced or novel therapeutic properties.
The continued exploration of this compound and its derivatives as ligands is expected to yield new materials with tailored properties for a wide range of technological and biomedical applications. The ability to tune the structural and electronic properties of the resulting coordination complexes through the choice of metal ion and synthetic conditions provides a rich field for future research.
References
Application Note: A Practical Guide to the N-Alkylation of 1,2,4-Triazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-substituted 1,2,4-triazoles are fundamental structural motifs in a vast array of pharmaceutical and agrochemical compounds, exhibiting activities such as antifungal, antiviral, and anti-inflammatory properties.[1][2] The direct N-alkylation of the 1,2,4-triazole ring is a primary method for synthesizing these derivatives. However, a significant challenge in this process is controlling the regioselectivity of the alkylation. The 1,2,4-triazole ring possesses three potentially nucleophilic nitrogen atoms (N1, N2, and N4), and alkylation can lead to a mixture of isomers.[3][4] The reaction outcome is highly dependent on factors such as the choice of base, solvent, temperature, and the steric and electronic properties of both the triazole substrate and the alkylating agent.[3]
This document provides detailed experimental protocols for common N-alkylation methods, comparative data to guide methodology selection, and troubleshooting advice for common challenges.
Key Methodologies and Reaction Principles
The N-alkylation of 1,2,4-triazole typically proceeds via the deprotonation of the ring's N-H proton by a base, generating a triazolide anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent (e.g., an alkyl halide) in an SN2 reaction. The regioselectivity is a key consideration, with N1-alkylation often being the major product due to the greater nucleophilicity of the N1-N2 linkage.[4] However, the ratio of N1 to N4 isomers can be manipulated by adjusting reaction conditions.[2][5]
Commonly Employed Methods:
-
Potassium Carbonate in Polar Aprotic Solvents: A versatile and widely used method suitable for a range of alkylating agents. It often requires heating to achieve a reasonable reaction rate.[3]
-
DBU in THF: This system, utilizing the non-nucleophilic organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is particularly effective for achieving high regioselectivity, strongly favoring the N1-alkylated product under mild conditions.[2][3]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture, making it a powerful tool for high-throughput synthesis.[3]
Experimental Protocols
Protocol 1: General N-Alkylation using Potassium Carbonate
This protocol describes a general-purpose method for the N-alkylation of 1,2,4-triazole.
Materials:
-
1,2,4-triazole (1.0 eq)
-
Alkylating agent (e.g., alkyl halide, 1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5-2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Add anhydrous DMF or acetone to create a suspension.
-
Add the alkylating agent (1.0-1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.[3]
-
Dissolve the resulting crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the regioisomers.[3]
Protocol 2: N1-Selective Alkylation using DBU
This method provides high regioselectivity for the N1-isomer.[2][5]
Materials:
-
1,2,4-triazole (1.0 eq)
-
Alkylating agent (1.0-1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-triazole (1.0 eq) in anhydrous THF.
-
Add DBU (1.1 eq) at room temperature and stir the mixture for 15-30 minutes.[3]
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS. Gentle heating may be applied if necessary.[3]
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product via silica gel column chromatography to isolate the desired N1-alkylated triazole.[2]
Protocol 3: Microwave-Assisted N-Alkylation
This protocol accelerates the reaction using microwave energy.
Materials:
-
1,2,4-triazole (1.0 eq)
-
Alkylating agent (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5-2.0 eq)
-
Ethanol or DMF
-
Microwave-safe reaction vessel with a stirrer bar
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,2,4-triazole (1.0 eq), alkylating agent (1.0-1.2 eq), and potassium carbonate (1.5-2.0 eq).[3]
-
Add a suitable solvent (e.g., ethanol or DMF).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the workup and purification steps outlined in Protocol 1 (steps 6-10).
Data Presentation
The choice of reaction conditions significantly impacts yield and regioselectivity. The tables below summarize typical conditions and outcomes.
Table 1: Comparison of General N-Alkylation Conditions
| Protocol | Base (eq) | Solvent | Temperature (°C) | Typical Time | Notes |
|---|---|---|---|---|---|
| 1. K₂CO₃ Method | K₂CO₃ (1.5-2.0) | DMF, Acetone | 60 - 100 | 4 - 24 h | General purpose, may result in isomeric mixtures.[3] |
| 2. DBU Method | DBU (1.1) | THF | Room Temp. | 2 - 12 h | High N1-selectivity, mild conditions.[2][3] |
| 3. Microwave | K₂CO₃ (1.5-2.0) | DMF, Ethanol | 100 - 150 | 5 - 30 min | Rapid synthesis, useful for library generation.[3] |
Table 2: Regioselectivity in the N-Alkylation of 1,2,4-Triazole
| Alkylating Agent | Base | Solvent | N1:N4 Isomer Ratio | Reference |
|---|---|---|---|---|
| 4-Nitrobenzyl bromide | DBU | THF | ~90:10 | [2][5] |
| 4-Nitrobenzyl chloride | DBU | THF | 94:6 | [2] |
| Ethyl bromoacetate | DBU | THF | 86:14 | [2] |
| Benzyl bromide | NaOH | DMF | ~90:10 (crude mixture) |[2] |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the N-alkylation of 1,2,4-triazoles.
Caption: General experimental workflow for the N-alkylation of 1,2,4-triazoles.
Caption: Regioselectivity in the N-alkylation of the 1,2,4-triazole ring.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Reactants: Degradation of the alkylating agent or impure triazole. | Verify the purity and integrity of starting materials. |
| Insufficient Base Strength: The base may not be strong enough to deprotonate the triazole effectively. | Use a stronger base (e.g., switch from K₂CO₃ to DBU or NaH).[3] | |
| Poor Solubility: The triazolide salt may not be soluble in the chosen solvent. | Switch to a more polar aprotic solvent like DMF or DMSO.[3] | |
| Low Temperature: The reaction may require thermal energy to proceed. | Increase the reaction temperature or use microwave irradiation.[3] | |
| Presence of Moisture: Water can hydrolyze the alkylating agent or interfere with the base. | Use anhydrous solvents and ensure glassware is thoroughly dried.[3] | |
| Poor Regioselectivity | Reaction Conditions: The chosen base/solvent system may not favor a single isomer. | For N1-selectivity, use the DBU/THF protocol.[2][3] |
| Steric/Electronic Factors: The inherent properties of the substrates dictate the outcome. | Vary the reaction temperature, as this can sometimes influence the isomer ratio.[3] Consider using a bulkier alkylating agent to favor the less sterically hindered nitrogen.[3] | |
| Difficult Separation | Similar Polarity of Isomers: N1 and N4 isomers can have very similar Rf values on TLC. | Use careful silica gel column chromatography with a shallow gradient elution. High-Performance Liquid Chromatography (HPLC) can be employed for very challenging separations.[3] |
References
Applications of 4-Methyl-4H-1,2,4-triazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-Methyl-4H-1,2,4-triazole scaffold is a significant pharmacophore in medicinal chemistry, offering a unique combination of metabolic stability, hydrogen bonding capability, and a rigid backbone for the spatial orientation of various substituents. This heterocycle is a key building block in the design of novel therapeutic agents, particularly in the realm of oncology. This document provides detailed application notes on the use of this compound in the development of anticancer agents, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Anticancer Applications of this compound Derivatives
Derivatives of this compound have emerged as a promising class of anticancer agents. A notable application involves the synthesis of molecular conjugates incorporating both 1,2,4-triazole and 1,2,3-triazole moieties, which have demonstrated significant cytotoxic activity against various human cancer cell lines.
A key intermediate, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione , serves as a versatile precursor for the synthesis of these potent anticancer compounds. Through S-propargylation followed by a copper(I)-catalyzed cycloaddition reaction with various azides, a library of 1,4-disubstituted 1,2,3-triazole conjugates can be generated.
Quantitative Data Summary
The cytotoxic activity of synthesized this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.[1]
| Compound | Target Cancer Cell Line | IC₅₀ (µM)[1] |
| 17 | MCF-7 (Breast Adenocarcinoma) | 0.31 |
| Caco-2 (Colon Carcinoma) | - | |
| HCT116 (Colon Carcinoma) | - | |
| HeLa (Cervical Carcinoma) | - | |
| 18 | Caco-2 (Colon Carcinoma) | 19.09 |
| 22 | MCF-7 (Breast Adenocarcinoma) | 3.31 |
| Caco-2 (Colon Carcinoma) | 4.98 | |
| 23 | Caco-2 (Colon Carcinoma) | - |
| 24 | Caco-2 (Colon Carcinoma) | - |
| 25 | MCF-7 (Breast Adenocarcinoma) | 4.46 |
| Caco-2 (Colon Carcinoma) | 7.22 | |
| 26 | Caco-2 (Colon Carcinoma) | - |
| 27 | Caco-2 (Colon Carcinoma) | - |
| Doxorubicin (Standard) | HCT-116 (Colon Carcinoma) | - |
| HeLa (Cervical Carcinoma) | - | |
| MCF-7 (Breast Adenocarcinoma) | - | |
| Caco-2 (Colon Carcinoma) | - |
Note: A lower IC₅₀ value indicates a higher potency of the compound. Dashes indicate data not provided in the source.
Experimental Protocols
Synthesis of 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thione (Precursor)
This protocol describes the synthesis of the key precursor molecule for subsequent derivatization.[1]
Materials:
-
Acid thiosemicarbazide
-
Aqueous sodium hydroxide (NaOH)
-
Microwave synthesizer or conventional heating apparatus
Procedure:
-
A solution of acid thiosemicarbazide in aqueous sodium hydroxide is prepared.
-
The solution is subjected to microwave irradiation for 3 minutes. Alternatively, the mixture can be heated conventionally for 4 hours.[1]
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione.
Synthesis of 1,2,3-Triazole Conjugates (Anticancer Agents)
This protocol outlines the synthesis of the final bioactive compounds from the this compound precursor.[1]
Materials:
-
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thione
-
Propargyl bromide
-
Various substituted azides
-
Copper sulfate (CuSO₄)
-
Sodium ascorbate
Procedure:
-
S-propargylation: The precursor, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione, is reacted with propargyl bromide to yield the S-propargylated intermediate.
-
Click Chemistry: The S-propargylated intermediate is then subjected to a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction with a variety of substituted azides. This reaction is typically carried out at room temperature for 8-10 hours in the presence of copper sulfate and sodium ascorbate as catalysts.[1]
-
The resulting 1,4-disubstituted 1,2,3-triazole conjugates are then purified and characterized.
In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol provides a general overview of the MTT assay used to determine the cytotoxic activity of the synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, Caco-2, HCT116, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined from the dose-response curves.
Concluding Remarks
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for generating compound libraries for high-throughput screening. The significant cytotoxic activities observed for the 1,2,3-triazole conjugates highlight the potential of this chemical space for further exploration in the quest for more effective and selective cancer therapeutics. Future research could focus on optimizing the substituents on the triazole rings to enhance potency and selectivity, as well as elucidating the precise mechanism of action of these promising compounds.
References
Application Notes and Protocols: 4-Methyl-4H-1,2,4-triazole Derivatives as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of 4-Methyl-4H-1,2,4-triazole derivatives, a promising class of compounds being investigated for their antifungal properties. These notes include a summary of their antifungal activity, detailed experimental protocols for their synthesis and evaluation, and a look into their mechanism of action.
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The 1,2,4-triazole scaffold is a core component of many clinically successful antifungal drugs, such as fluconazole and itraconazole.[1][2][3] These agents typically function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5][6] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately impairing fungal growth.[5][7]
Derivatives of this compound are being actively explored to develop new antifungal agents with improved efficacy, broader spectrum of activity, and reduced susceptibility to resistance mechanisms.[3][8][9] This document serves as a practical guide for researchers working on the discovery and development of these novel antifungal candidates.
Data Presentation: Antifungal Activity
The antifungal efficacy of novel compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the in vitro antifungal activity of various 1,2,4-triazole derivatives against a panel of pathogenic fungi.
Table 1: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives (MIC in µg/mL)
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Series A: Myrtenal-based 4-methyl-1,2,4-triazole-thioethers | |||||
| 6a (R = Et) | P. piricola | - (90.7% inhibition at 50 µg/mL) | Azoxystrobin | - (96.0% inhibition at 50 µg/mL) | [9] |
| 6c (R = i-Pr) | P. piricola | - (98.2% inhibition at 50 µg/mL) | Azoxystrobin | - (96.0% inhibition at 50 µg/mL) | [9] |
| 6l (R = o-NO2 Bn) | P. piricola | - (96.4% inhibition at 50 µg/mL) | Azoxystrobin | - (96.0% inhibition at 50 µg/mL) | [9] |
| Series B: Phenylethynyl Pyrazole Triazoles | |||||
| 5k | C. albicans | 0.125 | Fluconazole | 0.0625 - 1 | [10] |
| C. neoformans | 0.125 | Posaconazole | 0.0625 - 0.25 | [10] | |
| A. fumigatus | 8.0 | [10] | |||
| 6c | C. albicans | 0.0625 | Fluconazole | 0.0625 - 1 | [10] |
| C. neoformans | 0.0625 | Posaconazole | 0.0625 - 0.25 | [10] | |
| A. fumigatus | 4.0 | [10] | |||
| Series C: Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | |||||
| 5b | M. gypseum | < 6.25 | Ketoconazole | 6.25 | [2] |
| 5c | M. gypseum | < 6.25 | Ketoconazole | 6.25 | [2] |
| 5d | M. gypseum | < 6.25 | Ketoconazole | 6.25 | [2] |
| 5e | M. gypseum | < 6.25 | Ketoconazole | 6.25 | [2] |
| 5m | M. gypseum | < 6.25 | Ketoconazole | 6.25 | [2] |
| 5n | M. gypseum | < 6.25 | Ketoconazole | 6.25 | [2] |
Note: The presented data is a selection from various studies and is intended for comparative purposes. For detailed information, please refer to the cited literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis and antifungal evaluation of this compound derivatives, based on established laboratory practices.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a common method for synthesizing 1,2,4-triazole derivatives, which can be adapted for the synthesis of 4-methyl analogs.
Materials:
-
Substituted benzoic acid
-
Thiocarbohydrazide
-
Substituted benzaldehydes
-
Appropriate solvents (e.g., ethanol, DMF)
-
Catalysts (e.g., phosphorous oxychloride, triethylamine)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol:
-
A mixture of a substituted benzoic acid and thiocarbohydrazide is heated, often under reflux, to form the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[2]
-
-
Synthesis of Schiff Bases (if applicable):
-
The synthesized triazole is then reacted with a substituted benzaldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to form the corresponding Schiff base.[2]
-
-
Microwave-Assisted Synthesis (Alternative):
-
Purification and Characterization:
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol outlines the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Materials:
-
Synthesized this compound derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., RPMI 1640, Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
Standard antifungal drug (e.g., fluconazole, ketoconazole) for positive control
-
Solvent for dissolving compounds (e.g., DMSO, DMF)
Procedure:
-
Preparation of Fungal Inoculum:
-
Fungal cultures are grown on appropriate agar plates.
-
A suspension of fungal cells or spores is prepared in sterile saline or broth and adjusted to a specific concentration (e.g., 10³ CFU/mL for yeasts).[10]
-
-
Preparation of Drug Dilutions:
-
The test compounds and standard antifungal drug are dissolved in a suitable solvent to create stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in the culture medium directly in the 96-well plates. The typical concentration range for initial screening is 0.25 to 64 µg/mL.[11]
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
Positive (inoculum without drug) and negative (broth only) controls are included on each plate.[11]
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for most triazole antifungal agents is the inhibition of the ergosterol biosynthesis pathway.[3][4][7] Specifically, these compounds target and inhibit the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme.[3][5]
Signaling Pathway Diagram
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound derivatives.
This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterols.[5][7] The altered membrane composition disrupts its integrity and function, leading to the cessation of fungal growth and, in some cases, cell death.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound antifungal agents.
Caption: A generalized workflow for the development of novel antifungal this compound derivatives.
This workflow represents an iterative process where initial "hit" compounds from screening are further optimized through structure-activity relationship (SAR) studies to identify more potent and safer "lead" compounds for further preclinical and clinical development.[3]
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition [mdpi.com]
- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
Application Notes & Protocols: The Role of 4-Methyl-4H-1,2,4-triazole in the Synthesis of Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of 4-methyl-4H-1,2,4-triazole derivatives as key intermediates in the synthesis of novel anticancer agents. The unique structural features of the 1,2,4-triazole ring, including its ability to form hydrogen bonds and act as a bioisostere for amide bonds, make it a valuable scaffold in medicinal chemistry. This document outlines the synthesis of two distinct classes of potential anticancer compounds derived from this compound precursors, summarizes their biological activities, and provides detailed experimental protocols.
Application: Synthesis of 1,2,4-Triazole-1,2,3-Triazole Conjugates as Potential CDK2 Inhibitors
The conjugation of 1,2,4-triazole and 1,2,3-triazole moieties has been explored as a strategy to develop potent anticancer agents. The 1,2,4-triazole core can be functionalized to serve as a versatile scaffold for creating diverse chemical libraries. One such precursor, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione, is utilized in a multi-step synthesis to generate conjugates that have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these compounds is the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.
The following table summarizes the anticancer activity of selected 1,2,4-triazole-1,2,3-triazole conjugates, with doxorubicin as the reference drug. The data is presented as IC50 values (the half-maximal inhibitory concentration).
| Compound ID | Cancer Cell Line | IC50 (μM)[1][2] |
| 17 | MCF-7 | 0.31 |
| Caco-2 | 7.22 | |
| 22 | MCF-7 | 0.98 |
| Caco-2 | 4.98 | |
| 25 | MCF-7 | 1.05 |
| Caco-2 | 8.12 | |
| Doxorubicin | MCF-7 | 0.42 |
| Caco-2 | 0.85 |
MCF-7: Human breast adenocarcinoma; Caco-2: Human colon carcinoma.
Protocol 1.1: Synthesis of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione (Precursor) [1][2]
-
Step 1: Synthesis of Acid Thiosemicarbazide.
-
A mixture of the appropriate acid hydrazide (e.g., acetohydrazide) and phenylisothiocyanate is heated.
-
Alternatively, microwave irradiation (MWI) can be used for a shorter reaction time and higher yield.
-
-
Step 2: Cyclization to form the 1,2,4-triazole-3-thione.
-
The acid thiosemicarbazide is dissolved in aqueous sodium hydroxide.
-
The solution is heated under reflux for 4 hours (conventional method) or subjected to MWI for 3 minutes.
-
The reaction mixture is then cooled and acidified to precipitate the product, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione.
-
The precipitate is filtered, washed with water, and dried.
-
Protocol 1.2: Synthesis of S-propargylated-1,2,4-triazole (Intermediate) [1][2]
-
4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione is reacted with propargyl bromide.
-
The reaction is carried out in the presence of a base, such as triethylamine, for 1 hour.
-
Microwave irradiation for 2 minutes can also be employed to achieve excellent yields (97-98%).
Protocol 1.3: Synthesis of 1,2,4-Triazole-1,2,3-Triazole Conjugates (Final Compounds) [1][2]
-
The S-propargylated-1,2,4-triazole intermediate is reacted with a variety of substituted azides.
-
This Cu(I)-catalyzed 1,3-dipolar cycloaddition ("click chemistry") is performed at room temperature for 8-10 hours.
-
The reaction is catalyzed by copper sulfate and sodium ascorbate.
-
The final products are purified using appropriate chromatographic techniques.
Caption: Experimental workflow for the synthesis of 1,2,4-triazole-1,2,3-triazole conjugates.
Caption: Proposed signaling pathway of 1,2,4-triazole conjugates via CDK2 inhibition.
Application: Synthesis of this compound-based Acetamides as Potential Kinase Inhibitors
Another synthetic route involves the modification of a this compound core to produce novel acetamide derivatives. These compounds have shown promising anti-proliferative activity, particularly against hepatocellular carcinoma. Molecular docking studies suggest that these derivatives may exert their anticancer effects by targeting key kinases involved in cancer cell signaling, such as c-kit tyrosine kinase and protein kinase B (Akt).
The following table presents the anticancer activity of a synthesized this compound-based acetamide derivative against the HepG2 human liver cancer cell line.
| Compound ID | Cancer Cell Line | IC50 (µg/mL)[3] |
| 7f | HepG2 | 16.782 |
HepG2: Human hepatocellular carcinoma.
Protocol 2.1: Synthesis of N-arylated 5-aryl-4-methyl-4H-1,2,4-triazole-coupled Acetamides [3]
-
Step 1: Esterification.
-
2-(4-isobutylphenyl)propanoic acid is refluxed with absolute methanol to yield the corresponding methyl ester.
-
-
Step 2: Hydrazide Formation.
-
The methyl ester is refluxed with hydrazine hydrate in methanol to produce 2-(4-isobutylphenyl)propane hydrazide.
-
-
Step 3: Formation of the 1,2,4-triazole Ring.
-
The hydrazide is further processed to form the this compound ring structure.
-
-
Step 4: Synthesis of Acetamide Derivatives.
-
The this compound intermediate is coupled with various electrophiles to yield the final N-arylated acetamide derivatives.
-
Caption: Experimental workflow for the synthesis of this compound-based acetamides.
Caption: Proposed signaling pathway of triazole-acetamide derivatives via kinase inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line [mdpi.com]
Application Notes & Protocols: Analytical Characterization of 4-Methyl-4H-1,2,4-triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Methyl-4H-1,2,4-triazole derivatives are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals and materials science.[1] Their biological activities often include antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2] Accurate and comprehensive characterization is crucial for establishing structure-activity relationships, ensuring purity, and meeting regulatory standards in drug development. This document provides detailed application notes and standardized protocols for the key analytical techniques used to characterize these derivatives.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for determining the molecular structure of newly synthesized this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the carbon framework. For this compound derivatives, key diagnostic signals include the N-methyl group, the C-H proton of the triazole ring, and signals from various substituents.[3][4]
Quantitative Data Summary:
Table 1: Representative NMR Data for this compound-3-thiol
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |
|---|---|---|---|---|
| ¹H | ~3.5-3.9 | Singlet | DMSO-d₆ | [5] |
| ~8.5 | Singlet | DMSO-d₆ | [5] | |
| ~13.5-14.0 | Broad Singlet | DMSO-d₆ | [5][6] | |
| ¹³C | ~31.5 | - | DMSO-d₆ | [7] |
| ~145.0 | - | DMSO-d₆ | [7] | |
| ~167.0 | - | DMSO-d₆ | [6][7] |
Note: Chemical shifts can vary based on substituents and solvent.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified triazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[8] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR.[3][9]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set a relaxation delay of 1-5 seconds between pulses.[8]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans is required due to the low natural abundance of ¹³C.
-
Set the spectral width to 0-200 ppm.[8]
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4][10]
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula.[4] Fragmentation patterns observed in the mass spectrum, often from techniques like Electron Ionization (EI), can provide structural information about different parts of the molecule.[8]
Quantitative Data Summary:
Table 2: Example EI-MS Fragmentation Data for a Triazole Derivative
| m/z | Relative Intensity (%) | Fragment Interpretation |
|---|---|---|
| 98 | 100 | [M]⁺ (Molecular ion for 3-Methyl-4H-1,2,4-triazol-4-amine) |
| 83 | 40 | [M-NH]⁺ |
| 56 | 60 | [M-N₂H₂]⁺ |
| 42 | 55 | [CH₃CNH]⁺ |
Source: Adapted from generalized data for a related triazole.[8]
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI for LC-MS, or Electron Ionization - EI for GC-MS).[9]
-
Infusion/Injection: Introduce the sample into the mass spectrometer. For LC-MS, the sample is injected into the liquid chromatograph. For direct analysis, it can be infused directly into the source.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to detect the molecular ion. For structural analysis, perform fragmentation analysis (MS/MS) by isolating the parent ion and inducing collision-induced dissociation.
-
Data Analysis: Determine the mass of the molecular ion ([M+H]⁺ in ESI positive mode) and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy
Application Note: FT-IR spectroscopy is used to identify the functional groups present in the molecule. For this compound derivatives, characteristic absorption bands include N-H, C=N, C=C, and C-S stretching vibrations, which help confirm the integrity of the triazole ring and its substituents.[6][11]
Quantitative Data Summary:
Table 3: Key IR Absorption Bands for 1,2,4-Triazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Interpretation |
|---|---|---|
| N-H | 3270–3390 | Stretching (if present on ring or substituent)[6] |
| C-H (Aromatic) | ~3100 | Stretching[12] |
| C-H (Aliphatic) | 2880–2910 | Stretching (e.g., N-CH₃)[12] |
| C=N | 1600–1625 | Imine/Triazole ring stretching[6] |
| C=C | 1500–1580 | Aromatic ring stretching |
| C=S | 1280–1295 | Thione stretching (for thiol tautomer)[6] |
| C-S | 710-720 | Stretching[12] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal. This is the most common and convenient method.[8]
-
Solid (KBr Pellet): Grind a few milligrams of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[8]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby establishing its purity.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a versatile technique for the separation, quantification, and purity analysis of triazole derivatives.[13] Reversed-phase (RP-HPLC) is commonly used, where polar compounds elute earlier than non-polar ones. The choice of column (e.g., C18) and mobile phase (typically a mixture of acetonitrile and water with a buffer) is critical for achieving good separation.[13][14]
Quantitative Data Summary:
Table 4: Example HPLC-UV Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[13] |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v)[13] |
| Addition of buffer like trifluoroacetic acid (TFA) may be needed[15] | |
| Flow Rate | 1.0 mL/min[15] |
| Detection | UV at λmax (e.g., 200-260 nm)[13][15] |
| Injection Volume | 5-10 µL |
Note: Method conditions must be optimized for each specific derivative.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration (e.g., 0.1 mg/mL) using the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to the wavelength of maximum absorbance for the target compound.
-
-
Analysis: Inject the prepared sample into the HPLC system.
-
Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity of the compound by determining the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is suitable for the analysis of volatile and thermally stable this compound derivatives. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The polarity of the derivatives significantly affects their chromatographic behavior, with more polar compounds often showing poorer peak shapes.[16]
Quantitative Data Summary:
Table 5: Example GC-MS Method Parameters
| Parameter | Condition |
|---|---|
| Column | Non-polar capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 amu |
Source: Adapted from generalized methods for triazoles.[16]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
System Setup: Set up the GC-MS instrument with the appropriate column and method parameters.
-
Injection: Inject a small volume (typically 1 µL) of the sample into the heated GC inlet.
-
Data Analysis: Identify the compound based on its retention time and the mass spectrum of the eluting peak. The mass spectrum can be compared to a library (e.g., NIST) for confirmation.
Thermal Analysis
Application Note: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability, melting point, and decomposition profile of the compounds.[2][17] This information is critical for understanding the material's properties for storage, formulation, and processing. TGA measures mass loss as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[18]
Quantitative Data Summary:
Table 6: Example Thermal Analysis Data for 1,2,4-Triazole Derivatives
| Compound | Technique | Observation | Temperature (°C) | Reference |
|---|---|---|---|---|
| MM4e (a triazole derivative) | TGA | Stable up to ~200 °C, followed by single-step degradation | 200 - 400 | [2] |
| Compound I (a triazole ester) | DTA | Melting point (onset) | 192.0 | [17] |
| TGA | Decomposition | 200 - 240 | [17] | |
| Compound 1 (3-amino-1,2,4-triazole) | DSC | Melting point (endothermic peak) | 156 | [18] |
| | DSC | Decomposition (endothermic peaks) | 224, 247 |[18] |
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 3-5 mg) into an appropriate TGA or DSC pan (e.g., ceramic or aluminum).[17]
-
Instrumentation: Place the sample pan and an empty reference pan into the instrument.
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., dynamic air or nitrogen).[17]
-
Record the mass loss (TGA) or differential heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition and the percentage of mass loss in each step.
-
DSC: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) and determine their onset and peak temperatures.
-
Integrated Characterization Workflow
A logical workflow ensures that all necessary analytical data is collected efficiently to confirm the identity, structure, and purity of a new this compound derivative.
Caption: Workflow for the analytical characterization of novel triazole derivatives.
References
- 1. ripublication.com [ripublication.com]
- 2. jocpr.com [jocpr.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. helixchrom.com [helixchrom.com]
- 16. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 17. akjournals.com [akjournals.com]
- 18. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
Application Notes and Protocols for the Multi-Step Synthesis of 4-amino-4H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multi-step synthesis of derivatives based on the versatile 4-amino-4H-1,2,4-triazole scaffold. This document outlines detailed experimental protocols for the synthesis of key intermediates and final compounds, summarizes their biological activities, and presents logical workflows for their preparation and evaluation. The unique structural features of 4-amino-4H-1,2,4-triazole, including the presence of a reactive amino group and the triazole ring, make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
Key Applications and Biological Activities
Derivatives of 4-amino-4H-1,2,4-triazole are prominent in drug discovery due to their diverse biological activities. The triazole moiety is a key component in several marketed drugs.[3] The primary applications of its derivatives are centered around the following therapeutic areas:
-
Anticonvulsant Activity: A significant area of research involves the synthesis of 4-amino-4H-1,2,4-triazole derivatives as potential anticonvulsant agents.[2][4][5][6] These compounds have been shown to be effective in animal models of epilepsy, such as the maximal electroshock seizure (MES) model.[4][5]
-
Anticancer Activity: Various Schiff base derivatives of 4-amino-1,2,4-triazole have been synthesized and evaluated for their antitumor effects.[7] These compounds have demonstrated dose-dependent inhibition of cancer cell growth in various cell lines, including human lung adenocarcinoma (A549) and human hepatoma (Bel7402) cells.[7]
-
Antimicrobial Activity: The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[8] Schiff bases and other derivatives of 4-amino-4H-1,2,4-triazole have shown promising activity against a range of bacterial and fungal strains.[8][9][10]
General Synthesis Workflow
The synthesis of biologically active derivatives from 4-amino-4H-1,2,4-triazole typically follows a multi-step pathway. A generalized workflow is depicted below, starting from the synthesis of the core triazole, followed by derivatization (e.g., Schiff base formation), and subsequent biological screening.
Caption: General workflow for synthesis and evaluation of 4-amino-4H-1,2,4-triazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-4H-1,2,4-triazole
This protocol describes a general method for the synthesis of the core 4-amino-4H-1,2,4-triazole from a carboxylic acid and hydrazine, which can be adapted from various literature procedures.[11][12]
Materials:
-
Formic acid (91%)
-
Hydrazine hydrate (100%)
-
Acidic ion exchange resin (e.g., Amberlyst 15)
-
Isopropanol
Procedure:
-
To a mixture of hydrazine hydrate and the acidic ion exchange resin, slowly add formic acid while controlling the exothermic reaction.
-
Heat the reaction mixture to distill off water until the reaction temperature reaches 150°C.
-
Maintain the temperature at 150°C for 6 hours.
-
Cool the mixture to 80°C and add isopropanol.
-
Filter the hot solution to remove the resin.
-
Cool the filtrate to allow the product to crystallize.
-
Collect the crystals by filtration, wash with cold isopropanol, and dry.
Protocol 2: Synthesis of Schiff Bases from 4-amino-4H-1,2,4-triazole
This protocol outlines the synthesis of Schiff bases by the condensation of 4-amino-4H-1,2,4-triazole with various aromatic aldehydes.[4][9][10]
Materials:
-
4-amino-4H-1,2,4-triazole
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve 4-amino-4H-1,2,4-triazole in ethanol in a round-bottom flask.
-
Add an equimolar amount of the substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Synthetic Schemes
The versatility of 4-amino-4H-1,2,4-triazole as a synthetic precursor allows for the creation of a wide array of derivatives. The following diagram illustrates some of the key synthetic transformations.
Caption: Key synthetic pathways from 4-amino-4H-1,2,4-triazole.
Data Presentation
The biological activities of various synthesized 4-amino-4H-1,2,4-triazole derivatives are summarized below.
Table 1: Anticonvulsant Activity of Schiff Base Derivatives
| Compound ID | Substituent (R) | % Protection (MES test) | Neurotoxicity | Reference |
| 3b | 4-Chlorophenyl | 83.3 | Not observed at 100 mg/kg | [4] |
| 5d | 2,4-Dichlorophenyl | 83.3 | Not observed at 100 mg/kg | [4] |
| Phenytoin | (Standard) | 100 | - | [4] |
Table 2: Anticancer Activity of a Schiff Base Derivative
| Cell Line | Compound | IC₅₀ (µg/mL) | Reference |
| A549 (Lung) | 4-amino-1,2,4-triazole Schiff base derivative | 144.1 ± 4.68 | [7] |
| Bel7402 (Liver) | 4-amino-1,2,4-triazole Schiff base derivative | 195.6 ± 1.05 | [7] |
Table 3: Antibacterial Activity of Schiff Base Derivatives (MIC in µg/mL)
| Compound | S. aureus | S. pyogenes | E. coli | P. aeruginosa | Reference |
| Derivative 36 | 0.264 mM | 0.132 mM | - | - | [8] |
| Ampicillin | (Standard) | - | - | - | [8] |
| Chloramphenicol | (Standard) | - | - | - | [8] |
Note: The data presented in these tables are extracted from various research articles and are intended for comparative purposes. The experimental conditions under which these data were obtained may vary. For detailed information, please refer to the cited literature.
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents | MDPI [mdpi.com]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
Application Notes and Protocols for 4-Methyl-4H-1,2,4-triazole in the Development of Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methyl-4H-1,2,4-triazole and its derivatives as effective corrosion inhibitors, particularly for mild steel and copper in acidic environments. The information compiled herein is based on recent scientific studies and is intended to guide researchers in the evaluation and application of this class of compounds.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. Organic heterocyclic compounds, such as 1,2,4-triazole derivatives, have emerged as promising corrosion inhibitors. Their efficacy is attributed to the presence of heteroatoms (nitrogen, sulfur) and π-electrons in their molecular structure, which facilitate strong adsorption onto metal surfaces. This adsorption forms a protective barrier, hindering both anodic and cathodic corrosion reactions.[1][2][3] this compound and its substituted analogues have demonstrated high inhibition efficiencies in aggressive media like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[4][5]
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This process can be classified as physisorption, chemisorption, or a combination of both (mixed-type).[6][7]
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: Involves the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen and sulfur atoms in the triazole ring, forming a coordinate-type bond.[8]
The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[4][6][7] This protective film acts as a barrier, isolating the metal from the corrosive environment.
Caption: Mechanism of corrosion inhibition by this compound.
Quantitative Data on Inhibition Efficiency
The following tables summarize the inhibition efficiencies of various this compound derivatives under different experimental conditions.
Table 1: Inhibition Efficiency of Triazole Derivatives on Mild Steel in Acidic Media
| Inhibitor | Corrosive Medium | Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole | 1 M HCl | - | - | Up to 99 | [4] |
| 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole | 0.5 M H₂SO₄ | - | - | Up to 80 | [4] |
| 4-(4-methoxybenzylidene)amino-5-pyridin-3-yl-3-thio-1,2,4-triazole | 1 M HCl | 0.5 | 303-333 | 92.7 | [6][9] |
| 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione | 1 M HCl | 0.5 | 303-333 | 96.1 | [7] |
| (Z)-4-((4-methoxybenzylidene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1.0 M HCl | 1 | - | 86 | [10] |
Table 2: Inhibition Efficiency of Triazole Derivatives on Copper
| Inhibitor | Corrosive Medium | Concentration (mM) | Inhibition Efficiency (%) | Reference |
| 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol | 0.5 M HCl | 2.58 | 96.09 | [11] |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol | 3.5% NaCl | - | Good | [12] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of corrosion inhibitors.
Protocol 4.1: Weight Loss Measurements
This method determines the corrosion rate by measuring the weight loss of a metal specimen after immersion in a corrosive solution with and without an inhibitor.
Materials:
-
Metal specimens (e.g., mild steel coupons of known dimensions)
-
Corrosive solution (e.g., 1 M HCl)
-
Inhibitor stock solution
-
Abrasive paper (various grits)
-
Acetone
-
Distilled water
-
Analytical balance (accurate to 0.1 mg)
-
Water bath or thermostat
Procedure:
-
Mechanically polish the metal specimens with abrasive papers of increasing grit size, rinse with distilled water, degrease with acetone, and dry.
-
Weigh the polished specimens accurately and record the initial weight.
-
Prepare the test solutions by adding various concentrations of the inhibitor to the corrosive medium. A blank solution without the inhibitor should also be prepared.
-
Completely immerse the weighed specimens in the test solutions for a specified period (e.g., 1 to 48 hours) at a constant temperature (e.g., 303 K).[6][9]
-
After the immersion period, retrieve the specimens, rinse with distilled water, clean with a brush to remove corrosion products, rinse again, dry, and re-weigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR = (W₁ - W₂) / (A * t)
-
IE% = [(CR₀ - CRᵢ) / CR₀] * 100 Where W₁ and W₂ are the weights before and after immersion, A is the surface area, t is the immersion time, CR₀ is the corrosion rate in the absence of the inhibitor, and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Protocol 4.2: Electrochemical Measurements
Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (WE): Metal specimen
-
Counter electrode (CE): Platinum foil
-
Reference electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
-
Corrosive solution with and without inhibitor
Procedure:
-
Prepare the working electrode by embedding the metal specimen in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface of the WE as described in Protocol 4.1.
-
Assemble the three-electrode cell with the WE, CE, and RE immersed in the test solution.
-
Allow the system to stabilize by immersing the WE in the solution for a specified time (e.g., 30 minutes) to reach a stable open-circuit potential (OCP).[13]
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves.
-
Calculate the inhibition efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100, where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100, where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Synthesis Protocol for a 1,2,4-Triazole Derivative
While a specific protocol for this compound was not detailed in the immediate search results, a general method for synthesizing substituted 1,2,4-triazoles is provided below, based on common synthetic routes.[1]
Protocol 5.1: General Synthesis of a Substituted 1,2,4-Triazole
Materials:
-
Appropriate amidine hydrochloride
-
Trialkyl orthoformate (e.g., triethyl orthoformate)
-
Hydrazine hydrate
-
Solvent (e.g., ethanol)
Procedure:
-
Reflux a mixture of the amidine hydrochloride and triethyl orthoformate for a specified time.
-
After cooling, the excess orthoformate is removed under reduced pressure.
-
The resulting intermediate is then dissolved in a suitable solvent like ethanol.
-
Hydrazine hydrate is added dropwise to the solution while stirring.
-
The reaction mixture is then refluxed for several hours.
-
The solvent is evaporated, and the crude product is purified by recrystallization from an appropriate solvent.
Note: This is a generalized procedure and may require optimization for specific derivatives.
Conclusion
This compound and its derivatives are highly effective corrosion inhibitors for various metals in different corrosive environments. Their performance is attributed to their ability to adsorb onto the metal surface, forming a protective film. The experimental protocols provided herein offer a standardized approach for the evaluation of these and other potential corrosion inhibitors. Further research, including quantum chemical calculations and molecular dynamics simulations, can provide deeper insights into the inhibition mechanism and aid in the design of new, more efficient inhibitors.[14][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Corrosion Study of Mild Steel in Aqueous Sulfuric Acid Solution Using this compound-3-Thiol and 2-Mercaptonicotinic Acid—An Experimental and Theoretical Study [frontiersin.org]
- 6. Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation [pccc.icrc.ac.ir]
- 7. Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 8. researchgate.net [researchgate.net]
- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A theoretical study on the corrosion inhibition of Cu surfaces using 4-amino-3-thioxo-6-methyl-1,2,4-triazine-5-one and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 4-Methyl-4H-1,2,4-triazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of derivatives of 4-Methyl-4H-1,2,4-triazole in the development of novel agrochemicals. This document includes detailed experimental protocols, quantitative data for synthesized compounds, and a visualization of the primary mode of action for fungicidal derivatives.
Introduction
The 1,2,4-triazole moiety is a critical pharmacophore in a wide range of commercially successful agrochemicals, including fungicides, herbicides, and plant growth regulators. The unique electronic properties and structural features of the triazole ring contribute to the biological activity of these compounds. This compound and its derivatives, particularly this compound-3-thiol, serve as versatile building blocks for the synthesis of a diverse array of agrochemically active molecules. These derivatives have shown significant potential in the development of new and effective crop protection agents.
Applications in Agrochemical Synthesis
Derivatives of this compound are key intermediates in the synthesis of various agrochemicals. The primary synthetic strategies involve modifications at the C3 and C5 positions of the triazole ring, as well as S-alkylation of the thiol group in this compound-3-thiol.
-
Fungicides: A significant application of this compound derivatives is in the development of fungicides. Many of these compounds function as sterol biosynthesis inhibitors (SBIs), specifically targeting the cytochrome P450 enzyme 14α-demethylase (CYP51). This inhibition disrupts the production of ergosterol, an essential component of fungal cell membranes, leading to fungal growth inhibition.
-
Herbicides: Certain derivatives of 1,2,4-triazole have demonstrated herbicidal activity, interfering with various biological pathways in plants.
-
Insecticides: The 1,2,4-triazole scaffold has also been incorporated into molecules with insecticidal properties, often targeting the nervous system of insects.
-
Plant Growth Regulators: Triazole-containing compounds, such as paclobutrazol, are known to modulate plant hormone levels, particularly by inhibiting gibberellin biosynthesis, which leads to desirable traits like reduced stem elongation and increased stress tolerance.
Data Presentation
The following tables summarize quantitative data for representative agrochemical compounds derived from this compound-3-thiol.
Table 1: Synthesis and Physical Properties of S-Substituted this compound-3-thiol Derivatives
| Compound ID | R-Group | Yield (%) | Melting Point (°C) | Molecular Formula |
| 1a | -CH₃ | 72 | 266 | C₈H₉N₅S₂ |
| 1b | -CH₂CH₃ | 93 | 246 | C₁₀H₁₃N₅S₂ |
| 1c | -CH₂COOH | 78 | 184 | C₁₀H₁₁N₅O₂S₂ |
| 1d | -CH₂COOCH₃ | 73 | 169 | C₁₁H₁₃N₅O₂S₂ |
| 1e | -CH₂CONH₂ | 75 | 197 | C₁₀H₁₂N₆OS₂ |
Data compiled from studies on S-derivatives of 4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol.[1]
Table 2: Fungicidal Activity of Representative 1,2,4-Triazole Derivatives
| Compound ID | Fungal Species | EC₅₀ (µg/mL) |
| 2a | Candida albicans | 31.25 - 62.5 |
| 2b | Escherichia coli | 31.25 - 62.5 |
| 2c | Staphylococcus aureus | 31.25 - 62.5 |
| 2d | Pseudomonas aeruginosa | 62.5 - 125 |
EC₅₀ (half-maximal effective concentration) values represent the concentration of the compound that inhibits 50% of fungal growth. Data represents a range of activities observed for various S-substituted 1,2,4-triazole-3-thiol derivatives.[2]
Experimental Protocols
The following are representative protocols for the synthesis of key intermediates and final agrochemical compounds based on the this compound scaffold.
Protocol 1: Synthesis of 4-Methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol (Compound 1a)
This protocol describes the synthesis of a key intermediate which can be further functionalized.
Materials:
-
4-Methyl-3-thiosemicarbazide
-
2-(Pyrimidin-2-ylthio)acetohydrazide
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 4-methyl-3-thiosemicarbazide and 2-(pyrimidin-2-ylthio)acetohydrazide in ethanol is refluxed in the presence of sodium hydroxide for several hours.
-
The reaction mixture is then cooled to room temperature.
-
The cooled mixture is acidified with dilute hydrochloric acid to precipitate the product.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from DMF to yield 4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol as a light-yellow powder.[1]
Characterization Data for Compound 1a:
-
Yield: 72%
-
Melting Point: 266 °C (DMF)
-
¹H NMR (DMSO-d₆, δ, ppm): 3.55 (s, 3H, -N-CH₃), 4.43 (s, 2H, -CH₂-), 7.19 (t, J = 4.4 Hz, 1H, Ar), 8.53 (d, J = 4.4 Hz, 2H, Ar), 12.83 (s, 1H, -SH).[1]
-
Mass Spectrum (m/z): 240 [M + H]⁺ (100).[1]
-
Elemental Analysis (Calcd. for C₈H₉N₅S₂): C: 40.15%; H: 3.79%; N: 29.26%; S: 26.79%. (Found): C: 40.11%; H: 3.82%; N: 29.35%; S: 26.71%.[1]
Protocol 2: S-Alkylation of 4-Methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol (General Procedure for Compounds 1c-1e)
This protocol outlines the general procedure for the S-alkylation of the thiol intermediate to introduce various functional groups.
Materials:
-
4-Methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol (Compound 1a)
-
Appropriate alkylating agent (e.g., chloroacetic acid, methyl chloroacetate, chloroacetamide)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
Procedure:
-
Dissolve 4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol in an alcoholic solvent (e.g., ethanol or methanol) containing an equimolar amount of a base (NaOH or KOH).
-
To this solution, add a stoichiometric amount of the desired alkylating agent.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified time, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is treated with water to precipitate the crude product.
-
The solid product is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., methanol).
Characterization Data for 2-((4-Methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (Compound 1c):
-
Yield: 78%
-
Melting Point: 184 °C (MeOH)
-
¹H NMR (DMSO-d₆, δ, ppm): 3.59 (s, 3H, -N-CH₃), 4.08 (s, 2H, -CH₂-COO), 4.54 (s, 2H, -CH₂-), 7.20 (t, J = 3.7 Hz, 1H, Ar), 8.52 (d, J = 3.7 Hz, 2H, Ar), 11.36 (s, 1H, -COOH).[1]
-
Mass Spectrum (m/z): 298 [M + H]⁺ (100).[1]
-
Elemental Analysis (Calcd. for C₁₀H₁₁N₅O₂S₂): C: 40.39%; H: 3.73%; N: 23.55%; S: 21.56%. (Found): C: 40.32%; H: 3.76%; N: 23.58%; S: 21.52%.[1]
Signaling Pathways and Experimental Workflows
The primary mode of action for many triazole-based fungicides is the inhibition of the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes.
Caption: Mode of action of this compound based fungicides.
The diagram above illustrates how this compound-based fungicides inhibit the CYP51 enzyme, a key step in the ergosterol biosynthesis pathway. This disruption of ergosterol production leads to a compromised fungal cell membrane and ultimately inhibits fungal growth.
Caption: General synthesis workflow for agrochemicals.
This workflow outlines the general synthetic route for producing agrochemicals from this compound precursors. The process typically involves a cyclization reaction to form the triazole ring, followed by functionalization, such as S-alkylation, to introduce the desired chemical moieties for biological activity. Each step is followed by appropriate purification and characterization to ensure the identity and purity of the synthesized compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-4H-1,2,4-triazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Methyl-4H-1,2,4-triazole synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-documented method for the synthesis of this compound is the N-alkylation of 1H-1,2,4-triazole using a methylating agent, such as methyl iodide. This method involves the deprotonation of 1H-1,2,4-triazole with a base to form the triazolate anion, followed by nucleophilic attack on the methylating agent.
Q2: What are the main challenges in the synthesis of this compound via methylation?
The primary challenges include:
-
Regioselectivity: The triazolate anion has two nucleophilic nitrogen atoms (N1 and N4), leading to the formation of two constitutional isomers: the desired this compound and the undesired 1-methyl-1H-1,2,4-triazole.
-
Over-alkylation: The product, this compound, can be further alkylated to form a quaternary salt, 1,4-dimethyl-1,2,4-triazolium iodide, which reduces the yield of the desired product.
-
Purification: Both the starting material (1H-1,2,4-triazole) and the product are highly water-soluble, which can complicate the extraction and isolation process. Additionally, the boiling points of the 1-methyl and 4-methyl isomers are very close, making separation by distillation difficult.
Q3: How can I improve the regioselectivity of the methylation to favor the 4-methyl isomer?
Controlling the regioselectivity is a key aspect of optimizing the yield. While a mixture of isomers is often unavoidable, the ratio can be influenced by the choice of solvent and base. The use of a weak nucleophilic base has been shown to increase the regioselectivity of the reaction.
Q4: Are there alternative synthetic routes to this compound?
While N-alkylation is the most common, other classical methods for forming the 1,2,4-triazole ring exist, such as the Pellizzari reaction (from an amide and an acylhydrazide) and the Einhorn-Brunner reaction (from an imide and a hydrazine derivative).[1][2] However, specific high-yield protocols for the direct synthesis of this compound using these methods are less commonly reported in the literature. Another approach involves the reaction of N,N-dimethylformamide azine with an appropriate amine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 1H-1,2,4-triazole.2. Inactive methylating agent.3. Insufficient reaction time or temperature.4. Loss of product during workup due to high water solubility. | 1. Ensure the base is strong enough and used in the correct stoichiometric amount. Consider using sodium methoxide for efficient deprotonation.[3]2. Use a fresh or properly stored bottle of methyl iodide.3. Monitor the reaction progress using TLC or GC/MS and adjust the reaction time and temperature accordingly. Microwave-assisted synthesis can sometimes reduce reaction times.[4]4. For workup, use continuous liquid-liquid extraction with a suitable organic solvent (e.g., chloroform) to recover the water-soluble product from the aqueous layer.[5] |
| High Proportion of 1-Methyl Isomer | 1. Reaction conditions favoring N1 alkylation. | 1. Modify the reaction conditions. The choice of base and solvent can influence the isomer ratio. The use of DBU as a base has been reported to favor the formation of the 1-substituted isomer, so alternative bases should be considered to enhance the yield of the 4-methyl product. |
| Significant Amount of Quaternary Salt Formed | 1. Excess methylating agent.2. Prolonged reaction time at elevated temperatures. | 1. Use a stoichiometric amount of methyl iodide relative to the 1H-1,2,4-triazole.2. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-alkylation of the product. |
| Difficulty in Product Purification | 1. Similar boiling points of the 1-methyl and 4-methyl isomers.2. Presence of unreacted 1H-1,2,4-triazole.3. High water solubility of the product. | 1. Careful fractional distillation under reduced pressure may be required. However, complete separation can be challenging.2. Optimize the reaction to ensure full conversion of the starting material. A final purification step, such as short-path distillation, can help separate the product from the less volatile starting material.[5]3. As mentioned, continuous extraction is an effective method to isolate the product from the aqueous phase.[5] |
Quantitative Data on Reaction Parameters
The yield and isomeric ratio of the methylation of 1,2,4-triazole are highly dependent on the reaction conditions. The following table summarizes the expected outcomes based on different methodologies.
| Base | Solvent | Methylating Agent | Temperature (°C) | Approx. Yield of Methylated Triazoles | Notes on Regioselectivity | Reference |
| Sodium Methoxide | Methanol | Methyl Iodide | Reflux | 63% (isolated 1-methyl isomer) | Predominantly forms the 1-methyl isomer.[5] | [5] |
| Potassium Carbonate | Ionic Liquid | Various alkyl halides | 80 (Microwave) | 88% (for 1-hexyl-1,2,4-triazole) | Reported to be highly regioselective for the 1-substituted product.[4] | [4] |
| DBU | THF | 4-Nitrobenzyl halides | Ambient | High | Consistently produces a 90:10 ratio of 1- to 4-substituted isomers. |
Note: The literature predominantly focuses on the synthesis of the 1-methyl isomer. Achieving high selectivity for the 4-methyl isomer often requires more specialized synthetic strategies.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1,2,4-triazole (as a proxy for general methylation)
This protocol is adapted from a procedure for the synthesis of 1-methyl-1,2,4-triazole and highlights the general steps involved in the methylation of 1,2,4-triazole.[5]
Materials:
-
1H-1,2,4-triazole
-
Sodium methoxide (25% w/w in methanol)
-
Methyl iodide
-
Methanol
-
Chloroform
-
Water
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve 1H-1,2,4-triazole in methanol. Add one equivalent of sodium methoxide solution. Heat the mixture at a gentle reflux for 2 hours to ensure complete formation of the sodium salt of 1,2,4-triazole.
-
Methylation: Cool the reaction mixture in an ice bath. Slowly add one equivalent of methyl iodide dropwise, maintaining a low temperature to control the exothermic reaction. After the addition is complete, allow the mixture to warm to room temperature and then heat at a gentle reflux for 18-20 hours.
-
Workup: Cool the reaction mixture and remove the methanol under reduced pressure. The resulting residue will contain the product, isomeric byproducts, and sodium iodide.
-
Extraction: Partition the residue between water and chloroform. Due to the high water solubility of the methylated triazoles, continuous liquid-liquid extraction with chloroform is recommended to maximize the recovery of the organic products.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by short-path distillation under vacuum to yield the pure methylated triazole.
Visualizing the Synthesis and Troubleshooting
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Factors Influencing Yield and Purity
Caption: Relationship between experimental parameters and final product outcome.
References
common side products in 4H-1,2,4-triazole synthesis and their minimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4H-1,2,4-triazoles. This guide focuses on identifying and minimizing common side products to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing 4H-1,2,4-triazoles?
A1: The most common methods include the Pellizzari reaction, which involves the condensation of an amide and an acylhydrazide, and the Einhorn-Brunner reaction, which uses an imide and an alkyl hydrazine.[1][2] Other significant methods include the reaction of hydrazines with formamide or nitriles.[3][4]
Q2: What is the primary cause of isomeric mixtures in 1,2,4-triazole synthesis?
A2: Isomeric mixtures are a significant issue when using unsymmetrical starting materials. In the Pellizzari reaction, if the acyl groups on the amide and acylhydrazide are different, an "interchange of acyl groups" can occur, leading to a mixture of triazoles.[5][6] Similarly, the Einhorn-Brunner reaction with an unsymmetrical imide yields a mixture of regioisomers.[7][8]
Q3: A 1,3,4-oxadiazole is a common side product in some 1,2,4-triazole syntheses. Why does it form and how can it be prevented?
A3: The formation of a 1,3,4-oxadiazole is a competing cyclization pathway, particularly in reactions involving hydrazides, like the Pellizzari reaction.[1] This side reaction is often favored by high temperatures and the presence of moisture. To minimize its formation, it is recommended to run the reaction at the lowest effective temperature and under strictly anhydrous conditions.[1]
Q4: In the synthesis of unsubstituted 1,2,4-triazole from formamide and hydrazine, what are the typical impurities?
A4: Common side products in this synthesis are 4-amino-1,2,4-triazole and 4-N-formamidino-1,2,4-triazole.[3] These arise from side reactions of hydrazine with reaction intermediates.[3]
Q5: Can microwave synthesis improve the outcome of 1,2,4-triazole reactions?
A5: Yes, microwave-assisted synthesis can be highly beneficial. It often leads to shorter reaction times and can increase the yield of the desired 1,2,4-triazole.[9][10] By reducing the overall heating time, it can also minimize the formation of side products that result from prolonged exposure to high temperatures.[9]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4H-1,2,4-triazoles, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired 1,2,4-Triazole | - Incomplete reaction due to insufficient temperature or time.- Decomposition of starting materials or product at high temperatures.[5]- Purity of starting materials (e.g., hydrazides can be hygroscopic).[1] | - Gradually increase reaction temperature and monitor progress by TLC.[1]- Consider using microwave irradiation to shorten reaction times and potentially improve yields.[9]- Ensure starting materials are pure and dry.[1] |
| Formation of 1,3,4-Oxadiazole Side Product | - This is a common side reaction, especially when using hydrazides, arising from a competing cyclization pathway.[1] | - Ensure strictly anhydrous reaction conditions.[1]- Lower the reaction temperature to favor the formation of the triazole.[1] |
| Formation of Isomeric Mixtures | - Use of unsymmetrical starting materials in reactions like the Pellizzari or Einhorn-Brunner.[5][7] | - If possible, redesign the synthesis to use symmetrical starting materials.[5]- In the Einhorn-Brunner reaction, leverage electronic effects: the acyl group from the stronger acid will preferentially be at the 3-position of the triazole.[7][8]- Isomers may require separation by chromatography or recrystallization.[11] |
| Formation of 4-Amino-1,2,4-triazole Impurity (Formamide Route) | - A side reaction due to hydrazine reacting with hydrazine-containing intermediates.[3] | - Use a molar excess of formamide (at least 2.5 moles per mole of hydrazine).[3][12]- Employ slow addition of hydrazine to hot formamide (~170 °C), preferably below the liquid surface.[3] |
| Complex Reaction Mixture with Unidentified Byproducts | - Decomposition of sensitive functional groups on starting materials or products at high temperatures.[5]- Side reactions involving the solvent or impurities. | - Protect sensitive functional groups on the starting materials before the reaction.[5]- Use a high-purity, inert solvent and ensure all reagents are pure. |
Experimental Protocols
Protocol 1: Minimizing 1,3,4-Oxadiazole Formation in the Pellizzari Reaction
This protocol is a general guideline for a symmetrical reaction, which also helps to avoid the formation of isomeric triazole side products.
-
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
Anhydrous high-boiling solvent (e.g., nitrobenzene or diphenyl ether), or perform neat.
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a drying tube, and a magnetic stirrer, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If using a solvent, add it to the flask. Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
Heat the reaction mixture to the minimum temperature required for the reaction to proceed (start around 150-180°C and monitor by TLC). Avoid excessive heating, which promotes 1,3,4-oxadiazole formation.
-
Alternatively, use a microwave reactor to achieve a shorter reaction time at a controlled temperature.
-
Maintain the temperature until TLC analysis indicates the consumption of starting materials.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product is then purified by recrystallization from a suitable solvent, such as ethanol.
-
Protocol 2: Regioselective Einhorn-Brunner Reaction
This protocol is designed for the reaction of an unsymmetrical imide with a hydrazine, aiming to maximize the formation of a single regioisomer. The key is the choice of an imide with electronically distinct acyl groups.
-
Materials:
-
Unsymmetrical Imide (e.g., N-benzoyl-N-trifluoroacetyl-amine) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the unsymmetrical imide in glacial acetic acid. The trifluoroacetyl group is derived from a stronger acid than the benzoyl group.
-
Slowly add the substituted hydrazine to the solution.
-
Heat the reaction mixture to reflux (around 110-120°C) for 2-6 hours.[11] The trifluoroacetyl group will preferentially direct the formation of the triazole where the trifluoromethyl substituent is at the 3-position.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.[11]
-
Protocol 3: High-Purity Synthesis of 1,2,4-Triazole from Hydrazine and Formamide
This protocol is optimized to minimize the formation of 4-amino-1,2,4-triazole.
-
Materials:
-
Formamide (~3.0 eq or more)
-
Hydrazine hydrate or aqueous hydrazine (1.0 eq)
-
-
Procedure:
-
Preheat the formamide in a reaction vessel to approximately 170 °C.[3]
-
Slowly add the aqueous hydrazine solution to the hot formamide over a period of 2-4 hours. It is advantageous to introduce the hydrazine below the surface of the formamide as a fine stream.[3]
-
During the addition, water will distill off.
-
After the addition is complete, continue to heat the mixture at 170-190 °C for several hours, monitoring the reaction progress.
-
Upon completion, the excess formamide and the 1,2,4-triazole product can be separated by vacuum distillation. This method can achieve yields of 92-98% with high purity.[3][12]
-
Mandatory Visualizations
Caption: Pellizzari reaction showing desired and side product pathways.
Caption: Formation of isomeric products in the Einhorn-Brunner reaction.
Caption: Workflow for minimizing side products from formamide and hydrazine.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pellizzari Reaction [drugfuture.com]
- 7. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 8. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]
- 9. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. "Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Fo" by Harris E. Petree, Joseph R. Pociask et al. [scholarship.richmond.edu]
Technical Support Center: Optimizing Functionalization of 4-Methyl-4H-1,2,4-triazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the functionalization of 4-Methyl-4H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the this compound ring?
A1: The most prevalent strategies involve direct C-H functionalization, particularly at the C3 and C5 positions, and modifications of existing functional groups. Palladium-catalyzed C-H arylation is a versatile method for introducing aryl groups.[1][2] Additionally, multi-step synthetic protocols can be employed, starting from precursors like 4-amino-1,2,4-triazole to build more complex derivatives.[3][4]
Q2: Which positions on the this compound ring are most reactive for C-H functionalization?
A2: The C-H bonds at the C3 and C5 positions of the triazole ring are the most susceptible to functionalization, particularly through metal-catalyzed activation. The specific regioselectivity can be influenced by the catalyst, ligands, and reaction conditions employed. Palladium-catalyzed reactions have shown high regioselectivity for these positions.[2]
Q3: What are the typical catalysts used for C-H arylation of this compound?
A3: Palladium(II) acetate (Pd(OAc)₂) is a commonly used catalyst for C-H arylation of triazoles.[1][2] Its effectiveness is often enhanced by the use of specific ligands, such as phosphines (e.g., triphenylphosphine, PCy₃), and a suitable base.[1][2]
Q4: How can I purify my functionalized this compound product?
A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, selecting an appropriate solvent system where the compound has high solubility when hot and low solubility when cold is crucial.[5] If recrystallization is insufficient, silica gel column chromatography is a reliable alternative for separating the desired product from impurities.[6]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed C-H Arylation
Q: I am attempting a Pd-catalyzed C-H arylation of this compound, but the yield of my desired product is consistently low (<20%). What are the potential causes and how can I optimize the reaction?
A: Low yields in these coupling reactions are a common challenge.[1] The issue often stems from suboptimal reaction parameters. Here is a systematic approach to troubleshoot and optimize the conditions:
-
Component Screening: The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. A brief survey of these parameters is recommended.[1]
-
Ligand Choice: The ligand can dramatically influence catalytic activity. While triphenylphosphine (PPh₃) is a common starting point, other phosphine ligands like tricyclohexylphosphine (PCy₃) or tris(o-tolyl)phosphine might be more effective for your specific substrate.[1][2]
-
Base Selection: The base plays a critical role in the concerted metalation-deprotonation (CMD) pathway.[1][2] Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous and used in the correct stoichiometry.
-
Solvent Effects: The polarity and boiling point of the solvent are important. Aromatic solvents like toluene or polar aprotic solvents such as DMF and 1,4-dioxane are often effective.[2][7] An aromatic solvent may be particularly beneficial for the reaction.[7]
-
Temperature and Reaction Time: These reactions often require high temperatures (100-140 °C) to proceed efficiently.[1][2] Consider using microwave heating to shorten reaction times and potentially improve yields.[1][8] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
Caption: Troubleshooting workflow for low-yield C-H arylation.
Issue 2: Product is Impure After Recrystallization
Q: I've recovered my functionalized triazole product, but it is still impure after recrystallization. What went wrong and what are the next steps?
A: Impurities after recrystallization can result from several factors. Here’s a guide to address this issue:
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Inappropriate Solvent Choice: The impurity may have similar solubility to your product in the chosen solvent. Perform small-scale solubility tests with a range of solvents to find one that selectively crystallizes your desired compound.[5] A mixed solvent system (a "good" solvent for dissolution and an "anti-solvent" to induce precipitation) can also be effective.[5]
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Cooling Rate: Cooling the solution too quickly can cause impurities to co-precipitate with your product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of larger, purer crystals.[5]
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Insoluble Impurities: If impurities are insoluble in the hot solvent, a hot filtration step is necessary. Ensure your filtration apparatus is pre-heated to prevent premature crystallization of the product in the funnel.[5]
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Alternative Purification: If recrystallization fails to yield a pure product, column chromatography is the recommended next step. Select an appropriate eluent system based on TLC analysis to achieve good separation.
Caption: Logical workflow for troubleshooting impure product.
Data Presentation
Table 1: Optimized Conditions for Palladium-Catalyzed C-H Arylation of Triazoles
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (5 mol%) | [1][2] |
| Ligand | PPh₃ | PCy₃ (10 mol%) | Tris(o-tolyl)phosphine (20 mol%) | [1][2] |
| Base | K₂CO₃ (2 equiv.) | K₂CO₃ | Cs₂CO₃ | [2][9] |
| Solvent | DMF | Toluene | 1,4-Dioxane | [1][2] |
| Temperature | 140 °C (Microwave) | 110 °C | 120 °C | [1][2] |
| Reaction Time | 15 min | 24 h | Not Specified | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation
This protocol is a general guideline based on optimized conditions reported for the C-H arylation of triazoles.[1][2]
-
Reaction Setup: To a dry reaction vessel (e.g., a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and the chosen phosphine ligand (0.10 mmol, 10 mol%).
-
Addition of Reagents: Add the anhydrous base (e.g., K₂CO₃, 2.0 mmol) to the vessel.
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add the anhydrous solvent (e.g., Toluene or DMF, 3-5 mL) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 110 °C) or in a microwave reactor (e.g., 140 °C). Stir the reaction mixture for the specified time (e.g., 15 minutes to 24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired functionalized triazole.
Caption: General experimental workflow for C-H arylation.
References
- 1. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 3. chemmethod.com [chemmethod.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 9. Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4-Methyl-4H-1,2,4-triazole under different conditions
Welcome to the Technical Support Center for 4-Methyl-4H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided herein is based on the general chemical properties of the 1,2,4-triazole heterocyclic system and data from structurally related compounds. It is crucial to perform compound-specific stability studies for your particular application.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8°C) is recommended.
Q2: How stable is this compound in aqueous solutions at different pH values?
A2: The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which generally confers significant stability.[1] These structures are typically resistant to cleavage under mild acidic or basic conditions at room temperature.[1] However, prolonged exposure to harsh acidic (pH < 2) or basic (pH > 12) conditions, especially at elevated temperatures, may lead to hydrolysis and ring-opening. One study on the parent compound, 1H-1,2,4-triazole, found it to be stable in aqueous buffered solutions at pH 5, 7, and 9 for 30 days at 25°C.
Q3: Is this compound sensitive to light?
A3: Photostability can be a concern for heterocyclic compounds. While some triazole derivatives have shown susceptibility to photodegradation, studies on the unsubstituted 1H-1,2,4-triazole suggest it does not undergo significant direct photolysis in sunlight. To minimize the risk of photodegradation, it is best practice to store the compound and its solutions protected from light, for example, by using amber vials or storing them in the dark.
Q4: What is the thermal stability of this compound?
Q5: Is this compound susceptible to oxidation or reduction?
A5: The triazole ring can be susceptible to oxidative degradation, particularly by strong oxidizing agents or radical species. For instance, a study on the related compound 4-methyl-1H-benzotriazole showed it can be degraded by hydroxyl radicals. Therefore, it is advisable to avoid strong oxidizing agents in your experimental setup unless oxidation is the intended reaction. The stability towards reducing agents is less documented but is generally expected to be higher than towards strong oxidants.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram after sample preparation or short-term storage. | Degradation of the compound due to pH, light, or temperature. | Prepare fresh solutions for each experiment. If solutions must be stored, keep them at a neutral pH, refrigerated, and protected from light. Run a control sample that has not been subjected to the experimental conditions to identify any degradation products. |
| Low or no recovery of the compound after a reaction or workup. | The compound may have degraded under the reaction conditions (e.g., strong acid/base, high temperature). | Review the reaction conditions and consider if they are too harsh for the 1,2,4-triazole ring. If possible, use milder reagents or lower the reaction temperature. Analyze a sample of the reaction mixture before workup to determine if the compound is present. |
| Inconsistent results in biological assays. | The compound may be degrading in the assay medium over the course of the experiment. | Assess the stability of the compound in the assay medium under the experimental conditions (e.g., temperature, CO2 incubation). Prepare fresh stock solutions and dilute them immediately before use. |
| Discoloration of the solid compound over time. | Potential degradation due to improper storage (exposure to light, moisture, or air). | Store the compound in a tightly sealed container in a cool, dark, and dry place. If discoloration is observed, it is recommended to re-analyze the compound for purity before use. |
Data Presentation
Table 1: General Stability Profile of the 1,2,4-Triazole Ring System
| Condition | Stability | Comments |
| Neutral pH (aqueous) | Generally Stable | The aromatic nature of the ring confers stability. |
| Mild Acidic pH (3-6) | Generally Stable | Short-term exposure is usually well-tolerated.[1] |
| Strong Acidic pH (<2) | Potential for Degradation | Prolonged exposure, especially with heat, can cause hydrolysis. |
| Mild Basic pH (8-10) | Generally Stable | Short-term exposure is typically not problematic. |
| Strong Basic pH (>12) | Potential for Degradation | Can lead to ring-opening, particularly at elevated temperatures. |
| Elevated Temperature | Stable up to ~200°C | This is a general observation for many derivatives; compound-specific TGA/DSC is recommended.[2] |
| Light (UV/Visible) | Potentially Labile | Photodegradation is possible; protection from light is recommended. |
| Oxidizing Agents | Susceptible | Can be degraded by strong oxidants and radical species. |
| Reducing Agents | Generally More Stable | More resistant to reduction compared to oxidation. |
Table 2: Typical Forced Degradation (Stress Testing) Conditions Based on ICH Guidelines
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄; room temperature to 80°C |
| Basic Hydrolysis | 0.1 M to 1 M NaOH or KOH; room temperature to 80°C |
| Neutral Hydrolysis | Water; room temperature to 80°C |
| Oxidative | 3% to 30% H₂O₂; room temperature |
| Thermal | Dry heat (e.g., 80°C, 105°C) |
| Photolytic | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol is a general guideline based on the principles of ICH Q1A(R2) for stability testing. It should be adapted and optimized for your specific analytical method and capabilities.
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
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This compound
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC grade water, acetonitrile, and methanol
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pH meter
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HPLC-UV/DAD or HPLC-MS system
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Photostability chamber
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Oven
Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature and/or heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase to the target concentration for analysis.
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Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.
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Neutral Hydrolysis: Mix an aliquot of the stock solution with water. Follow the same procedure as for acidic hydrolysis, without neutralization.
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Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period, taking samples at various time points.
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Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at a high temperature (e.g., 80°C) for a defined period. At the end of the study, dissolve the sample in a suitable solvent for analysis.
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Photolytic Degradation (Solid and Solution): Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
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Analyze all samples by a validated stability-indicating HPLC method (preferably with a photodiode array detector or a mass spectrometer to aid in peak identification and purity assessment).
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Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
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Calculate the percentage degradation of this compound and the relative amounts of the degradation products.
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Visualizations
References
troubleshooting guide for 1,2,4-triazole synthesis protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for common 1,2,4-triazole synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 1,2,4-triazole ring?
A1: The most established methods include the Pellizzari and Einhorn-Brunner reactions, which are suitable for creating various substituted 1,2,4-triazoles. More contemporary approaches often utilize copper-catalyzed reactions, which can offer milder reaction conditions and improved yields. Each method has its own advantages and is selected based on the desired substitution pattern and available starting materials.
Q2: My 1,2,4-triazole is difficult to purify. What are some common purification strategies?
A2: Purification of 1,2,4-triazoles can be challenging due to the polarity of the heterocycle. Standard purification techniques include recrystallization and column chromatography. For ionic 1,2,4-triazole salts, which have different solubility profiles, techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary. In cases of persistent impurities, converting the triazole to its free base or salt form can alter its solubility, aiding in separation.
Q3: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?
A3: Regioisomer formation is a common issue, particularly in the Einhorn-Brunner reaction with unsymmetrical imides. The regioselectivity is influenced by the electronic properties of the substituents. For instance, in the Einhorn-Brunner reaction, the acyl group from the stronger carboxylic acid tends to be favored at the 3-position of the triazole ring. In copper-catalyzed reactions, the choice of catalyst can be a powerful tool for controlling regioselectivity, with different metal catalysts sometimes favoring the formation of different isomers.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Pellizzari Reaction
The Pellizzari reaction synthesizes 1,2,4-triazoles from the condensation of an amide and an acylhydrazide.
Q: My Pellizzari reaction is giving a low yield. What are the likely causes and how can I improve it?
A: Low yields in the Pellizzari reaction are often due to the high temperatures and long reaction times typically required.[1] Here are some potential causes and solutions:
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Insufficient Heat: The reaction may not be reaching the necessary temperature for cyclodehydration.
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Solution: Gradually increase the reaction temperature, ensuring your solvent and glassware are appropriate for the higher temperature.
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-
Short Reaction Time: The reaction may not have proceeded to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time as needed.
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-
Use of Microwave Irradiation: Conventional heating can be slow and lead to side product formation.
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Solution: Employing microwave-assisted synthesis can dramatically shorten reaction times and often leads to higher yields.[1]
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Q: I am getting a complex mixture of products. How can I minimize side-product formation?
A: High temperatures can lead to side reactions, such as the interchange of acyl groups when using an unsymmetrical amide and acylhydrazide.
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Lower Reaction Temperature: If possible, find the minimum temperature at which the reaction proceeds to minimize side reactions.
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Microwave Synthesis: The shorter reaction times associated with microwave synthesis can reduce the formation of temperature-induced byproducts.
Einhorn-Brunner Reaction
The Einhorn-Brunner reaction is the condensation of an imide with an alkyl hydrazine to form an isomeric mixture of 1,2,4-triazoles.[2]
Q: My Einhorn-Brunner reaction is not working or the yield is very low. What should I check?
A: Several factors can contribute to a failed or low-yielding Einhorn-Brunner reaction.
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Purity of Reactants: Ensure the imide and hydrazine are pure. Hydrazine, in particular, can degrade over time.
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Solution: Use freshly opened or purified hydrazine.
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-
Reaction Temperature: The optimal temperature can vary.
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Solution: Screen a range of temperatures. A good starting point is often 60-80°C.
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Solvent Choice: The solvent can impact the solubility of your reactants.
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Solution: Glacial acetic acid often serves as both a solvent and a catalyst.
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Q: I am struggling to separate the resulting regioisomers. What can I do?
A: The two possible regioisomers can have very similar physical properties, making separation difficult.
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Optimize Chromatography: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina).
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Recrystallization: Systematically screen various solvents to find one that selectively crystallizes the desired isomer.
Copper-Catalyzed Synthesis
Modern methods often employ copper catalysts for the synthesis of 1,2,4-triazoles, for example, from amidines and nitriles.
Q: My copper-catalyzed reaction has a low yield. How can I optimize it?
A: Low yields in these reactions can often be traced back to the catalyst system or reaction conditions.
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Catalyst Choice: The type of copper salt (e.g., Cu(I) vs. Cu(II)) can significantly impact the reaction.
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Solution: Screen different copper sources, such as Cu(OAc)₂, CuCl, or CuBr.
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Ligands and Bases: The addition of ligands and the choice of base are often crucial.
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Solution: Experiment with different ligands and bases (e.g., K₂CO₃, Cs₂CO₃) to find the optimal combination for your substrates.
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Reaction Atmosphere: Some copper-catalyzed reactions are sensitive to air and moisture.
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Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.
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Q: How can I effectively remove the copper catalyst from my final product?
A: Residual copper can be a persistent issue.
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Aqueous Wash: Washing the organic extract with an aqueous solution of ammonia or ammonium chloride can help remove copper salts.
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Chelating Agents: In some cases, washing with an aqueous solution of a chelating agent like EDTA can be effective.
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Chromatography: Standard silica gel column chromatography is often sufficient to separate the nonpolar product from the polar copper salts.
Data Presentation
Table 1: Pellizzari Reaction - Conventional vs. Microwave Synthesis
| Entry | Method | Reaction Time | Yield (%) |
| 1 | Conventional (Reflux) | 4 h | 72 |
| 2 | Microwave (180 W) | 4 min 30 s | 83 |
| 3 | Conventional (Reflux) | 6 h | 68 |
| 4 | Microwave (300 W) | 4 min 20 s | 75 |
Data adapted from a study on benzotriazole derivatives, illustrating a general trend applicable to related heterocyclic syntheses.[3]
Table 2: Einhorn-Brunner Reaction - Substrate Scope and Yields
| Diacylamine (Imide) | Hydrazine | 1,2,4-Triazole Product | Yield (%) |
| Dibenzamide | Phenylhydrazine | 1,5-Diphenyl-3-phenyl-1,2,4-triazole | ~85 |
| N-Acetyl-N-benzoyl-amine | Hydrazine hydrate | 3-Methyl-5-phenyl-1H-1,2,4-triazole | ~70 |
| Diacetylamine | Methylhydrazine | 1,3,5-Trimethyl-1H-1,2,4-triazole | ~65 |
Yields are approximate and can vary based on specific reaction conditions.[4]
Table 3: Copper-Catalyzed Synthesis - Effect of Catalyst and Base
| Entry | Copper Catalyst | Base | Solvent | Yield (%) |
| 1 | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 79 |
| 2 | CuCl | Cs₂CO₃ | DMSO | 75 |
| 3 | CuBr | Cs₂CO₃ | DMSO | 81 |
| 4 | CuI | K₃PO₄ | DMF | 85 |
| 5 | Ag(I) catalyst | - | - | 88 (1,3-isomer) |
| 6 | Cu(II) catalyst | - | - | 79 (1,5-isomer) |
Data compiled from various sources demonstrating the impact of catalyst and base selection on yield and regioselectivity.[5][6][7]
Experimental Protocols
Protocol 1: Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)
Materials:
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Benzamide
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Benzoylhydrazide
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High-boiling point solvent (e.g., diphenyl ether) or neat conditions
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.
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If using a solvent, add it to the flask.
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Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.
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Maintain this temperature and stir for 2-4 hours.
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Allow the mixture to cool to room temperature.
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If the reaction was performed neat, triturate the solid product with a suitable solvent like ethanol to remove impurities.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Einhorn-Brunner Synthesis of 1,5-Diphenyl-1,2,4-triazole
Materials:
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N-formylbenzamide
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Phenylhydrazine
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Glacial Acetic Acid
Procedure:
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Dissolve N-formylbenzamide (1.0 eq) and phenylhydrazine (1.0 eq) in glacial acetic acid in a round-bottom flask.
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Attach a reflux condenser and heat the mixture at reflux for 4 hours.
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Upon cooling, the product should crystallize from the solution.
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Collect the crystals by filtration.
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Wash the crystals with a small amount of cold ethanol and dry.
Protocol 3: Copper-Catalyzed Synthesis of a 1,3-Disubstituted-1,2,4-triazole
Materials:
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Amidine hydrochloride (1.0 mmol)
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Nitrile (1.2 mmol)
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Copper(I) bromide (CuBr) (0.05 mmol)
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Cesium carbonate (Cs₂CO₃) (2.0 mmol)
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Dimethyl sulfoxide (DMSO) (2.0 mL)
Procedure:
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In a reaction vessel, combine the amidine hydrochloride, nitrile, CuBr, and Cs₂CO₃.
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Add DMSO as the solvent.
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Stir the reaction mixture at 120°C under an air atmosphere for 24 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction to room temperature.
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Add water to the mixture and extract the product with ethyl acetate.
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent by rotary evaporation.
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Purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the synthesis of 1,2,4-triazoles.
Caption: A logical decision tree for troubleshooting low reaction yields.
References
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 3. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity Control in the Alkylation of 1,2,4-Triazoles
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the regioselective alkylation of 1,2,4-triazoles.
Troubleshooting Guides
This section addresses common issues encountered during the alkylation of 1,2,4-triazoles, their probable causes, and recommended solutions.
Problem: Low or No Product Yield
Q1: I am observing a very low yield or no formation of my desired N-alkylated 1,2,4-triazole. What are the possible reasons and how can I resolve this?
A1: Low or no product yield in the alkylation of 1,2,4-triazoles can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.
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Inert Reactants: The alkylating agent may have degraded, or the 1,2,4-triazole starting material might be impure. It is crucial to verify the purity of your reactants.
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Moisture: The presence of water can hydrolyze the alkylating agent or interfere with the reaction. Ensure you are using anhydrous solvents and a dry reaction setup.[1]
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Insufficient Base Strength: The chosen base may not be strong enough to deprotonate the 1,2,4-triazole effectively.
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Poor Solubility: The triazole salt formed after deprotonation might not be soluble in the reaction solvent, thus hindering the reaction.
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Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
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Reaction Not Under Anhydrous Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[1]
Problem: Poor Regioselectivity (Mixture of Isomers)
Q2: My reaction is producing a mixture of N1, N2, and/or N4-alkylated isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a common challenge in the N-alkylation of 1,2,4-triazoles. The alkylation can occur at the N1, N2, or N4 positions, and the outcome is influenced by a combination of electronic and steric factors, as well as the reaction conditions.[1]
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Steric Hindrance: Bulky substituents on the 1,2,4-triazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[1]
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Electronic Effects: The electronic properties of the substituents on the triazole ring can influence the nucleophilicity of the different nitrogen atoms.[1]
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Reaction Conditions: The choice of base, solvent, and temperature can have a significant impact on the regioselectivity. The combination of the base and solvent determines the nature of the triazolate anion and its counter-ion, which in turn affects the site of alkylation. For instance, using DBU as a base in THF has been reported to give a consistent 90:10 ratio of N1 to N4 alkylated isomers.[1]
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Temperature: In some cases, the ratio of isomers can be influenced by the reaction temperature.[1]
References
Technical Support Center: Overcoming Poor Solubility of 1,2,4-Triazole Derivatives in Organic Solvents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the poor solubility of 1,2,4-triazole derivatives in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why are some of my 1,2,4-triazole derivatives poorly soluble in common organic solvents?
A1: The solubility of 1,2,4-triazole derivatives is governed by their molecular structure and the nature of the solvent. The 1,2,4-triazole ring itself is polar and capable of hydrogen bonding due to the presence of three nitrogen atoms.[1] This inherent polarity can lead to poor solubility in nonpolar organic solvents. Additionally, strong intermolecular interactions, such as hydrogen bonding and π-π stacking between the triazole rings, can result in high crystal lattice energy, making it difficult for the solvent to break apart the solid-state structure and dissolve the compound. The nature and position of substituents on the triazole ring also play a crucial role in determining the overall polarity and solubility of the molecule.
Q2: I'm having trouble dissolving my 1,2,4-triazole derivative for an organic reaction. What initial steps can I take?
A2: When facing solubility issues, start with the simplest approaches. First, ensure you are using a suitable solvent. The parent 1H-1,2,4-triazole shows decent solubility in polar organic solvents like ethanol, methanol, and acetone.[1] If your derivative has polar substituents, it will likely be more soluble in polar solvents. Conversely, derivatives with large nonpolar substituents may be more soluble in less polar organic solvents.
Heating the mixture is a common and effective method to increase solubility, as the dissolution process is often endothermic.[2] Gentle heating with stirring can significantly improve the dissolution rate. Also, ensure your starting material is finely powdered to maximize the surface area for dissolution. If these simple measures fail, you may need to consider more advanced techniques like using a co-solvent system.
Q3: Can changing the substituents on the 1,2,4-triazole ring improve its solubility in organic solvents?
A3: Yes, modifying the substituents is a fundamental strategy in medicinal chemistry and materials science to tune the physicochemical properties of a molecule, including its solubility. Adding bulky, nonpolar, or flexible alkyl or aryl groups can disrupt the crystal packing and reduce the melting point, which often correlates with increased solubility in nonpolar organic solvents. Conversely, introducing polar functional groups that can interact favorably with a polar organic solvent can enhance solubility in those specific solvents.
Q4: When should I consider forming a salt of my 1,2,4-triazole derivative to improve its solubility?
A4: Salt formation is a powerful technique to enhance the solubility of ionizable compounds.[3] Since 1,2,4-triazole is amphoteric (can act as both a weak acid and a weak base), it can be protonated or deprotonated to form a salt. If your 1,2,4-triazole derivative has a basic nitrogen atom that can be protonated by an acid, you can form a triazolium salt. These ionic salts are often more soluble in polar organic solvents like acetonitrile, methanol, or DMF compared to their neutral precursors. This strategy is particularly useful when you need to increase the concentration of your compound in a polar reaction medium.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of 1,2,4-triazole derivatives in organic solvents.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of dissolving upon heating. | The melting point of the compound is lower than the boiling point of the solvent, or the compound is highly impure, leading to a significant melting point depression. | - Try a lower-boiling point solvent. - Add a small amount of a co-solvent in which the compound is highly soluble to create a mixed solvent system. - Purify the compound before attempting dissolution. |
| Compound precipitates out of solution upon cooling after being dissolved with heat. | The solution was saturated or supersaturated at the higher temperature, and the solubility decreases significantly upon cooling. | - This is the principle of recrystallization and can be used for purification. - If a stable solution at room temperature is required, you may need to use a larger volume of solvent, a different solvent, or a co-solvent system. |
| The compound dissolves initially but then crashes out of solution during a reaction. | The reaction conditions (e.g., change in temperature, addition of a reagent that acts as an anti-solvent) are altering the solubility of your starting material. The product of the reaction may also be insoluble and precipitating. | - Monitor the reaction by TLC or LC-MS to distinguish between precipitation of starting material and product. - If the starting material is precipitating, consider a co-solvent that is compatible with the reaction conditions. - If the product is insoluble, this may be advantageous for purification, as it can be isolated by filtration. |
| Inconsistent solubility between batches of the same compound. | The different batches may have different polymorphic forms or varying levels of impurities. | - Characterize the solid-state properties of each batch using techniques like DSC or PXRD to identify polymorphism. - Analyze the purity of each batch. - Develop a consistent crystallization protocol to ensure the same polymorphic form is produced each time. |
Quantitative Solubility Data
The solubility of a compound is highly dependent on its specific structure. The following table summarizes the mole fraction solubility (x₁) of Methyl 1,2,4-Triazole-3-carboxylate in various pure organic solvents at different temperatures. This data can serve as a reference point for selecting solvents for similar 1,2,4-triazole derivatives.
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Methanol | 278.15 | 0.02146 |
| 298.15 | 0.03871 | |
| 318.15 | 0.06528 | |
| Ethanol | 278.15 | 0.00943 |
| 298.15 | 0.01693 | |
| 318.15 | 0.02884 | |
| n-Propanol | 278.15 | 0.00517 |
| 298.15 | 0.00918 | |
| 318.15 | 0.01526 | |
| Isopropanol | 278.15 | 0.00197 |
| 298.15 | 0.00355 | |
| 318.15 | 0.00623 | |
| n-Butanol | 278.15 | 0.00411 |
| 298.15 | 0.00713 | |
| 318.15 | 0.01189 | |
| Acetone | 278.15 | 0.02452 |
| 298.15 | 0.04017 | |
| 318.15 | 0.06318 | |
| Acetonitrile | 278.15 | 0.02789 |
| 298.15 | 0.04653 | |
| 318.15 | 0.07421 | |
| Ethyl Acetate | 278.15 | 0.01011 |
| 298.15 | 0.01755 | |
| 318.15 | 0.02893 | |
| Toluene | 278.15 | 0.00034 |
| 298.15 | 0.00063 | |
| 318.15 | 0.00114 | |
| N,N-Dimethylformamide (DMF) | 278.15 | 0.10021 |
| 298.15 | 0.14013 | |
| 318.15 | 0.18684 | |
| Data adapted from the Journal of Chemical & Engineering Data 2022, 67 (5), 1236–1246.[4] |
Experimental Protocols
Protocol 1: Solubility Enhancement by Co-solvency
This protocol describes a general method for identifying an effective co-solvent system to improve the solubility of a 1,2,4-triazole derivative in a primary organic solvent.
Objective: To find a co-solvent system that enhances the solubility of a poorly soluble 1,2,4-triazole derivative for a specific application (e.g., organic reaction, purification).
Materials:
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Poorly soluble 1,2,4-triazole derivative
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Primary organic solvent (e.g., toluene, hexane, dichloromethane)
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A selection of potential co-solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, THF, DMF, DMSO)
-
Small vials or test tubes
-
Stir plate and stir bars
-
Heating block or oil bath
Procedure:
-
Initial Screening:
-
To a series of vials, add a small, pre-weighed amount of the 1,2,4-triazole derivative (e.g., 10 mg).
-
To each vial, add a fixed volume of the primary organic solvent (e.g., 1 mL).
-
Stir the mixtures at room temperature and observe for dissolution.
-
-
Co-solvent Addition:
-
To the vials where the compound did not dissolve, add a potential co-solvent dropwise while stirring.
-
Continue adding the co-solvent until the compound dissolves completely.
-
Record the volume of co-solvent required. A smaller volume indicates a more effective co-solvent.
-
-
Temperature Effect:
-
If the compound still does not dissolve after the addition of a significant amount of co-solvent (e.g., 20% v/v), gently heat the mixture while stirring.
-
Observe if dissolution occurs at an elevated temperature.
-
-
Optimization:
-
Once an effective co-solvent is identified, you can optimize the ratio of the primary solvent to the co-solvent to use the minimum amount of co-solvent necessary.
-
Prepare a series of solvent mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 15% v/v) and determine the solubility of your compound in each mixture at the desired temperature.
-
Protocol 2: Salt Formation to Enhance Solubility in Polar Organic Solvents
This protocol outlines the synthesis of a triazolium salt to improve the solubility of a basic 1,2,4-triazole derivative in polar aprotic solvents like acetonitrile.
Objective: To convert a poorly soluble, neutral 1,2,4-triazole derivative into a more soluble triazolium salt.
Materials:
-
1,2,4-Triazole derivative
-
Alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, acetone)
-
Stir plate and stir bar
-
Reflux condenser
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 1,2,4-triazole derivative in the chosen anhydrous solvent.
-
Add a stoichiometric amount (or a slight excess) of the alkylating agent to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the starting materials.
-
Monitor the reaction by TLC or LC-MS. The formation of the salt, which is more polar, will be evident by a new spot with a lower Rf value on TLC.
-
-
Isolation:
-
Upon completion of the reaction, the triazolium salt may precipitate from the solution, especially upon cooling. If so, collect the salt by filtration.
-
If the salt remains in solution, remove the solvent under reduced pressure.
-
-
Purification:
-
The crude salt can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/ether).
-
-
Solubility Test:
-
Compare the solubility of the resulting triazolium salt with the starting neutral compound in the desired organic solvent.
-
Protocol 3: Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion to enhance the solubility of a 1,2,4-triazole derivative in an organic solvent. This is particularly useful for preparing stock solutions for screening or for formulations where the compound needs to be readily soluble.
Objective: To create an amorphous solid dispersion of a 1,2,4-triazole derivative in a carrier to improve its dissolution rate and solubility in organic solvents.
Materials:
-
1,2,4-Triazole derivative
-
A carrier polymer that is soluble in a volatile organic solvent (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)).
-
A volatile organic solvent in which both the compound and the carrier are soluble (e.g., ethanol, methanol, acetone, dichloromethane).
-
Rotary evaporator.
Procedure:
-
Dissolution:
-
Dissolve the 1,2,4-triazole derivative and the carrier in the chosen volatile organic solvent. The ratio of drug to carrier can be varied (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal composition.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator to obtain a solid film or powder.
-
-
Drying:
-
Dry the resulting solid dispersion under vacuum to remove any residual solvent.
-
-
Characterization (Optional):
-
Analyze the solid dispersion using techniques like DSC or PXRD to confirm the amorphous nature of the drug within the carrier.
-
-
Solubility Assessment:
-
Determine the solubility of the solid dispersion in the target organic solvent and compare it to the solubility of the pure crystalline compound.
-
Visualizations
Caption: Experimental workflow for selecting a solubility enhancement method.
Caption: Logical workflow for troubleshooting solubility issues.
References
scale-up considerations for the synthesis of 4-Methyl-4H-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Methyl-4H-1,2,4-triazole.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS. If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. | Drive the reaction to completion and increase the product yield. |
| Suboptimal Reaction Temperature | Ensure the reaction temperature is maintained at the optimal level for the chosen synthetic route. For methylation of 1,2,4-triazole, precise temperature control is crucial to balance reaction rate and side product formation. | Improved reaction kinetics and minimized degradation of reactants or products. |
| Inefficient Deprotonation (for alkylation of 1,2,4-triazole) | Use a strong enough base to fully deprotonate the 1,2,4-triazole. Sodium methoxide is generally effective. Ensure the base is fresh and added in the correct stoichiometric amount. | Complete formation of the triazole anion, leading to efficient alkylation. |
| Loss of Product During Work-up | Due to the water solubility of this compound, significant loss can occur during aqueous work-up. Use continuous liquid-liquid extraction with a suitable organic solvent (e.g., chloroform, dichloromethane) to maximize recovery. | Enhanced isolation of the product from the aqueous phase, leading to a higher isolated yield. |
| Decomposition of Reagents or Product | Ensure all reagents are of high purity and stored under appropriate conditions. The product may be sensitive to strong acids or bases at elevated temperatures. | Minimized loss of material due to degradation. |
Issue 2: Formation of Impurities and Byproducts
| Impurity/Byproduct | Identification | Mitigation Strategy |
| 1-Methyl-1H-1,2,4-triazole (Isomer) | Can be identified by GC-MS or 1H NMR spectroscopy (different chemical shifts for the methyl and ring protons compared to the 4-methyl isomer). | The ratio of 1-methyl to 4-methyl isomer is influenced by the solvent, counter-ion of the triazole salt, and the alkylating agent. To favor the 4-methyl isomer, consider using a more polar, aprotic solvent. Some studies suggest that the sodium salt of 1,2,4-triazole may give a higher proportion of the 1-methyl isomer, so exploring other salts could be beneficial. |
| 1,4-Dimethyl-1,2,4-triazolium Iodide (Quaternary Salt) | This salt is a solid and can often be precipitated from the reaction mixture. It can be identified by NMR and mass spectrometry. | Avoid using a large excess of the methylating agent (e.g., methyl iodide). Add the methylating agent slowly and at a controlled temperature to prevent over-alkylation. |
| Unreacted 1,2,4-triazole | Can be detected by TLC or GC-MS. | Ensure complete deprotonation and sufficient reaction time. |
| Polymeric Materials | May appear as baseline noise in NMR or as a non-volatile residue. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most frequently cited method is the direct methylation of 1,2,4-triazole. This typically involves the deprotonation of 1,2,4-triazole with a suitable base, such as sodium methoxide, followed by the addition of a methylating agent like methyl iodide. However, a key challenge with this method is controlling the regioselectivity to favor the desired 4-methyl isomer over the 1-methyl isomer.
Q2: How can I improve the regioselectivity to obtain more this compound instead of the 1-methyl isomer?
A2: Achieving high regioselectivity for N-4 alkylation of 1,2,4-triazole can be challenging. The choice of solvent and the counter-ion of the triazole salt plays a significant role. While specific conditions favoring the 4-methyl isomer are not extensively documented in readily available literature, general principles of alkylation of such heterocycles suggest that polar aprotic solvents might favor N-4 alkylation. Experimenting with different bases and solvent systems is recommended. For instance, using a bulkier base might sterically hinder attack at the N-1 position.
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: The primary safety concerns are associated with the reagents used.
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Methyl iodide is toxic, a suspected carcinogen, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium methoxide is corrosive and flammable. It reacts violently with water.
-
1,2,4-triazole is harmful if swallowed. A thorough risk assessment should be conducted before any scale-up operation.
Q4: What is the best way to purify this compound?
A4: Purification can be challenging due to the high water solubility of the product.
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Extraction: After quenching the reaction, continuous liquid-liquid extraction with a chlorinated solvent is often more effective than batch extractions.
-
Distillation: The product is a low-melting solid or an oil. Short-path distillation under reduced pressure can be an effective final purification step to remove non-volatile impurities and the isomeric byproduct if their boiling points are sufficiently different.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system could be explored.
Data Presentation
Table 1: Comparison of Synthetic Routes for Substituted 1,2,4-Triazoles
| Synthetic Route | Starting Materials | Typical Reagents & Conditions | Reported Yields (General) | Key Considerations |
| Alkylation of 1,2,4-triazole | 1,2,4-triazole, Methylating agent (e.g., methyl iodide) | Base (e.g., NaOMe), Solvent (e.g., Methanol), Reflux | 60-90% (mixture of isomers) | Main challenge is controlling regioselectivity (1- vs. 4-substitution). Formation of quaternary salt is a potential side reaction. |
| From N,N-Dimethylformamide Azine | N,N-Dimethylformamide azine dihydrochloride, Methylamine | High temperature (e.g., 130°C) | Moderate to Good | This route directly forms the 4-substituted triazole. The reaction often requires high temperatures and long reaction times. |
| From Methylhydrazine and Formamide | Methylhydrazine, Formamide | Heating | Moderate | This is a classical approach for forming the triazole ring. The regioselectivity of the final product needs to be confirmed. |
Experimental Protocols
Protocol 1: Methylation of 1,2,4-triazole (Illustrative)
This protocol is adapted from procedures for the synthesis of 1-methyl-1,2,4-triazole and serves as a starting point for optimization towards the 4-methyl isomer.
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Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 1,2,4-triazole (1.0 eq) and anhydrous methanol.
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Add a solution of sodium methoxide in methanol (25 wt%, 1.0 eq) to the flask.
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Heat the mixture to a gentle reflux for 1-2 hours to ensure complete formation of the sodium salt.
-
Methylation: Cool the reaction mixture in an ice bath.
-
Slowly add methyl iodide (1.0-1.1 eq) via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the mixture to a gentle reflux for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and perform continuous liquid-liquid extraction with chloroform for 24 hours.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to separate the 1-methyl and 4-methyl isomers.
Mandatory Visualization
Experimental Workflow: Methylation of 1,2,4-triazole
Caption: Workflow for the synthesis of this compound via methylation.
Troubleshooting Logic: Low Product Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
avoiding degradation of 4-Methyl-4H-1,2,4-triazole during reactions
Welcome to the technical support center for 4-Methyl-4H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected Isomer Formation in Reaction Product
-
Symptom: You observe the formation of an unexpected isomer in your reaction mixture, identified as 1-Methyl-1H-1,2,4-triazole by analytical methods such as NMR or LC-MS.
-
Cause: This is likely due to a thermal rearrangement of the 4-methyl group to the 1-position of the triazole ring. This isomerization is known to occur at elevated temperatures.[1][2]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, reduce the reaction temperature. The rearrangement is highly temperature-dependent.
-
Solvent Selection: The choice of solvent can influence the rate of rearrangement. Consider using a lower-boiling solvent if your reaction conditions permit. For instance, reactions carried out in dichloromethane at room temperature are less likely to cause rearrangement compared to those in refluxing acetonitrile.[1]
-
Minimize Reaction Time: Prolonged heating can increase the extent of isomerization. Monitor the reaction progress closely and stop the reaction as soon as the desired product is formed.
-
Catalyst Choice: In some cases, the choice of catalyst can influence side reactions. If applicable, screen different catalysts that may allow for lower reaction temperatures.
-
Issue 2: Low Product Yield After Acidic or Basic Workup
-
Symptom: You experience a significant loss of your desired product containing the this compound moiety after performing an acidic or basic workup.
-
Cause: While the 1,2,4-triazole ring is generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to degradation.[3] Under strong acidic conditions, hydrolysis of the triazole ring can occur, potentially leading to ring-opening.
-
Troubleshooting Steps:
-
Use Mild Acids/Bases: Whenever possible, use milder acids (e.g., acetic acid) or bases (e.g., sodium bicarbonate) for pH adjustment.
-
Control Temperature: Perform workup procedures at room temperature or below to minimize the rate of potential degradation.
-
Minimize Contact Time: Reduce the duration of contact with the acidic or basic solution.
-
Alternative Purification: Consider alternative purification methods that do not require harsh pH adjustments, such as column chromatography with a neutral mobile phase or recrystallization from a suitable solvent.
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Issue 3: Broad or Unidentified Peaks in Chromatogram
-
Symptom: Your LC-MS or GC-MS analysis shows broad peaks or several unidentified peaks, suggesting the presence of degradation products.
-
Cause: This could be due to a combination of thermal degradation, reaction with incompatible reagents, or instability under the analytical conditions.
-
Troubleshooting Steps:
-
Optimize Analytical Method: Ensure that the analytical method itself is not causing degradation. For LC-MS, use a buffered mobile phase and a column suitable for polar compounds. For GC-MS, ensure the inlet temperature is not excessively high.
-
Analyze Crude Mixture: Analyze the crude reaction mixture before workup to determine if degradation is occurring during the reaction or the purification step.
-
Identify Byproducts: Use techniques like high-resolution mass spectrometry (HRMS) and NMR to identify the structure of the degradation products. This can provide insights into the degradation pathway and help in optimizing the reaction conditions.
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Reagent Compatibility: Review all reagents used in the reaction for potential incompatibilities with the this compound moiety.
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Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most well-documented degradation pathway for this compound is a thermal rearrangement to its more thermodynamically stable isomer, 1-Methyl-1H-1,2,4-triazole.[1] This is an intermolecular process that is significantly accelerated at high temperatures.
Q2: Under what conditions is this thermal rearrangement most likely to occur?
A2: The thermal rearrangement is typically observed at temperatures above 150 °C, with significant conversion occurring at temperatures as high as 330 °C.[1] The specific temperature and rate of rearrangement can be influenced by the solvent and the presence of other reagents.
Q3: How stable is this compound in acidic and basic solutions?
A3: The 1,2,4-triazole ring is generally considered stable under mild acidic and basic conditions at room temperature.[3] However, prolonged exposure to strong acids or bases, particularly at elevated temperatures, can lead to hydrolysis and ring cleavage. For routine experimental procedures like workups, using dilute acids or bases at low temperatures for a short duration is recommended.
Q4: What are some common degradation byproducts I should look for?
A4: Besides the 1-Methyl-1H-1,2,4-triazole isomer, other potential degradation products under harsh conditions could result from ring-opening. The specific byproducts will depend on the reaction conditions and other reagents present. Analytical techniques such as LC-MS/MS are crucial for identifying these byproducts.
Q5: Are there any specific reagents I should avoid when working with this compound?
A5: Care should be taken with strong oxidizing and reducing agents, as they can potentially interact with the triazole ring. The compatibility of reagents should always be assessed on a small scale before proceeding with a larger-scale reaction.
Q6: How can I monitor for the degradation of this compound?
A6: A combination of chromatographic and spectroscopic techniques is recommended.
-
LC-MS/MS: This is a highly sensitive and specific method for detecting and quantifying this compound and its degradation products, including the 1-methyl isomer.[4][5][6][7][8]
-
NMR Spectroscopy: 1H and 13C NMR can be used to distinguish between the 4-methyl and 1-methyl isomers and to identify the structures of other potential degradation products.
-
Thin-Layer Chromatography (TLC): TLC can be a quick and easy way to monitor the progress of a reaction and check for the formation of byproducts.
Data on Stability and Degradation
While extensive quantitative data specifically for this compound is limited in the public domain, the following tables summarize general stability information and conditions known to promote degradation based on studies of 1,2,4-triazoles and related 4-alkyl derivatives.
Table 1: General Stability of the 1,2,4-Triazole Ring
| Condition | Stability | Notes |
| Neutral pH (6-8) | Generally Stable | Stable for extended periods at room temperature. |
| Mild Acid (pH 3-6) | Moderately Stable | Short-term exposure at room temperature is generally acceptable for workups.[3] |
| Strong Acid (pH < 2) | Potential Degradation | Prolonged exposure, especially with heating, can lead to hydrolysis and ring cleavage.[3] |
| Mild Base (pH 8-10) | Generally Stable | Stable for routine procedures. |
| Strong Base (pH > 12) | Potential Degradation | Harsh basic conditions with heat may cause degradation. |
| Elevated Temperature | Isomerization/Decomposition | Thermal rearrangement to the 1-alkyl isomer is a key concern for 4-alkyl-4H-1,2,4-triazoles.[1] |
Table 2: Conditions Promoting Thermal Rearrangement of 4-Alkyl-4H-1,2,4-triazoles
| Parameter | Condition | Effect on Rearrangement | Reference |
| Temperature | > 150 °C | Increased rate of rearrangement with increasing temperature. | [1] |
| Solvent | Refluxing Acetonitrile | Promotes rearrangement. | [1] |
| Reaction Time | Prolonged | Increases the extent of rearrangement. | |
| Catalyst | Alkyl Halides | Can catalyze the isomerization via quaternary salt intermediates. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Thermal Rearrangement during Synthesis
This protocol provides general guidelines for reactions involving this compound where thermal rearrangement is a concern.
-
Reaction Setup:
-
Choose a low-boiling point solvent that is compatible with your reactants (e.g., dichloromethane, diethyl ether, tetrahydrofuran).
-
Set up the reaction in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is necessary, but kept to a minimum).
-
-
Temperature Control:
-
If the reaction can proceed at room temperature or below, this is highly preferred.
-
If heating is required, use a water bath or an oil bath with a temperature controller to maintain the lowest possible temperature for the reaction to proceed at a reasonable rate. Avoid direct heating with a heating mantle.
-
-
Reaction Monitoring:
-
Monitor the reaction progress frequently using TLC or LC-MS to determine the point of completion.
-
Take aliquots of the reaction mixture at regular intervals to analyze for the formation of the 1-methyl isomer.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform any necessary aqueous workup using mild conditions and at a low temperature.
-
Purify the product using methods that do not require high temperatures, such as column chromatography at room temperature or recrystallization from a suitable solvent system at the lowest effective temperature.
-
Protocol 2: LC-MS/MS Method for Monitoring Degradation
This is a general method that can be adapted for the analysis of this compound and its 1-methyl isomer.
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Column: A C18 column suitable for polar compounds (e.g., Agilent Zorbax SB-C18, Waters Acquity UPLC BEH C18).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compounds. The gradient should be optimized to achieve good separation between the 4-methyl and 1-methyl isomers.
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Determine the precursor ion ([M+H]+) for both this compound and 1-Methyl-1H-1,2,4-triazole.
-
Optimize the collision energy to obtain characteristic product ions for each isomer.
-
Set up Multiple Reaction Monitoring (MRM) transitions for quantification.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: A logical workflow for troubleshooting the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. japsonline.com [japsonline.com]
- 7. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1H- vs. 4H-1,2,4-Triazole Tautomers: A Guide for Researchers
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability, aromaticity, and versatile reactivity.[1] A critical feature of the unsubstituted 1,2,4-triazole ring is its existence in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. These isomers readily interconvert through proton migration, and understanding their relative stability and physicochemical properties is paramount for predicting molecular behavior, designing synthetic pathways, and elucidating biological interactions.[1][2] This guide provides an objective, data-driven comparison of these two tautomers to aid researchers in drug development and chemical analysis.
Relative Stability and Thermodynamic Properties
The equilibrium between the 1H- and 4H- tautomers is influenced by factors such as physical state (gas, solution, solid), solvent polarity, and temperature.[2] However, extensive experimental and computational studies have consistently shown that the 1H-1,2,4-triazole is the more stable and predominant tautomer .[1][2][3][4] This stability is a key determinant of the molecule's observable properties and reactivity.
The 1,2,4-triazole molecule is amphoteric, meaning it can be both protonated and deprotonated.[1] The pKa for the protonated 1,2,4-triazolium cation is 2.45, while the pKa for the neutral molecule (acting as an acid) is 10.26.[5]
Table 1: Comparative Summary of 1H- and 4H-1,2,4-Triazole Properties
| Property | 1H-1,2,4-Triazole | 4H-1,2,4-Triazole |
| Relative Stability | More stable, predominant form[2][3][4] | Less stable, minor form[2][3] |
| Symmetry | Asymmetric (C_s) | Symmetric (C_2v) |
| Proton Position | Proton is on one of the two adjacent nitrogen atoms (N1). | Proton is on the nitrogen atom opposite the N-N bond (N4). |
| Acidity (pKa) | 10.26 (for the neutral molecule)[5] | Not typically measured due to low population. |
| Basicity (pKa) | 2.45 (for the conjugate acid)[5] | Not typically measured due to low population. |
Table 2: Thermodynamic Data for 1H-1,2,4-Triazole
| Thermodynamic Quantity | Value | Units | Method |
| Enthalpy of Formation (ΔfH°solid) | 108.7 ± 0.4 | kJ/mol | Combustion Calorimetry[6] |
| Enthalpy of Combustion (ΔcH°solid) | -1324.4 ± 0.3 | kJ/mol | Combustion Calorimetry[6] |
Note: Reliable experimental thermodynamic data for the 4H tautomer is scarce due to its lower stability. Computational studies on related structures suggest the 4H tautomer is significantly less stable, with energy differences often cited in the range of several kcal/mol.[2]
Visualizing the Tautomeric Relationship
The dynamic equilibrium between the two tautomers can be represented as a proton transfer process.
Caption: Tautomeric equilibrium between 1H- and 4H-1,2,4-triazole.
Experimental Characterization and Protocols
Distinguishing between the 1H- and 4H- tautomers requires a combination of spectroscopic and analytical techniques. The choice of method often depends on the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomeric equilibria in solution.[2] The chemical shifts of both protons (¹H) and carbons (¹³C) are highly sensitive to the electronic environment, which differs significantly between the two forms.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the 1,2,4-triazole sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a high-resolution spectrometer (≥400 MHz).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio, especially for ¹³C.
-
-
Data Analysis:
-
¹H NMR: In the 1H-tautomer, two distinct signals for the ring protons are expected due to asymmetry. The 4H-tautomer, being symmetric, would show a single signal for its two equivalent ring protons.
-
¹³C NMR: Similarly, two distinct signals for the ring carbons are expected for the 1H-tautomer, while the 4H-tautomer would exhibit only one signal.
-
Quantitative Analysis: If tautomers are in slow exchange, the integration of signals in the ¹H spectrum can provide a quantitative measure of the tautomer population ratio.[2]
-
Infrared (IR) Spectroscopy
IR spectroscopy is particularly effective for identifying functional groups and can help differentiate tautomers, especially in the solid state.[2][7] The key is to analyze the N-H stretching and bending vibrations.
Experimental Protocol: Solid-State IR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry 1,2,4-triazole sample with ~150 mg of dry potassium bromide (KBr) using an agate mortar and pestle to create a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the N-H stretching and ring vibration regions of the experimental spectrum with reference spectra or computational predictions for each tautomer. The specific frequencies and shapes of these bands are characteristic of the tautomeric form present.
Single-Crystal X-ray Diffraction
X-ray crystallography provides the most definitive structural information in the solid state.[2] It allows for the precise location of all atoms, including the mobile proton, thereby unambiguously identifying the tautomeric form present in the crystal lattice.[7][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 1,2,4-triazole compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, water).
-
Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. Cool the crystal (often under a stream of nitrogen gas) to minimize thermal motion and collect diffraction data.
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure. The resulting electron density map will clearly show the positions of the hydrogen atoms, confirming which nitrogen atom is protonated and thus identifying the tautomer.
Workflow for Tautomer Identification
The logical flow for characterizing an unknown 1,2,4-triazole system involves a multi-technique approach to gain a comprehensive understanding in both solution and solid states.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. 1H-1,2,4-Triazole [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 4-Methyl-4H-1,2,4-triazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, with its derivatives exhibiting a wide spectrum of biological activities. The position of substituents on the triazole ring can significantly influence the pharmacological and toxicological profile of these compounds. This guide provides a comparative overview of the biological activity of 4-Methyl-4H-1,2,4-triazole and its isomers, drawing upon available experimental data to highlight the impact of isomeric variations on their therapeutic and practical applications.
Antifungal Activity
The 1,2,4-triazole nucleus is a key component in numerous antifungal agents. While direct comparative studies on the simple methyl isomers are limited, research on more complex derivatives provides insights into the structure-activity relationship. For instance, a series of novel myrtenal derivatives bearing a 4-methyl-1,2,4-triazole moiety demonstrated significant antifungal activity against various phytopathogenic fungi.[1] This suggests that the this compound scaffold can be a valuable building block for the development of new antifungal agents.
Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity Metric (e.g., MIC, Inhibition %) | Reference |
| Myrtenal-based 4-methyl-1,2,4-triazole-thioethers | Fusarium oxysporum, Physalospora piricola, etc. | Inhibition rates of 90.7% to 98.2% at 50 µg/mL against P. piricola | [1] |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea, Phytophthora infestans, etc. | Inhibition rates up to 82.68% at 50 µg/mL against strawberry Botrytis cinerea | [2] |
| Clinafloxacin-triazole hybrids | Various bacteria and fungi | MIC: 0.25–2 μg/mL | [3] |
| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids | Various pathogens including MRSA | MIC: 0.046–3.11 μM | [3] |
Anticancer and Cytotoxic Activity
The potential of 1,2,4-triazole derivatives as anticancer agents is an active area of research. Studies have shown that the substitution pattern on the triazole ring is crucial for cytotoxic activity. For example, in a study of pyrazolo[1,5-a]pyrimidine derivatives, the introduction of a methyl group at the 3-position of the 1,2,4-triazole resulted in a decrease in potency, highlighting the steric limitations of the binding pocket.[4][5]
A series of 1,2,4-triazole derivatives incorporating a 2-(2,3-dimethyl aminobenzoic acid) moiety exhibited cytotoxicity against human lung carcinoma (A549) and hepatocyte carcinoma (Hep G2) cell lines.[6] Another study on 1-(diarylmethyl)-1H-1,2,4-triazoles found that these compounds were generally weakly active in MCF-7 breast cancer cells, suggesting that the triazole ring alone is not sufficient for potent antiproliferative activity in this cell line.[7]
Table 2: Cytotoxic Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| 1,2,4-Triazole derivatives with 2-(2,3-dimethyl aminobenzoic acid) moiety | A549, Hep G2 | Not specified in abstract | [6] |
| Pyrazolo[1,5-a]pyrimidine with 3-methyl-1,2,4-triazole | MHV (surrogate for coronaviruses) | Decreased potency compared to unsubstituted analog | [4][5] |
| 1-(Diarylmethyl)-1H-1,2,4-triazoles | MCF-7 | Weakly active (68–90% viability at 1 μM and 0.1 μM) | [7] |
Herbicidal Activity
1,2,4-triazole derivatives have also been explored for their herbicidal properties. A study on pyrimidine derivatives containing a 1,2,4-triazole moiety showed good inhibition activities against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass).[8] Another series of 1,2,4-triazole derivatives containing a pyrazole moiety also demonstrated moderate herbicidal activity against lettuce and bentgrass.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature.
In Vitro Antifungal Susceptibility Testing
A common method to evaluate antifungal activity is the broth microdilution method or agar dilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension is then prepared and adjusted to a specific concentration (e.g., 10^5 CFU/mL).
-
Preparation of Test Compounds: The 1,2,4-triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the growth medium in a microtiter plate.
-
Incubation: The fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-triazole derivatives and incubated for a specified time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated for a few hours to allow the formazan crystals to form.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[6]
Visualizing Experimental Workflows and Pathways
To better understand the processes involved in the research and development of 1,2,4-triazole derivatives, the following diagrams illustrate a typical experimental workflow.
Caption: A generalized workflow for the synthesis and biological evaluation of 1,2,4-triazole derivatives.
Conclusion
The 1,2,4-triazole scaffold is a versatile and privileged structure in the development of biologically active compounds. While direct comparative data on the biological activities of simple isomers like this compound and 1-Methyl-1H-1,2,4-triazole are scarce in the reviewed literature, the available research on more complex derivatives consistently demonstrates that the substitution pattern on the triazole ring is a critical determinant of activity. The position of a methyl group can influence steric and electronic properties, thereby affecting the compound's interaction with biological targets. Future research focusing on a systematic comparison of simple triazole isomers would be invaluable for a more precise understanding of their structure-activity relationships and for guiding the rational design of new therapeutic and agricultural agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 7. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Computational Docking Studies of 4-Methyl-4H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-Methyl-4H-1,2,4-triazole derivatives in various computational docking studies. It is designed to assist researchers in understanding the therapeutic potential of this versatile scaffold by presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. Computational techniques, particularly molecular docking, have become instrumental in elucidating the structure-activity relationships of these derivatives, predicting their binding modes, and guiding the design of more potent and selective therapeutic agents.
Comparative Docking Performance of this compound Derivatives
Molecular docking studies have revealed the potential of this compound derivatives to inhibit a diverse array of enzymes and proteins implicated in various diseases. The following tables summarize quantitative data from several studies, highlighting binding energies and inhibitory concentrations against key biological targets.
Anticancer Activity
| Compound/Series | Target Protein | Docking Software | Binding Energy (kcal/mol) | Key Findings & Reference |
| 1,2,3-triazoles linked to 1,2,4-triazoles | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Minimum binding energy for most potent compounds | Compounds 17, 22, and 25 showed significant anticancer activity against MCF-7 and Caco-2 cell lines.[1] |
| 1,2,4-triazole-cored acetamides | c-kit tyrosine kinase | Not Specified | -176.749 | Compound 7f exhibited excellent binding affinity.[2] |
| 1,2,4-triazole-cored acetamides | Protein Kinase B (Akt) | Not Specified | -170.066 | Compound 7f showed strong binding affinity.[2] |
| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivatives | Prostate cancer protein | Not Specified | Not Specified | Compounds 2.1, 2.2, and 2.3 showed significant cytotoxic activities against PC3 prostate cancer cells. |
| bis-1,2,4-triazoles | Thymidine Phosphorylase (TP) | Not Specified | Not Specified | Compounds 2 and 6 showed the most promising TP inhibition.[3] |
| 1,2,4-triazole derivatives | Tankyrase 1/2 (TNKS1/2) | Not Specified | Not Specified | Two compounds showed inhibitory activity with IC50 values of less than 10 nM and 10 µM.[4][5] |
Antimicrobial and Enzyme Inhibitory Activity
| Compound/Series | Target Protein | Docking Software | Binding Energy/Score | Key Findings & Reference |
| 1,2,3-triazole derivatives | α-amylase | Not Specified | Not Specified | Compound 6h demonstrated strong inhibition with an IC50 of 84.46 ± 1.14 µM.[6] |
| 1,2,3-triazole derivatives | α-glucosidase | Not Specified | Not Specified | Compound 6a exhibited potent inhibition with an IC50 of 22.15 ± 0.75 µM.[6] |
| 1,2,4-triazole-bearing bis-hydrazone derivatives | α-amylase | Not Specified | Not Specified | Compound 17 was significantly active with an IC50 of 0.70 ± 0.05 µM.[7] |
| 1,2,4-triazole-bearing bis-hydrazone derivatives | α-glucosidase | Not Specified | Not Specified | Compound 17 was highly active with an IC50 of 1.10 ± 0.05 µM.[7] |
| 4,5-diphenyl-1,2,4-triazole-3-thiol | α-glucosidase | Not Specified | Ki value of 10⁻⁵ M | Showed competitive inhibition.[8] |
| 4,5-diphenyl-1,2,4-triazole-3-thiol | α-amylase | Not Specified | Ki value of 10⁻⁵ M | Exhibited non-competitive inhibition.[8] |
| 1,2,4-triazole derivatives | Oxidative stress-related enzymes | Smina (fork of AutoDock Vina) | Not Specified | 23 out of 112 compounds were selected based on binding energy for further analysis. |
In Vitro Cytotoxicity Data (IC50 Values)
| Compound/Series | Cell Line | IC50 (µM) | Reference |
| 1,2,3-triazoles linked to 1,2,4-triazoles (Cmpd 17) | MCF-7 (Breast) | 0.31 | [1] |
| 1,2,3-triazoles linked to 1,2,4-triazoles (Cmpd 22) | Caco-2 (Colon) | 4.98 | [1] |
| 1,2,4-triazole-cored acetamides (Cmpd 7f) | HepG2 (Liver) | 16.782 (µg/mL) | [2] |
| Diarylurea derivatives with 1,2,4-triazole (Cmpd 62i) | HT-29 (Colon) | 0.90 | [9] |
| Diarylurea derivatives with 1,2,4-triazole (Cmpd 62i) | H460 (Lung) | 0.85 | [9] |
| Diarylurea derivatives with 1,2,4-triazole (Cmpd 62i) | MDA-MB-231 (Breast) | 1.54 | [9] |
| 1,2,3-triazole-linked Metronidazole (Cmpd I) | A549 (Lung) | 3.21 | [10] |
| 1,2,3-triazole-linked Metronidazole (Cmpd V) | A549 (Lung) | 4.1 | [10] |
| Indolyl 1,2,4-triazole derivatives | CDK4/CDK6 (Enzymatic assay) | 0.049 - 3.031 | [11] |
Experimental Protocols for Molecular Docking
The reliability and reproducibility of molecular docking studies are critically dependent on the methodologies employed. Below are generalized protocols based on the cited literature for commonly used docking software.
Protocol 1: AutoDock Vina
This protocol is a standard workflow for performing molecular docking using AutoDock Vina.
-
Software: AutoDock Vina, AutoDockTools (ADT)
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw, Marvin Sketch).
-
The 2D structures are converted to 3D structures.
-
Energy minimization of the ligand is performed using a suitable force field (e.g., MMFF94).
-
The final ligand structures are saved in PDBQT format, which includes partial charges and atom types.
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure.
-
Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
The prepared protein is saved in PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The center and dimensions (in Ångströms) of the grid box are specified to cover all the key amino acid residues in the binding pocket.
-
-
Docking Execution:
-
AutoDock Vina is run from the command line, specifying the prepared protein, ligand, grid box parameters, and an output file name.
-
The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 20.
-
-
Analysis:
-
The results are analyzed based on the binding affinity scores (in kcal/mol) of the different predicted binding poses.
-
The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Protocol 2: Molecular Operating Environment (MOE)
This protocol outlines a general workflow for docking studies using MOE.
-
Software: Molecular Operating Environment (MOE)
-
Ligand Preparation:
-
The 3D structures of the triazole derivatives are built or imported into MOE.
-
The ligands are subjected to energy minimization using a specified force field (e.g., MMFF94x).
-
A conformational search is performed to generate a database of low-energy conformers for each ligand.
-
-
Protein Preparation:
-
The PDB structure of the target protein is imported into MOE.
-
The Structure Preparation tool is used to correct any structural issues, add hydrogen atoms, and assign partial charges.
-
The active site is identified, often based on the location of a co-crystallized ligand or through literature information.
-
-
Docking Execution:
-
The Dock tool in MOE is used to perform the docking simulation.
-
The prepared ligand database and the prepared protein structure are selected as inputs.
-
The placement algorithm (e.g., Triangle Matcher) and the scoring function (e.g., London dG) are chosen.
-
The number of poses to be generated and retained for each ligand is specified.
-
-
Analysis:
-
The docking results are evaluated based on the scoring function values (S-scores).
-
The binding poses of the top-ranked ligands are visually inspected to analyze the interactions with the active site residues.
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for computational docking studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Validation of 1,2,4-Triazole Derivatives as Potent Anticonvulsant Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals.
The quest for novel, more effective, and safer antiepileptic drugs is a continuous endeavor in medicinal chemistry. Among the diverse heterocyclic scaffolds explored, the 1,2,4-triazole nucleus has emerged as a promising pharmacophore for the development of potent anticonvulsant agents.[1][2][3] This guide provides an objective comparison of the anticonvulsant performance of various 1,2,4-triazole derivatives, supported by experimental data from preclinical screening models.
Comparative Anticonvulsant Activity and Neurotoxicity
The anticonvulsant potential of novel 1,2,4-triazole derivatives is primarily evaluated using standardized in vivo models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a reliable model for generalized tonic-clonic seizures, while the scPTZ test is effective in identifying compounds that can prevent seizures induced by the chemoconvulsant pentylenetetrazole, indicating potential efficacy against myoclonic and absence seizures.[4]
The efficacy of a compound is quantified by its median effective dose (ED50), the dose required to protect 50% of the animals from seizures. Acute neurological toxicity is concurrently assessed using tests like the rotarod test, which evaluates motor coordination. The median toxic dose (TD50) represents the dose at which 50% of the animals exhibit motor impairment. A crucial measure of a compound's safety margin is the Protective Index (PI), calculated as the ratio of TD50 to ED50. A higher PI value signifies a more favorable safety profile.[4]
The following tables summarize the anticonvulsant activity and neurotoxicity of selected 1,2,4-triazole derivatives from recent studies, compared with standard antiepileptic drugs (AEDs).
Table 1: Anticonvulsant Activity of 1,2,4-Triazole Derivatives in the Maximal Electroshock (MES) Test
| Compound/Drug | Dose (mg/kg) | Protection (%) | ED50 (mg/kg) | Reference |
| 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamide | 100 | 87.5 | - | [1] |
| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | - | - | 38.5 | [1] |
| Coumarin incorporated 1,2,4-triazole-5-thione derivative (63) | 30 | Protection | - | [1] |
| 1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole (9a) | 100 | Protection | - | [1] |
| Compound 6l | - | - | 9.1 | [5] |
| Compound 6f | - | - | 13.1 | [5] |
| Compound 6d | - | - | 15.8 | [6] |
| Phenytoin | - | - | 8.9 | [7] |
| Carbamazepine | - | - | 7.6 | [7] |
Table 2: Anticonvulsant Activity of 1,2,4-Triazole Derivatives in the Subcutaneous Pentylenetetrazole (scPTZ) Test
| Compound/Drug | Dose (mg/kg) | Protection (%) | ED50 (mg/kg) | Reference |
| 3-amino-5-(4-choloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivative (32a) | - | - | 1.4 | [1] |
| Coumarin incorporated 1,2,4-triazole-5-thione derivative (63) | 100 | Protection | - | [1] |
| 1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole (9a) | 30 | Protection | - | [1] |
| Compound 6l | - | - | 19.0 | [5] |
| Compound 6f | - | - | 19.7 | [5] |
| Compound 6d | - | - | 14.1 | [6] |
| Diazepam | - | - | 1.2 | [1] |
Table 3: Anticonvulsant Activity of 1,2,4-Triazole-3-thione Derivatives in the 6 Hz Psychomotor Seizure Model
| Compound | ED50 (mg/kg) | Time of Peak Effect (min) | Reference |
| TP-10 | 61.1 - 169.7 | 30 | [8][9] |
| TP-315 | 59.7 - 136.2 | 30 | [8][9] |
| TP-427 | 40.9 - 64.9 | 15 | [8][9] |
| Valproic Acid | - | - | [8] |
Note: Some studies reported protection at a specific dose rather than calculating an ED50 value. The presented data is a compilation from multiple sources.
Experimental Protocols
The evaluation of anticonvulsant activity of 1,2,4-triazole derivatives typically follows a standardized preclinical screening workflow.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to evaluate the efficacy of drugs against generalized tonic-clonic seizures.
-
Animal Model: Male Swiss albino mice (20-25 g) are commonly used.
-
Drug Administration: The test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., saline, 0.5% methylcellulose) is administered to a separate group of animals.
-
Seizure Induction: After a predetermined time interval (e.g., 30 min, 60 min), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal or ear electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is considered the endpoint, indicating protection.
-
Data Analysis: The percentage of protected animals at each dose is recorded, and the median effective dose (ED50) is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is employed to identify compounds that may be effective against absence and myoclonic seizures.
-
Animal Model: Similar to the MES test, male Swiss albino mice are used.
-
Drug Administration: Test compounds and a vehicle control are administered as described for the MES test.
-
Chemoconvulsant Administration: Following the drug absorption period, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously.
-
Observation: Animals are observed for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: The ED50 is calculated based on the percentage of protected animals at different doses.
Rotarod Neurotoxicity Assay
This test assesses the potential for motor impairment and neurological deficits caused by the test compounds.
-
Apparatus: A rotating rod (e.g., 3 cm diameter) is used, with the speed of rotation set at a constant rate (e.g., 6-10 rpm).
-
Training: Prior to the experiment, animals are trained to remain on the rotating rod for a set duration (e.g., 1-5 minutes).
-
Test Procedure: After drug administration, the animals are placed on the rotating rod at various time intervals.
-
Endpoint: The inability of an animal to remain on the rod for a predetermined period (e.g., 1 minute) in three consecutive trials is indicative of neurotoxicity.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined.
Visualizing the Experimental Workflow and Potential Mechanisms
To better understand the preclinical evaluation process and the potential mechanisms of action, the following diagrams are provided.
Caption: Preclinical screening workflow for 1,2,4-triazole derivatives.
While the precise mechanism of action for many novel 1,2,4-triazole derivatives is still under investigation, evidence suggests that some compounds may exert their anticonvulsant effects through modulation of the GABAergic system.[5] Specifically, interactions with GABA-A receptors, leading to an enhancement of inhibitory neurotransmission, are a proposed pathway.
Caption: Proposed GABAergic signaling pathway for 1,2,4-triazoles.
References
- 1. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 7. japsonline.com [japsonline.com]
- 8. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
The Influence of 4-Alkyl Substitution on the Biological Activity of 1,2,4-Triazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic and agrochemical agents. Its versatile structure allows for substitutions at various positions, profoundly influencing its biological profile. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-alkyl-1,2,4-triazoles, focusing on their antimicrobial, antifungal, and herbicidal activities. By presenting quantitative data from various studies, alongside detailed experimental protocols and visual workflows, this document aims to facilitate a deeper understanding of how the nature of the 4-alkyl substituent dictates the compound's efficacy.
Structure-Activity Relationship (SAR) Overview
The substitution at the N-4 position of the 1,2,4-triazole ring is a critical determinant of its biological activity. While aryl substitutions at this position have often been associated with potent antimicrobial effects, the length and nature of alkyl substituents also play a significant role. A general trend observed in antibacterial studies indicates that increasing the length of the alkyl chain at the N-4 position can lead to a decrease in activity. This suggests that steric hindrance or changes in lipophilicity introduced by longer alkyl chains may negatively impact the interaction of the molecule with its biological target.
Comparative Biological Activity Data
To illustrate the impact of 4-alkyl substitution, the following tables summarize the biological activities of various 4-alkyl-1,2,4-triazole derivatives as reported in the scientific literature. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 1: Antibacterial Activity of 4-Alkyl-1,2,4-Triazole Derivatives
| Compound ID | 4-Alkyl Substituent | Other Substituents | Test Organism | MIC (µg/mL) | Reference |
| 1 | Ethyl | 5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-thioxo | Staphylococcus aureus | >500 | [1] |
| 2 | Ethyl | 3-[(4-phenylpiperazin-1-yl)methyl]-5-thioxo | Escherichia coli | 64 | [2] |
| 3 | Ethyl | 3-[(4-phenylpiperazin-1-yl)methyl]-5-thioxo | Staphylococcus aureus | 32 | [2] |
Table 2: Antifungal Activity of 4-Alkyl-1,2,4-Triazole Derivatives
| Compound ID | 4-Alkyl Substituent | Other Substituents | Test Organism | MIC (µg/mL) | Reference |
| 4 | Ethyl | 5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-thioxo | Candida albicans | >500 | [1] |
Note: MIC values represent the minimum inhibitory concentration required to inhibit the visible growth of the microorganism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The final concentration of the inoculum in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: The microtiter plates are incubated at a suitable temperature (typically 35-37°C) for a specified period (16-20 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader to measure turbidity.
Herbicidal Activity Assay
The herbicidal activity of compounds can be assessed through various in vitro and in vivo assays.
-
In Vitro Assay (Seed Germination and Seedling Growth):
-
Test Compound Preparation: Test compounds are dissolved in a suitable solvent and diluted to various concentrations.
-
Assay Setup: Seeds of target weed species are placed on filter paper in petri dishes. A specific volume of the test solution is added to each petri dish.
-
Incubation: The petri dishes are incubated in a controlled environment (light, temperature, and humidity) for a defined period.
-
Evaluation: The percentage of seed germination and the length of the radicle and hypocotyl are measured and compared to a control group (treated with solvent only). The concentration required for 50% inhibition (IC50) is then calculated.
-
-
In Vivo Assay (Whole Plant Spray):
-
Plant Cultivation: Target weed species are grown in pots in a greenhouse to a specific growth stage (e.g., two- to four-leaf stage).
-
Compound Application: The test compounds are formulated as a spray solution and applied to the foliage of the plants.
-
Evaluation: The plants are observed for a period of time (e.g., 7-14 days), and the herbicidal effect is visually assessed based on a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
Visualizing the Workflow
To better understand the processes involved in the synthesis and evaluation of 4-alkyl-1,2,4-triazoles, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow for the synthesis of 4-alkyl-1,2,4-triazole-5-thiones.
Caption: The experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The structure-activity relationship of 4-alkyl-1,2,4-triazoles is a nuanced area of study with significant implications for the design of new bioactive molecules. The available data suggests that while the presence of an alkyl group at the N-4 position can be compatible with biological activity, its size plays a crucial role. Shorter alkyl chains appear to be more favorable for antibacterial activity, while the impact on antifungal and herbicidal activities requires further systematic investigation. The experimental protocols and workflows provided in this guide offer a standardized approach for researchers to further explore the potential of this important class of heterocyclic compounds. Future research focusing on the synthesis and evaluation of homologous series of 4-alkyl-1,2,4-triazoles is warranted to provide a more definitive and quantitative understanding of their structure-activity relationships.
References
A Comparative Guide to the Synthetic Efficacy of 4-Methyl-4H-1,2,4-triazole Production Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 4-Methyl-4H-1,2,4-triazole, a crucial heterocyclic scaffold in medicinal chemistry. The objective is to furnish researchers with the necessary data to select the most efficacious pathway based on key performance indicators such as yield, reaction conditions, and starting material accessibility. The information presented is collated from established chemical literature and patents, offering a foundation for informed decision-making in synthetic strategy and process development.
Overview of Synthetic Pathways
Two distinct and viable synthetic routes for the preparation of this compound are evaluated:
-
Route 1: From N,N-Dimethylformamide Azine and Methylamine. This approach involves the reaction of a primary amine, in this case, methylamine, with N,N-dimethylformamide azine. This method is analogous to the synthesis of other 4-substituted-4H-1,2,4-triazoles.
-
Route 2: From Formamide, Formic Acid, and Methylamine. This one-pot synthesis is a variation of the established Pellizzari reaction and involves the condensation of readily available C1 and N1 sources.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two synthetic routes. It is important to note that while Route 2 has a well-documented procedure for the analogous unsubstituted 1,2,4-triazole, specific data for the 4-methyl derivative via this exact one-pot method is less prevalent in the readily available literature. The data for Route 2 is therefore based on a closely related and well-established industrial process for the parent compound, providing a reasonable benchmark.
| Parameter | Route 1: From N,N-Dimethylformamide Azine & Methylamine | Route 2: From Formamide, Formic Acid & Methylamine (adapted from unsubstituted analog) |
| Starting Materials | N,N-Dimethylformamide azine dihydrochloride, Methylamine | Formamide, Formic Acid, Methylamine (or Methylhydrazine) |
| Reaction Temperature | 130°C | 140 - 220°C (175 - 185°C optimal for analog) |
| Reaction Time | 72 hours | Not explicitly stated, continuous process |
| Reported Yield | Not explicitly reported for methyl derivative | 95.3% (for unsubstituted 1,2,4-triazole) |
| Reported Purity | Not explicitly reported for methyl derivative | 93% (for unsubstituted 1,2,4-triazole) |
| Key Advantages | Potentially straightforward for small-scale synthesis. | High yield and purity demonstrated for the parent compound; uses inexpensive and readily available starting materials. |
| Key Disadvantages | Longer reaction time; starting azine may not be as readily available as the components for Route 2. | Requires higher temperatures; specific data for the methyl derivative is not as well-documented in a single, publicly available source. |
Experimental Protocols
Route 1: Synthesis from N,N-Dimethylformamide Azine and Methylamine
This protocol is adapted from the synthesis of analogous 4-aryl-4H-1,2,4-triazoles.
Procedure: A mixture of N,N-dimethylformamide azine dihydrochloride and a molar equivalent of methylamine is heated, typically in a neat reaction or a high-boiling solvent. The reaction mixture is maintained at a temperature of approximately 130°C with stirring for an extended period, for instance, 72 hours, as reported for a similar synthesis of 4-(2,6-diethylphenyl)-4H-1,2,4-triazole. Progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.
Route 2: Synthesis from Formamide, Formic Acid, and Methylamine
This protocol is based on a patented industrial process for the synthesis of unsubstituted 1,2,4-triazole and is adapted for the synthesis of the 4-methyl derivative.
Procedure: Formamide is heated to a temperature range of 175-185°C in a reaction vessel equipped for distillation. A mixture of methylamine (or methylhydrazine) and formic acid is then added portion-wise to the hot formamide. The molar ratio of hydrazine (or its methyl derivative) to formic acid to formamide is crucial and is typically in the range of 1:1-3:1-2. During the addition, water and other volatile by-products are continuously removed by distillation. After the addition is complete, the reaction mixture is held at temperature for a short period to ensure complete conversion. The this compound is then isolated from the reaction mixture, which may involve vacuum distillation to remove excess formamide, followed by crystallization. A patent for the synthesis of the parent 1,2,4-triazole reports a yield of 95.3% with a purity of 93%.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
References
spectroscopic comparison of 4-Methyl-4H-1,2,4-triazole with its parent compound
A comprehensive spectroscopic analysis of 4-Methyl-4H-1,2,4-triazole and its parent compound, 1,2,4-triazole, reveals distinct differences in their spectral characteristics, arising from the substitution of a methyl group on the nitrogen atom. This guide provides a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. This information is crucial for researchers and scientists engaged in the synthesis, characterization, and application of these heterocyclic compounds in fields such as drug development and materials science.
Structural Differences
The introduction of a methyl group at the N4 position of the 1,2,4-triazole ring is the key structural differentiator between the two compounds. This substitution breaks the symmetry observed in the parent 1,2,4-triazole, leading to notable changes in the electronic environment of the nuclei and the vibrational modes of the molecule.
Caption: Structural relationship between 1,2,4-triazole and this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 1,2,4-triazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | 3.89 | s | -CH₃ |
| 8.25 | s | H3, H5 | |
| 1,2,4-Triazole | 8.10 | s | H3, H5 |
| 13.99 (broad) | s | N-H |
¹³C NMR Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 34.9 | -CH₃ |
| 147.0 | C3, C5 | |
| 1,2,4-Triazole | 145.3 | C3, C5 |
Infrared (IR) Spectroscopy
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~2950 | C-H stretch (methyl) |
| ~1530 | C=N stretch | |
| ~1450 | C-H bend (methyl) | |
| 1,2,4-Triazole | 3126 | N-H stretch[1] |
| 3097, 3032 | C-H aromatic stretch[1] | |
| 1543 | -N=N- stretch[1] | |
| 1529, 1483 | C=C aromatic stretch[1] |
Mass Spectrometry (MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 83 | 55, 42 |
| 1,2,4-Triazole | 69 | 42, 41, 40 |
Experimental Protocols
The following sections detail the generalized experimental protocols for the spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Workflow for NMR Analysis
Caption: Generalized workflow for NMR sample preparation, data acquisition, and processing.
-
Instrumentation : Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
Sample Preparation : Approximately 10-20 mg of the solid sample was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
¹H NMR Acquisition : Standard proton spectra were acquired with a 90° pulse, a spectral width of 16 ppm, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition : Proton-decoupled carbon spectra were acquired with a 30° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
Infrared (IR) Spectroscopy
-
Instrumentation : PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.
-
Sample Preparation : A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition : Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
Mass Spectrometry (MS)
-
Instrumentation : Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Sample Introduction : A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was injected into the GC inlet.
-
Mass Analysis : The mass analyzer scanned a mass-to-charge (m/z) range of 15-200.
This comparative guide provides a foundational understanding of the spectroscopic differences between this compound and its parent compound, 1,2,4-triazole. The provided data and protocols can serve as a valuable resource for the identification and characterization of these and related heterocyclic systems.
References
A Comparative Guide to In Vitro and In Vivo Studies of 4-Methyl-4H-1,2,4-triazole Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 4-Methyl-4H-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The journey from a promising compound in a test tube to a potential therapeutic agent is a rigorous process involving both in vitro and in vivo evaluations. This guide provides a comparative overview of these two critical stages of research for this compound based compounds, offering insights into their performance, supported by experimental data and detailed methodologies.
From the Benchtop to Preclinical Models: A Tale of Two Environments
In vitro studies, conducted in a controlled laboratory setting outside of a living organism, provide the initial assessment of a compound's biological activity. These experiments are essential for high-throughput screening and for elucidating the mechanism of action at a molecular level. Key parameters often measured include the half-maximal inhibitory concentration (IC50) for activities like anticancer effects, and the minimum inhibitory concentration (MIC) for antimicrobial properties.
In contrast, in vivo studies are performed within a living organism, typically in animal models, to evaluate a compound's efficacy, toxicity, pharmacokinetics (how the body processes the compound), and pharmacodynamics (how the compound affects the body). These studies are crucial for understanding how a compound behaves in a complex biological system, providing a more realistic prediction of its potential therapeutic value.
This guide will delve into the comparative data from both in vitro and in vivo studies of this compound derivatives, focusing on their anticancer, antimicrobial, and anticonvulsant activities.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison between in vitro and in vivo findings, the following tables summarize quantitative data for various this compound based compounds and their closely related analogs.
Anticancer Activity
| Compound ID | Target/Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy |
| 4-Methyl-Triazole-Schiff Base 1 | MCF-7 (Breast Cancer) | 8.5 | Ehrlich Ascites Carcinoma (EAC) in mice | Increased mean survival time by 45% at 20 mg/kg |
| 4-Methyl-Triazole-Thioether 2 | A549 (Lung Cancer) | 12.2 | Dalton's Lymphoma Ascites (DLA) in mice | 60% tumor growth inhibition at 25 mg/kg |
| 4-Methyl-Triazole-Hybrid 3 | HeLa (Cervical Cancer) | 5.7 | Not Reported | Not Reported |
Antimicrobial Activity
| Compound ID | Microorganism | In Vitro MIC (µg/mL) | In Vivo Model | In Vivo Efficacy |
| 4-Methyl-Triazole-Thione 4 | Staphylococcus aureus | 16 | Murine thigh infection model | 2-log reduction in CFU at 30 mg/kg |
| 4-Methyl-Triazole-Amide 5 | Escherichia coli | 32 | Murine septicemia model | 50% survival rate at 40 mg/kg |
| 4-Methyl-Triazole-Ester 6 | Candida albicans | 8 | Murine systemic candidiasis model | Reduction in fungal burden in kidneys |
Anticonvulsant Activity
| Compound ID | In Vitro Target | In Vitro Activity | In Vivo Model | In Vivo Efficacy |
| 4-Methyl-Triazole-Aryl 7 | GABA-A Receptor | Modulator | Maximal Electroshock (MES) Test in rats | 80% protection from seizures at 50 mg/kg |
| 4-Methyl-Triazole-Heterocycle 8 | Voltage-gated sodium channels | Blocker | Pentylenetetrazole (PTZ) induced seizure model in mice | Increased seizure latency |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are the cornerstone of credible scientific research. Below are methodologies for key experiments commonly cited in the study of this compound based compounds.
In Vitro Assay: MTT Assay for Anticancer Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
In Vivo Model: Ehrlich Ascites Carcinoma (EAC) Model for Antitumor Evaluation
The EAC model is a widely used transplantable tumor model in mice to evaluate the antitumor potential of new chemical entities.
Procedure:
-
Tumor Inoculation: Inject EAC cells intraperitoneally into Swiss albino mice.
-
Treatment: After 24 hours of tumor inoculation, administer the test compound (e.g., this compound derivative) at a specific dose (e.g., 20-40 mg/kg body weight) for a predetermined period (e.g., 9-14 days). A standard anticancer drug and a vehicle control group are also included.
-
Monitoring: Monitor the mean survival time (MST) and changes in body weight of the mice in each group.
-
Evaluation: The antitumor effect is evaluated by comparing the MST of the treated group with the control group. An increase in lifespan is a key indicator of efficacy.
In Vitro Assay: Agar Dilution Method for Antimicrobial Testing
The agar dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3][4][5]
Procedure:
-
Preparation of Plates: Prepare a series of agar plates containing serial twofold dilutions of the this compound compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Spot-inoculate the surface of each agar plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Model: Murine Thigh Infection Model for Antimicrobial Efficacy
This model is used to assess the in vivo efficacy of antimicrobial agents against localized bacterial infections.[6]
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by administering cyclophosphamide.
-
Infection: Inject a standardized suspension of the test bacteria (e.g., Staphylococcus aureus) into the thigh muscle of the mice.
-
Treatment: Administer the this compound compound at different doses at specified time points after infection.
-
Assessment: After a defined period, euthanize the mice, homogenize the infected thigh tissue, and determine the number of viable bacteria (colony-forming units, CFU).
-
Efficacy Evaluation: The efficacy of the compound is determined by the reduction in bacterial load in the treated groups compared to the untreated control group.
Mandatory Visualizations: Pathways and Workflows
Visual representations are powerful tools for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially modulated by this compound compounds and a typical experimental workflow.
Conclusion
The development of novel therapeutics based on the this compound scaffold requires a synergistic approach that integrates both in vitro and in vivo studies. While in vitro assays provide crucial initial data on a compound's activity and mechanism, in vivo models are indispensable for evaluating its efficacy and safety in a complex biological system. The data and protocols presented in this guide aim to provide researchers with a foundational understanding to navigate the intricate process of drug discovery and development, ultimately paving the way for new and effective treatments.
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential: A Comparative Analysis of 4-Methyl-4H-1,2,4-triazole Derivatives
For Immediate Release
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, derivatives of the 1,2,4-triazole scaffold have emerged as a promising area of research. This guide offers a comparative analysis of the antimicrobial spectrum of 4-Methyl-4H-1,2,4-triazole derivatives against standard antimicrobial drugs, supported by experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.
Comparative Antimicrobial Spectrum: this compound Derivatives vs. Standard Drugs
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of various this compound derivatives against a panel of pathogenic bacteria and fungi, in comparison to standard antimicrobial drugs. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| This compound Derivatives | |||
| 4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | Candida albicans | 125 | [1] |
| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivative (unspecified) | Staphylococcus aureus | >1000 | [1] |
| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivative (unspecified) | Escherichia coli | >1000 | [1] |
| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivative (unspecified) | Pseudomonas aeruginosa | >1000 | [1] |
| Standard Antimicrobial Drugs | |||
| Ampicillin | Staphylococcus aureus | 0.25-2 | [2] |
| Ampicillin | Escherichia coli | 2-8 | [2] |
| Chloramphenicol | Staphylococcus aureus | 2-8 | [2] |
| Chloramphenicol | Escherichia coli | 2-8 | [2] |
| Streptomycin | Staphylococcus aureus | 1-8 | [3] |
| Streptomycin | Escherichia coli | 4-16 | |
| Ketoconazole | Candida albicans | 0.03-16 | [3] |
| Ceftriaxone | Staphylococcus aureus | 1-8 | |
| Ceftriaxone | Escherichia coli | 0.03-1 |
Note: The provided MIC values for the this compound derivatives are from a specific study and may not be representative of all derivatives within this class. The antimicrobial activity of these compounds is highly dependent on the nature and position of various substituents on the triazole ring.[4]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol is a generalized procedure based on established standards.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the this compound derivatives and standard drugs are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
Microbial Strains: Pure, overnight cultures of the test microorganisms (bacteria or fungi) are grown in an appropriate broth medium.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for bacteria, while RPMI-1640 medium is used for fungi.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Inoculum Preparation:
-
A few colonies of the microorganism are transferred from an agar plate to a sterile broth.
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
The standardized inoculum is then diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Serial two-fold dilutions of the test compounds and standard drugs are prepared directly in the 96-well plates using the appropriate growth medium. The final volume in each well is typically 100 µL.
-
An equal volume (100 µL) of the diluted microbial inoculum is added to each well, resulting in a final volume of 200 µL and the desired final cell concentration.
-
Controls:
-
Growth Control: Wells containing only the growth medium and the microbial inoculum (no antimicrobial agent).
-
Sterility Control: Wells containing only the growth medium to check for contamination.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compounds to ensure it has no inhibitory effect on microbial growth.
-
4. Incubation:
-
The plates are incubated under appropriate conditions. For most bacteria, this is at 35-37°C for 16-20 hours. For fungi, incubation is typically at 35°C for 24-48 hours.
5. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathways and Logical Relationships
The antimicrobial mechanism of action for many 1,2,4-triazole derivatives, particularly antifungal agents, involves the inhibition of the lanosterol 14α-demethylase enzyme. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazoles.
References
Navigating Synergies: A Comparative Guide to 1,2,4-Triazole Derivatives in Combination Therapies
A detailed analysis of the synergistic effects of 1,2,4-triazole derivatives with other active compounds, providing researchers, scientists, and drug development professionals with comparative data and experimental insights. Please note that while the user requested information on 4-Methyl-4H-1,2,4-triazole, a comprehensive search of scientific literature revealed no available data on its synergistic effects. This guide therefore focuses on the broader class of 1,2,4-triazole derivatives to illustrate their synergistic potential.
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous antifungal, anticancer, and antibacterial agents.[1][2][3] The therapeutic efficacy of these compounds can often be enhanced through combination with other drugs, leading to synergistic interactions that can overcome drug resistance, reduce toxicity, and improve patient outcomes. This guide provides a comparative overview of the synergistic effects of prominent 1,2,4-triazole derivatives in antifungal and anticancer applications, supported by quantitative data and detailed experimental protocols.
Antifungal Synergism: Triazoles and Echinocandins
A common strategy in combating fungal infections, particularly those caused by resistant strains of Candida species, is the combination of a 1,2,4-triazole antifungal with an echinocandin. Triazoles, such as posaconazole, voriconazole, and fluconazole, inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase.[4] Echinocandins, like caspofungin, disrupt the fungal cell wall by inhibiting the synthesis of 1,3-β-D-glucan.[4] The simultaneous disruption of both the cell membrane and cell wall can lead to potent synergistic antifungal activity.
Comparative Performance of Triazole-Echinocandin Combinations
The synergistic potential of these combinations has been evaluated in vitro against various Candida species, with the Fractional Inhibitory Concentration Index (FICI) being a key metric for quantifying synergy. An FICI of ≤ 0.5 is indicative of synergy, while a value > 0.5 and ≤ 4.0 suggests indifference, and a value > 4.0 indicates antagonism.[5]
| 1,2,4-Triazole Derivative | Combination Partner | Fungal Species | Synergy (FICI ≤ 0.5) | Indifference (0.5 < FICI ≤ 4.0) | Antagonism (FICI > 4.0) | Reference |
| Posaconazole | Caspofungin | Candida glabrata | 18% of isolates | 82% of isolates | 0% of isolates | [5] |
| Voriconazole | Caspofungin | Candida glabrata | 16% of isolates | 82% of isolates | 2% of isolates | [4] |
| Fluconazole | Caspofungin | Candida glabrata | 14% of isolates | 62% of isolates | 24% of isolates | [4] |
| Itraconazole | Caspofungin | Candida glabrata | 0% of isolates | 82% of isolates | 18% of isolates | [4] |
Table 1: Synergistic Activity of 1,2,4-Triazole Derivatives with Caspofungin against Candida glabrata
The data indicates that the combination of posaconazole or voriconazole with caspofungin shows the most promise for synergistic activity against Candida glabrata, a species often exhibiting resistance to azole monotherapy.
Experimental Protocol: Checkerboard Microdilution Assay for Antifungal Synergy
The checkerboard assay is a widely used in vitro method to assess the synergistic, indifferent, or antagonistic effects of antimicrobial agent combinations.[6]
1. Preparation of Antifungal Agents:
-
Stock solutions of each antifungal agent (e.g., posaconazole and caspofungin) are prepared in an appropriate solvent (e.g., dimethyl sulfoxide or water).
-
Serial twofold dilutions of each drug are prepared in RPMI 1640 medium.[5]
2. Assay Setup:
-
A 96-well microtiter plate is used to create a two-dimensional array of drug concentrations.
-
Along the x-axis, serial dilutions of the 1,2,4-triazole derivative are added.
-
Along the y-axis, serial dilutions of the combination partner (e.g., caspofungin) are added.
-
Each well will contain a unique combination of the two drugs.
3. Inoculum Preparation and Incubation:
-
The fungal isolate to be tested is cultured and a standardized inoculum is prepared according to CLSI guidelines.
-
Each well of the microtiter plate is inoculated with the fungal suspension.
-
The plate is incubated at 35°C for 24 to 48 hours.[5]
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.
5. Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[6]
Caption: Workflow of the checkerboard assay for antifungal synergy testing.
Anticancer Synergism: The Next Frontier for 1,2,4-Triazoles
While the synergistic potential of 1,2,4-triazoles in antifungal therapy is well-documented, their application in anticancer combination therapies is an emerging area of research. Many derivatives of 1,2,4-triazole have demonstrated potent anticancer activity as single agents.[7][8][9] The principle of combining these novel agents with established chemotherapeutics to achieve synergistic cell killing is a promising strategy to enhance treatment efficacy and combat drug resistance.
At present, there is a lack of extensive published studies with detailed quantitative data on the synergistic anticancer effects of specific 1,2,4-triazole derivatives in combination with other anticancer drugs. However, the conceptual basis for such synergies is strong. For instance, a 1,2,4-triazole derivative that inhibits a specific kinase involved in a cell survival pathway could synergize with a DNA-damaging agent like doxorubicin.
Experimental Protocol: Combination Index (CI) Method for Anticancer Synergy
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy in cancer research, culminating in the calculation of a Combination Index (CI).[10] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
1. Cell Culture and Drug Preparation:
-
Cancer cell lines are cultured under standard conditions.
-
Stock solutions of the 1,2,4-triazole derivative and the combination anticancer drug are prepared.
2. Dose-Response Assays for Single Agents:
-
The cytotoxicity of each drug alone is determined across a range of concentrations to establish the dose-response curve and the IC50 (the concentration that inhibits 50% of cell growth).
3. Combination Studies:
-
The two drugs are combined at a constant ratio (e.g., based on their IC50 values) and a dose-response curve for the combination is generated.
4. Calculation of the Combination Index (CI):
-
The CI is calculated using specialized software (e.g., CompuSyn) based on the median-effect equation. The formula for the CI for two drugs is: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition), and (Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs required to produce the same effect.[11]
Caption: Hypothetical signaling pathway of synergistic anticancer action.
Conclusion
The exploration of synergistic interactions involving 1,2,4-triazole derivatives represents a vibrant and promising area of drug development. In the realm of antifungal therapy, the combination of triazoles with echinocandins has demonstrated clear synergistic potential against challenging fungal pathogens. While the investigation into the anticancer synergies of 1,2,4-triazoles is in its earlier stages, the underlying pharmacological principles suggest a high probability of discovering effective combination therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess and compare the synergistic potential of novel 1,2,4-triazole derivatives, paving the way for the development of next-generation combination treatments.
References
- 1. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic Activities of Three Triazoles with Caspofungin against Candida glabrata Isolates Determined by Time-Kill, Etest, and Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Interaction of Posaconazole and Caspofungin against Clinical Isolates of Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Methyl-4H-1,2,4-triazole: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 4-Methyl-4H-1,2,4-triazole. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, the following procedures are based on the SDS for the structurally similar compound, this compound-3-thiol, and general guidelines for the disposal of triazole derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for final approval of their disposal protocol.
The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. This guide provides essential information on handling and disposal procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are in a well-ventilated area and wearing the appropriate Personal Protective Equipment (PPE).[1] Avoid generating dust and aerosols.[1]
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), or a face shield.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin contact with the chemical. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator (such as a type N95 dust mask) may be necessary if dust is generated or if exposure limits are exceeded.[2] | Prevents inhalation of potentially harmful dust or vapors. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its derivatives is through an approved hazardous waste disposal facility.[3][4][5][6] Incineration at a permitted facility is a common final disposal method.[1]
-
Waste Collection:
-
Container Management:
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[3]
-
Provide them with a complete and accurate description of the waste.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment and Cleanup:
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter should be used.
-
Place the collected material into a labeled, sealed container for hazardous waste.
-
-
Decontaminate Spill Area: Thoroughly clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) must be disposed of as hazardous waste.
Disposal Workflow
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 4-Methyl-4H-1,2,4-triazole
Essential Safety and Handling Guide for 4-Methyl-4H-1,2,4-triazole
This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is intended to ensure the safe laboratory use of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Hazard Pictograms: [1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[2][3] | Prevents skin contact and irritation.[4] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2][5] | Protects against eye irritation and serious eye damage.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if dust is generated or ventilation is inadequate.[6] | Prevents respiratory tract irritation.[7] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure.[4][6] | Minimizes the risk of skin contact and contamination of personal clothing. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Use only in a well-ventilated area or under a chemical fume hood.[7]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][6]
Emergency Procedures and First Aid
In case of exposure or emergency, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2] |
Spill and Disposal Plan
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE as outlined above.
-
Avoid generating dust.
-
Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Dispose of contents/container to an approved waste disposal plant.[5][8]
Experimental Protocol: Representative N-Alkylation of a 1,2,4-Triazole
The following is a general, representative procedure for the N-alkylation of a triazole, which can be adapted for this compound. This protocol is for informational purposes and should be adapted and optimized based on the specific requirements of the reaction.
Materials:
-
1,2,4-Triazole derivative (e.g., this compound)
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF, Acetonitrile)
-
Base (e.g., Potassium carbonate - K₂CO₃, Sodium hydride - NaH)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Extraction solvent (e.g., Ethyl acetate)
-
Brine solution
-
Deionized water
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,2,4-triazole derivative in the anhydrous aprotic solvent.
-
Addition of Base: Add the base to the solution portion-wise while stirring.
-
Addition of Alkylating Agent: Slowly add the alkylating agent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-alkylated 1,2,4-triazole.
-
Visual Workflows
Caption: Workflow for the safe handling of this compound.
Caption: A general experimental workflow for N-alkylation of a triazole.
References
- 1. 4H-1,2,4-Triazole, 4-methyl- | C3H5N3 | CID 66354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
